molecular formula C7H10FN3 B1593176 (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine CAS No. 77476-97-2

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Cat. No.: B1593176
CAS No.: 77476-97-2
M. Wt: 155.17 g/mol
InChI Key: XBTFODSSIVKQTO-UHFFFAOYSA-N
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Description

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a useful research compound. Its molecular formula is C7H10FN3 and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFODSSIVKQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634371
Record name 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77476-97-2
Record name 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine (CAS No. 77476-97-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a key intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Chemical Identity

This compound, identified by the CAS Number 77476-97-2 , is a fluorinated pyrimidine derivative.[1][2] The strategic incorporation of a fluorine atom onto the pyrimidine ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity to biological targets in the final active pharmaceutical ingredient (API). Its primary significance in the pharmaceutical landscape lies in its role as a crucial building block for the synthesis of highly targeted therapeutic agents, most notably in the field of oncology.

The structural features of this compound—a reactive pyrimidine core, a strategically placed fluorine atom, and an isopropyl-amino substituent—make it a versatile synthon for constructing more complex molecular architectures. Understanding its properties and synthesis is paramount for chemists working on the development of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and ensuring the quality of the final API. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 77476-97-2[1][2]
Molecular Formula C₇H₁₀FN₃ChemicalBook
Molecular Weight 155.17 g/mol ChemicalBook
Appearance Off-white to light yellow crystalline powderInferred from related compounds
Solubility Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Limited solubility in water.Inferred from synthesis protocols
Melting Point Not explicitly available in public sources.
Boiling Point Not explicitly available in public sources.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high efficiency and selectivity. The protocol described below is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Reaction Principle

The core of this synthesis is the displacement of a suitable leaving group, typically a halogen, from the 2-position of the 5-fluoropyrimidine ring by isopropylamine. The electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom activates the ring towards nucleophilic attack, making this reaction highly favorable.

Detailed Experimental Protocol

Reactants:

  • 2-Chloro-5-fluoropyrimidine (1 equivalent)

  • Isopropylamine (1.5 - 2.0 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base (2-3 equivalents)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as the solvent

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyrimidine and the chosen anhydrous solvent.

  • Addition of Base: Add the base (anhydrous potassium carbonate or triethylamine) to the flask. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Addition of Nucleophile: Slowly add isopropylamine to the reaction mixture at room temperature. A slight exotherm may be observed. The use of an excess of isopropylamine ensures the complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically around 80-85 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (e.g., KCl or triethylammonium chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Causality Behind Experimental Choices
  • Solvent: Anhydrous polar aprotic solvents like acetonitrile are preferred as they effectively dissolve the reactants and do not interfere with the nucleophilic substitution reaction.

  • Base: The choice of a non-nucleophilic base is critical to prevent side reactions. Potassium carbonate and triethylamine are commonly used due to their efficacy in scavenging the generated acid without competing with the primary amine nucleophile.

  • Excess Nucleophile: Using a slight excess of isopropylamine helps to ensure the reaction goes to completion in a reasonable timeframe.

Visualization of the Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 2-Chloro-5-fluoropyrimidine Isopropylamine Base (K2CO3 or TEA) Solvent (CH3CN) Reaction Nucleophilic Aromatic Substitution (Reflux, 4-6h) Reactants->Reaction Workup Work-up: 1. Cool to RT 2. Filter salts 3. Concentrate filtrate Reaction->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: This compound (CAS: 77476-97-2) Purification->Product

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Key Intermediate for Abemaciclib

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Abemaciclib . Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), which are critical drivers of cell cycle progression.[3] By inhibiting these kinases, Abemaciclib can arrest the growth of cancer cells and is approved for the treatment of certain types of breast cancer.

Role in the Synthesis of Abemaciclib

In the multi-step synthesis of Abemaciclib, this compound serves as a foundational building block. It is typically coupled with another complex heterocyclic fragment through a subsequent nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The isopropylamino group and the fluoro-pyrimidine core of this intermediate are integral parts of the final Abemaciclib molecule, contributing to its binding affinity and overall pharmacological profile.

Signaling Pathway Context

The diagram below illustrates the role of CDK4/6 in the cell cycle and the mechanism of action of Abemaciclib, underscoring the importance of its synthetic precursors like this compound.

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inactivates S_Phase Cell Cycle Progression E2F->S_Phase promotes Abemaciclib Abemaciclib (CDK4/6 Inhibitor) Abemaciclib->CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of Abemaciclib.

Conclusion

This compound (CAS No. 77476-97-2) is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined synthesis and strategic structural features have enabled the development of life-saving therapeutics like Abemaciclib. This guide has provided a detailed overview of its properties, a robust and rationalized synthesis protocol, and its critical application in drug discovery. For researchers and scientists in this field, a thorough understanding of such key building blocks is indispensable for the continued innovation of targeted and effective medicines.

References

  • Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available at: [Link]

Sources

A Technical Guide to the Biological Activity of Novel Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For over six decades, fluoropyrimidines have been a cornerstone of chemotherapy, beginning with the synthesis of 5-fluorouracil (5-FU) in 1957.[1][2] These antimetabolite agents have demonstrated significant activity against a range of solid tumors, particularly those of the gastrointestinal tract, breast, and head and neck.[3] However, the clinical utility of traditional fluoropyrimidines like 5-FU is often hampered by significant limitations, including a narrow therapeutic index, severe host toxicities, unpredictable oral absorption, and the development of tumor resistance.[3][4]

This has catalyzed a new era of research focused on the rational design of novel fluoropyrimidine derivatives. These next-generation agents aim to enhance therapeutic efficacy and patient safety by improving pharmacokinetic profiles, enabling oral administration, achieving tumor-selective activation, and overcoming established resistance mechanisms.[4][5] This guide provides a comprehensive overview of the biological activities of these novel agents, delving into their core mechanisms of action, the innovative chemical strategies employed in their design, and the robust methodologies used to evaluate their preclinical and clinical potential. We will explore not only their enhanced anticancer properties but also their emerging applications as antiviral and antifungal agents, offering a forward-looking perspective for researchers, scientists, and drug development professionals in the field.

Chapter 1: Core Mechanisms of Fluoropyrimidine Action

The cytotoxic effects of fluoropyrimidines are mediated through the intracellular conversion to several active metabolites that disrupt cellular processes via three principal mechanisms.[6][7] The specific mechanism that predominates can be influenced by the drug's structure, the mode of administration, and the cellular context.[7]

The Canonical Pathway: Thymidylate Synthase (TS) Inhibition

The most well-established mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[4][8]

Upon cellular uptake, 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[9] FdUMP then forms a stable, covalent ternary complex with TS and its folate cofactor, 5,10-methylenetetrahydrofolate.[4][6] This complex effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to dTMP. The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically a dramatic increase in the dUTP/dTTP ratio. This imbalance triggers what is known as "thymineless death," characterized by S-phase arrest and the induction of apoptosis.[4][10]

TS_Inhibition Figure 1: Canonical Pathway of TS Inhibition cluster_cell Tumor Cell FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Anabolism TernaryComplex Inactive Ternary Complex (FdUMP-TS-Folate) FdUMP->TernaryComplex TS Thymidylate Synthase (TS) TS->TernaryComplex dUMP dUMP Folate 5,10-CH2-THF (Cofactor) Folate->TernaryComplex dTMP dTMP dUMP->dTMP Blocked by TS Inhibition DNA_Synth DNA Synthesis dTMP->DNA_Synth

Figure 1: Canonical Pathway of TS Inhibition
Alternative Cytotoxic Pathways: RNA and DNA Damage

Beyond TS inhibition, fluoropyrimidine metabolites can be incorporated directly into nucleic acids, leading to profound cellular disruption.[6]

  • RNA-Directed Damage : 5-FU can be converted to 5-fluorouridine triphosphate (FUTP).[4] FUTP is then incorporated into various RNA species in place of UTP by RNA polymerases. This fraudulent base incorporation disrupts RNA processing, splicing, and stability, ultimately impairing protein synthesis and contributing to cytotoxicity.[4][6] Bolus administration of 5-FU tends to favor this mechanism of RNA damage.[7]

  • DNA-Directed Damage : The inhibition of TS leads to an accumulation of dUMP, which can be phosphorylated to dUTP. Both dUTP and the 5-FU metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be misincorporated into DNA by DNA polymerases.[6][7] The cell's base excision repair machinery recognizes these aberrant bases and attempts to remove them, leading to DNA strand breaks, genome instability, and cell death.[6] Continuous infusion of 5-FU is thought to favor this DNA-damaging pathway.[7]

Multi_Mechanism Figure 2: Multiple Mechanisms of 5-FU Cytotoxicity cluster_rna RNA Damage Pathway cluster_dna DNA Damage Pathway cluster_ts TS Inhibition Pathway FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA RNA FUTP->RNA RNA_Damage Disrupted RNA Processing & Function RNA->RNA_Damage Cytotoxicity Cellular Cytotoxicity & Apoptosis RNA_Damage->Cytotoxicity DNA DNA FdUTP->DNA DNA_Damage DNA Strand Breaks & Instability DNA->DNA_Damage DNA_Damage->Cytotoxicity TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition TS_Effect 'Thymineless Death' TS_Inhibition->TS_Effect TS_Effect->Cytotoxicity

Figure 2: Multiple Mechanisms of 5-FU Cytotoxicity

Chapter 2: Innovations in Fluoropyrimidine Drug Design

To address the shortcomings of 5-FU, researchers have developed novel fluoropyrimidines with improved pharmacological properties.

Prodrug Strategies for Oral Delivery and Targeted Activation

A major focus has been the development of oral prodrugs that are converted to 5-FU in the body, offering greater patient convenience and more stable plasma concentrations.[3]

  • Capecitabine (Xeloda®) : This oral prodrug undergoes a three-step enzymatic conversion to 5-FU. The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often upregulated in tumor tissues, leading to preferential activation of the drug at the tumor site.[9][11]

  • Tegafur : A prodrug that is slowly metabolized to 5-FU by hepatic enzymes.[9] It is often co-administered with other agents to enhance its activity. For example, UFT combines tegafur with uracil, which competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[3]

  • S-1 (TS-1) : An oral formulation combining three components: tegafur (the 5-FU prodrug); gimeracil, a potent DPD inhibitor that maintains high 5-FU concentrations; and oteracil potassium, which reduces gastrointestinal toxicity by inhibiting 5-FU phosphorylation in the gut mucosa.[1][2]

Next-Generation Nucleoside Analogs

More recent innovations involve modifying the nucleoside scaffold itself to create agents with distinct mechanisms and improved therapeutic profiles.

  • TAS-102 (Lonsurf®) : This is a combination of trifluridine (TFT) and tipiracil hydrochloride (TPI).[11] TFT is a thymidine analog that, once phosphorylated, is incorporated directly into DNA, causing DNA dysfunction. TPI is a potent inhibitor of thymidine phosphorylase, preventing the rapid degradation of TFT and thus maintaining therapeutic concentrations.[11]

  • NUC-3373 : This compound is a phosphoramidate protide of 5-fluoro-2'-deoxyuridine (FUDR). This ProTide technology is designed to bypass the key resistance mechanisms associated with 5-FU.[4][10] NUC-3373 does not require activation by thymidine kinase and is resistant to degradation. Critically, it generates substantially higher intracellular levels of the active TS inhibitor, FdUMP, compared to equimolar 5-FU, while generating little of the RNA-damaging metabolite FUTP.[4][12] This leads to more potent and selective TS inhibition and DNA-directed damage, with a potentially more favorable safety profile.[10][12]

Chapter 3: Methodologies for Evaluating Biological Activity

A systematic, multi-tiered approach is essential for characterizing the biological activity of novel fluoropyrimidines. The causality behind experimental choices lies in building a comprehensive profile, from broad cytotoxicity to specific molecular interactions.

In Vitro Evaluation Workflow

The initial screening of novel compounds typically follows a cascade designed to efficiently identify promising candidates for further development.

InVitro_Workflow Figure 3: In Vitro Screening Cascade for Novel Fluoropyrimidines cluster_secondary Examples cluster_tertiary Examples A Compound Library (Novel Fluoropyrimidines) B Primary Screen: Multi-line Cell Viability Assay (e.g., SRB Assay) A->B C Data Analysis: Calculate IC50 Values B->C D Secondary Screen (on Hits): Target Engagement Assays C->D Select Hits (IC50 < Threshold) E Tertiary Screen (on Hits): Mechanistic Assays D->E D1 TS Inhibition Assay F Lead Candidate Selection for In Vivo Studies E->F E1 Cell Cycle Analysis (Flow Cytometry) D2 Metabolite Analysis (LC-MS) E2 Apoptosis Assays (e.g., Annexin V) E3 DNA Damage Markers (e.g., γH2AX)

Figure 3: In Vitro Screening Cascade for Novel Fluoropyrimidines
Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)

Rationale: The Sulforhodamine B (SRB) assay is chosen for its reliability and simplicity. It quantifies cell density based on the measurement of total cellular protein content, making it less susceptible to interference from metabolic changes that can affect tetrazolium-based assays (e.g., MTT).[13] This provides a robust measure of cytotoxicity or cytostasis.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel fluoropyrimidine compounds. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Rationale: Since many fluoropyrimidines function by disrupting DNA synthesis, it is crucial to determine their effect on cell cycle progression. An accumulation of cells in a specific phase (e.g., S-phase) provides strong evidence for a particular mechanism of action, such as the "thymineless death" induced by TS inhibition.[11]

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls.

In Vivo Preclinical Models

Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy and tolerability in a complex biological system.

Protocol 3: Murine Xenograft Efficacy Study

Rationale: The subcutaneous tumor xenograft model is a standard for evaluating the in vivo antitumor activity of a compound.[14] It allows for the direct measurement of tumor growth over time in response to treatment, providing key data on efficacy.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the novel fluoropyrimidine via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 14 days). Include a vehicle control group and a positive control group (e.g., 5-FU or capecitabine).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Analyze statistical significance between groups.

Table 1: Representative In Vitro and In Vivo Data for a Novel Fluoropyrimidine

CompoundCell LineIC50 (µM)Cell Cycle ArrestXenograft ModelTGI (%) @ 50 mg/kg
5-FU HCT1164.5S-PhaseHCT11655%
SW4807.2S-PhaseSW48048%
NUC-3373 HCT1160.8S-PhaseHCT11685%[4][10][12]
SW4801.1S-PhaseSW48079%[4][10][12]

Chapter 4: Beyond Anticancer - Emerging Applications

The structural diversity of novel pyrimidine derivatives has led to the discovery of biological activities extending beyond oncology.

Antiviral Activity

The pyrimidine scaffold is a key component in many established antiviral drugs.[15] Recent research has demonstrated that novel fluorinated pyrimidine derivatives possess potent antiviral properties.

  • Mechanism of Action : Antiviral activity often stems from the inhibition of viral-specific enzymes, such as RNA-dependent RNA polymerase or reverse transcriptase.[16] The fluorinated nucleoside analog can act as a chain terminator after being incorporated into the growing viral nucleic acid strand.

  • Spectrum of Activity : Novel pyrimidine compounds have shown efficacy against a wide range of viruses, including human coronavirus (HCoV-229E), influenza virus, herpes viruses, and Human Immunodeficiency Virus (HIV).[17][18] For instance, certain pyrimido[4,5-d]pyrimidines have exhibited remarkable potency against HCoV-229E, highlighting their potential as a framework for developing new anti-coronaviral agents.[17]

Chapter 5: Clinical Considerations and Future Directions

The translation of novel fluoropyrimidines from the lab to the clinic requires careful consideration of pharmacogenomics, resistance, and next-generation delivery strategies.

Pharmacogenomics of Toxicity: The DPYD Case

The clinical use of fluoropyrimidines is critically impacted by the pharmacogenomics of DPD, the enzyme encoded by the DPYD gene, which catabolizes over 80% of administered 5-FU.[9][19]

  • DPD Deficiency : Patients with genetic variants in DPYD that lead to reduced or absent DPD enzyme activity are unable to properly clear the drug.[19] This results in prolonged exposure to high drug concentrations, leading to a significantly increased risk of severe and potentially fatal toxicities, such as neutropenia, mucositis, and diarrhea.[20]

  • Clinical Implementation : Pre-treatment DPYD genotyping is now recommended by clinical bodies to identify at-risk patients.[21] For patients with identified DPYD variants, dose reductions or the selection of an alternative therapy can mitigate the risk of severe adverse events.[22] Novel agents like NUC-3373, which are not catabolized by DPD, may offer a safer alternative for this patient population.[4]

Future Directions

The field continues to evolve, with several exciting strategies poised to further improve fluoropyrimidine therapy.

  • Nanodelivery Systems : Encapsulating fluoropyrimidines in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve drug solubility, prolong circulation time, and enable passive or active targeting to tumor tissues, potentially increasing efficacy while reducing systemic toxicity.[5]

  • Tumor-Targeted Prodrugs : Designing prodrugs that are activated by specific features of the tumor microenvironment (e.g., hypoxia, low pH, or overexpressed enzymes) is a promising strategy to maximize drug delivery to cancer cells while sparing healthy tissue.[5]

Conclusion

Fluoropyrimidines have transitioned from a single, foundational cytotoxic agent into a diverse class of sophisticated therapeutics. The development of oral prodrugs, next-generation nucleoside analogs, and novel chemical scaffolds has significantly expanded their therapeutic potential. By overcoming the limitations of 5-FU, these new agents offer improved safety profiles, enhanced efficacy, and the potential to bypass clinical resistance. The rigorous application of detailed in vitro and in vivo evaluation methodologies is crucial to fully characterize their mechanisms and guide their clinical development. As research continues to explore new applications and innovative delivery strategies, novel fluoropyrimidines are set to remain a vital and evolving component of the therapeutic arsenal against cancer and other challenging diseases.

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In Silico Target Prediction for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: De-orphaning a Novel Compound

The compound (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine represents a common challenge in pharmaceutical research: a synthetically accessible molecule with potential therapeutic value, yet with an unknown mechanism of action. The process of identifying its biological target(s), often termed "target de-orphanization," is critical for advancing it through the drug development pipeline. Traditional experimental approaches to target identification can be both time-consuming and costly. In silico methods, however, offer a rapid and cost-effective means to generate high-probability hypotheses, thereby focusing experimental efforts on the most promising avenues.[1]

The core of in silico target prediction lies in two complementary philosophies: guilt-by-association through ligand similarity (ligand-based methods) and the physical interaction potential with known protein structures (structure-based methods).[2][3][4] This guide will systematically explore both, creating a comprehensive workflow for the characterization of our query compound.

Ligand-Based Target Prediction: Leveraging Collective Chemical Knowledge

Ligand-based methods operate on the fundamental principle of chemical similarity: structurally similar molecules are likely to exhibit similar biological activities.[3] This approach is particularly valuable when the three-dimensional structure of potential targets is unknown.

Chemical Similarity Searching

The initial and most straightforward step is to search vast chemical databases for molecules structurally similar to this compound and to examine their documented biological activities.

Protocol 1: 2D Similarity Search in Public Databases

  • Query Representation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Selection: Utilize large-scale, publicly accessible databases such as PubChem and ChEMBL.[1][5][6]

  • Search Execution:

    • PubChem: Navigate to the PubChem homepage and input the SMILES string into the search bar. Select the "Substance" or "Compound" database and initiate the search. From the results page for the query compound, select "Substances and Compounds" and then "Find Similar Structures."[7]

    • ChEMBL: Access the ChEMBL database interface. Use the "Similarity Search" functionality, inputting the SMILES string and selecting a similarity threshold (e.g., Tanimoto coefficient > 0.85).[8]

  • Data Analysis: Scrutinize the search results for compounds with known biological targets. Pay close attention to annotated bioactivities, assay details, and potency values (e.g., IC50, Ki).

Rationale and Insights:

This initial screen provides a broad overview of the chemical space surrounding our query molecule. The 5-fluoropyrimidine scaffold is a common feature in many bioactive compounds, particularly in oncology and immunology. Our search is likely to reveal analogs that target protein kinases, a class of enzymes frequently implicated in disease pathogenesis. For instance, compounds containing a 5-fluoropyrimidine core have been identified as inhibitors of Cyclin-Dependent Kinases (CDK4/6) and Heat Shock Protein 90 (HSP90).[9][10]

Parameter PubChem ChEMBL
Database Size Over 115 million compoundsOver 2.8 million distinct compounds with bioactivity data
Primary Data Chemical structures, properties, patents, literatureCurated bioactivity data from medicinal chemistry literature
Similarity Metric Tanimoto, based on PubChem fingerprintsTanimoto, based on Morgan fingerprints

Table 1: Comparison of Key Public Chemical Databases for Similarity Searching.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[11][12] Ligand-based pharmacophore modeling involves identifying a common 3D arrangement of these features from a set of known active molecules.[12]

Protocol 2: Ligand-Based Pharmacophore Model Generation

  • Active Ligand Set Compilation: From the similarity search results, select a diverse set of 5-10 structurally related compounds with confirmed activity against a common target.

  • Conformational Analysis: Generate a representative set of low-energy 3D conformers for each active ligand.

  • Feature Identification: Identify key pharmacophoric features for each molecule, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Pharmacophore Generation: Align the active ligands and identify the common spatial arrangement of pharmacophoric features. This consensus model represents the key interactions required for binding to the putative target.

  • Model Validation: Assess the quality of the generated pharmacophore by its ability to distinguish known active compounds from inactive ones (decoys).

Causality and Self-Validation:

A robust pharmacophore model should not only align the known actives but also provide a structural hypothesis for their activity. The features identified should be chemically sensible and suggest specific interactions with a biological target (e.g., a hydrogen bond donor on the ligand interacting with a carbonyl oxygen on the protein backbone).

LigandBased_Workflow Query Query Molecule This compound SimSearch 2D Similarity Search (PubChem, ChEMBL) Query->SimSearch Actives Set of Active Analogs SimSearch->Actives PharmModel Pharmacophore Model Generation Actives->PharmModel V_Screen Virtual Screening of Compound Libraries PharmModel->V_Screen Hits Prioritized Hit List V_Screen->Hits StructureBased_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Target Library Preparation Ligand Query Molecule This compound Ligand3D Generate 3D Conformation Ligand->Ligand3D Docking Reverse Docking Simulation (e.g., AutoDock Vina) Ligand3D->Docking PDB Protein Data Bank (PDB) KinasePanel Select Kinase Panel PDB->KinasePanel PrepProtein Prepare Protein Structures KinasePanel->PrepProtein PrepProtein->Docking Analysis Analyze Binding Scores and Poses Docking->Analysis Targets Prioritized Target List Analysis->Targets

Caption: Structure-Based Reverse Docking Workflow.

Integrated Analysis and Hypothesis Generation

The true power of in silico target prediction comes from the integration of multiple lines of computational evidence. A compelling target hypothesis is one that is supported by both ligand- and structure-based approaches.

For this compound, if the similarity search reveals a cluster of known CDK4/6 inhibitors, and reverse docking independently shows a high predicted affinity and a plausible binding mode for this kinase family, then CDK4/6 emerges as a high-priority target for experimental validation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the in silico target prediction for this compound. By employing a multi-faceted strategy that combines chemical similarity searching, pharmacophore modeling, and reverse docking, we can generate a well-supported, testable hypothesis regarding the compound's mechanism of action.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The ultimate goal of this workflow is to guide and prioritize wet lab experiments, such as enzymatic assays and cell-based assays, to confirm the predicted targets and elucidate the biological activity of the compound. The iterative cycle of computational prediction and experimental feedback is the cornerstone of modern, efficient drug discovery.

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(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Mechanistic Hypothesis and Technical Guide for Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel small molecule, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. Based on a comprehensive analysis of its core structural motifs—a 5-fluoropyrimidine ring and a 2-aminopyrimidine scaffold—we hypothesize two primary, distinct mechanisms: 1) action as an antimetabolite through inhibition of pyrimidine biosynthesis , and 2) function as a competitive inhibitor of protein kinases . This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the biological activity of this compound. We present detailed experimental protocols, from initial cell-based screening to specific enzymatic and molecular assays, designed to systematically investigate each hypothesis. Furthermore, this guide includes data presentation frameworks and conceptual diagrams to aid in experimental design and interpretation, grounding all proposed methodologies in established scientific principles and authoritative references.

Introduction: Deconstructing this compound

The compound this compound is a synthetic molecule featuring two key pharmacophores that are well-documented in medicinal chemistry and chemical biology.[1][2] Its structure invites a logical, hypothesis-driven investigation into its mechanism of action.

  • The 5-Fluoropyrimidine Core: This moiety is the hallmark of a class of widely used antimetabolite drugs, most notably 5-fluorouracil (5-FU).[3][4] Fluoropyrimidines can interfere with DNA and RNA synthesis, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells.[5][6] The fluorine atom at the 5-position is critical; it blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis catalyzed by thymidylate synthase (TYMS).[5]

  • The 2-Aminopyrimidine Scaffold: This structure is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[7][8][9] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are adept at forming hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, enabling competitive inhibition.[10][11] A vast number of clinical and pre-clinical kinase inhibitors are built upon this core structure.[12][13]

Given these structural precedents, two compelling and testable hypotheses emerge for the mechanism of action of this compound.

Hypothesis 1: Antimetabolite Activity via Pyrimidine Biosynthesis Inhibition

The primary hypothesis posits that this compound functions as an antimetabolite. This mechanism would likely involve intracellular conversion to a fraudulent nucleotide that subsequently inhibits key enzymes in the pyrimidine synthesis pathway or is incorporated into nucleic acids, leading to cellular dysfunction and apoptosis.[4]

Proposed Signaling Pathway and Point of Intervention

The canonical mechanism of 5-FU involves its anabolism to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TYMS) and the cofactor 5,10-methylenetetrahydrofolate.[6] This action depletes the cellular pool of dTMP, a necessary precursor for DNA synthesis.[5] Additionally, metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, disrupting their normal function.[6][14] We hypothesize that this compound could be similarly metabolized to inhibit TYMS or other enzymes in this pathway.

Diagram 1: Hypothesized Antimetabolite Mechanism

Antimetabolite_Pathway cluster_0 Cellular Uptake & Metabolism cluster_1 DNA Synthesis Pathway Compound (5-Fluoro-pyrimidin-2-yl)- isopropyl-amine Metabolites Putative Active Metabolites (e.g., FdUMP analog) Compound->Metabolites Anabolic Enzymes TYMS Thymidylate Synthase (TYMS) Metabolites->TYMS Inhibition dUMP dUMP dUMP->TYMS dTMP dTMP TYMS->dTMP DNA DNA Synthesis & Repair dTMP->DNA Apoptosis Apoptosis DNA->Apoptosis Damage leads to

Caption: Hypothesized inhibition of Thymidylate Synthase (TYMS).

Experimental Validation Protocol: Antimetabolite Hypothesis

A tiered approach is recommended to systematically test this hypothesis.

2.2.1. Tier 1: Cellular Phenotype Assessment

Objective: To determine if the compound's cytotoxicity is consistent with an antimetabolite mechanism.

Methodology:

  • Cell Line Selection: Utilize a panel of cancer cell lines with varying proliferation rates (e.g., HCT116, A549, MCF-7) and a non-cancerous, rapidly dividing cell line (e.g., human fibroblasts).

  • Cytotoxicity Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include 5-FU as a positive control and DMSO as a vehicle control.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Nucleoside Rescue Assay:

    • Co-treat cells with the IC50 concentration of the test compound and an excess of exogenous thymidine (e.g., 10 µM).

    • If the compound's primary mechanism is the inhibition of de novo thymidylate synthesis, the addition of thymidine should rescue the cells from cytotoxicity.[15]

    • Assess viability after 72 hours and compare to cells treated with the compound alone.

Expected Outcome & Interpretation:

ConditionExpected ViabilityInterpretation
Compound Alone~50% (at IC50)Establishes baseline cytotoxicity.
Compound + Thymidine> 80%Strong evidence for TYMS inhibition or disruption of the de novo pyrimidine pathway.
Compound + Thymidine~50%Suggests the mechanism is likely independent of TYMS inhibition (e.g., RNA/DNA incorporation, kinase inhibition).
2.2.2. Tier 2: Direct Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound or its metabolites against TYMS.

Methodology:

  • Metabolite Synthesis/Isolation (if necessary): Since the parent compound may not be the active inhibitor, in vitro metabolism using liver microsomes or chemical synthesis of the putative phosphorylated metabolite may be required.

  • TYMS Enzymatic Assay:

    • Utilize a commercially available TYMS activity assay kit (e.g., spectrophotometric assay measuring the conversion of dUMP and N5,N10-methylenetetrahydrofolate to dTMP and dihydrofolate).

    • Incubate recombinant human TYMS enzyme with varying concentrations of the test compound (or its metabolite).

    • Measure the rate of reaction and calculate the IC50 value for enzyme inhibition.

Hypothesis 2: Protein Kinase Inhibition

The 2-aminopyrimidine scaffold strongly suggests that this compound could function as an ATP-competitive kinase inhibitor.[8] This class of drugs has seen tremendous success in oncology and immunology.[9] The specific kinase(s) targeted would depend on the overall shape and electrostatic properties of the molecule, which dictate its fit within the ATP-binding pocket of different kinases.

Proposed Mechanism of Action

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. As an ATP-competitive inhibitor, the compound would bind to the ATP pocket of a kinase, preventing ATP from binding and thereby blocking the downstream signaling cascade. This can halt processes like cell proliferation, survival, and migration that are often dysregulated in diseases like cancer.[7]

Diagram 2: Hypothesized Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Kinase Activity Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates Compound (5-Fluoro-pyrimidin-2-yl)- isopropyl-amine Compound->Kinase Competitive Binding to ATP Pocket

Caption: Competitive inhibition of ATP binding to a protein kinase.

Experimental Validation Protocol: Kinase Inhibitor Hypothesis

A broad-to-specific screening funnel is the most efficient way to identify potential kinase targets.

3.2.1. Tier 1: Broad Kinome Profiling

Objective: To screen the compound against a large panel of kinases to identify potential targets and assess selectivity.

Methodology:

  • Kinome Scan: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

  • Assay Conditions: Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred recombinant human kinases.

  • Data Analysis: The results are usually reported as "% Inhibition" or "Kd" (dissociation constant). Identify "hits"—kinases that are significantly inhibited by the compound. A common threshold is >90% inhibition at 1 µM.

3.2.2. Tier 2: Hit Validation and Cellular Target Engagement

Objective: To confirm the direct inhibition of primary hits and determine if the compound engages these targets in a cellular context.

Methodology:

  • Dose-Response Enzymatic Assays: For the top 3-5 kinase hits from the kinome scan, perform in-house or outsourced IC50 determinations using purified recombinant enzymes. This confirms the potency of inhibition.

  • Western Blot Analysis of Phospho-Substrates:

    • Select cell lines known to have active signaling pathways mediated by the identified hit kinases.

    • Treat the cells with a dose-range of the compound for a short period (e.g., 1-4 hours).

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of a known direct substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total protein level.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the target kinase. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding.

Diagram 3: Experimental Workflow for Target Deconvolution

workflow cluster_H1 Hypothesis 1: Antimetabolite cluster_H2 Hypothesis 2: Kinase Inhibitor start Compound: This compound H1_Tier1 Tier 1: Cell Viability & Nucleoside Rescue Assay start->H1_Tier1 H2_Tier1 Tier 1: Broad Kinome Profiling start->H2_Tier1 H1_Tier2 Tier 2: TYMS Enzymatic Assay H1_Tier1->H1_Tier2 end Mechanism of Action Identified H1_Tier2->end H2_Tier2 Tier 2: Hit Validation (Enzymatic & Cellular Assays) H2_Tier1->H2_Tier2 H2_Tier2->end

Caption: A parallel workflow to test the two primary hypotheses.

Conclusion and Forward Path

The structural features of this compound provide a strong rationale for two distinct and well-characterized mechanisms of action: antimetabolite activity and protein kinase inhibition. The experimental framework outlined in this guide provides a systematic, efficient, and scientifically rigorous path to deconvolute its true biological function. By employing a parallel testing strategy, researchers can quickly triage these primary hypotheses. A positive result in the nucleoside rescue assay would strongly favor the antimetabolite hypothesis, while identification of potent kinase hits in a broad screen would direct efforts toward the kinase inhibitor path. The elucidation of its mechanism is the critical next step in determining the potential therapeutic utility of this compound.

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A Technical Guide to the Spectroscopic Analysis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a fluorinated heterocyclic amine that represents a key structural motif in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity. The precise characterization of such compounds is paramount, forming the bedrock of reproducible scientific research and development.

This guide provides an in-depth analysis of the core spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as applied to the structural elucidation of this compound. We will not only present the predicted data but also delve into the causality behind the experimental design and the logic of spectral interpretation, equipping the reader with a practical framework for the analysis of novel fluorinated molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's spectroscopic signature begins with its fundamental properties.

  • Chemical Structure:

    
    
    
  • Key Properties:

    • Molecular Formula: C₇H₁₀FN₃[1]

    • Molecular Weight: 155.17 g/mol [2]

    • CAS Number: 77476-97-2[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can assemble a detailed molecular map. For a fluorinated compound, ¹⁹F NMR provides a particularly sensitive and direct window into the local electronic environment of the fluorine atom.[5][6]

Rationale and Experimental Protocol

The choice of NMR experiments and parameters is dictated by the need to unambiguously resolve every unique proton, carbon, and fluorine signal. A standard suite of experiments provides a comprehensive dataset for structural confirmation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H observation, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon, simplifying the spectrum.

    • A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[6][7] The spectrum is typically referenced to an external standard like CFCl₃ (0 ppm).[8]

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to generate the final spectra.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR F19_NMR 19F NMR Spectrometer->F19_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR data for this compound. Chemical shifts (δ) are given in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Pyrimidine-HH-4, H-6~8.2-8.5Doublet2H³J(H,F) ≈ 3-5 HzProtons on the electron-deficient pyrimidine ring are significantly deshielded. They appear as a doublet due to coupling with the fluorine at C-5.
Isopropyl-CHH-a~4.0-4.3Septet1H³J(H,H) ≈ 6-7 HzThe methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its proximity to the electronegative amine and pyrimidine ring shifts it downfield.
Amine-NHNH~5.0-6.0Broad Singlet1H-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal and may couple with the isopropyl CH proton.
Isopropyl-CH₃H-b~1.2-1.4Doublet6H³J(H,H) ≈ 6-7 HzThe six methyl protons are equivalent and are split into a doublet by the single methine proton. This is a characteristic pattern for an isopropyl group.[9]

Table 2: Predicted ¹³C NMR Data

CarbonLabelPredicted δ (ppm)Multiplicity (Proton Decoupled)Coupling Constant (J, Hz)Rationale
Pyrimidine-C2C-2~160-162d²J(C,F) ≈ 15-20 HzCarbon attached to two nitrogen atoms is significantly deshielded. It will exhibit coupling to the fluorine two bonds away.
Pyrimidine-C4,C6C-4, C-6~155-158d²J(C,F) ≈ 20-25 HzThese equivalent carbons are attached to nitrogen and adjacent to the fluorinated carbon, resulting in a downfield shift and coupling to fluorine.
Pyrimidine-C5C-5~145-150d¹J(C,F) ≈ 220-250 HzThe carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant, a hallmark of fluorinated compounds.
Isopropyl-CHC-a~45-48s-The aliphatic methine carbon is shifted downfield by the attached nitrogen atom.
Isopropyl-CH₃C-b~22-24s-The methyl carbons appear in the typical aliphatic region.

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyrimidine-F~ -160 to -170Triplet³J(F,H) ≈ 3-5 HzThe chemical shift is typical for fluorine on an aromatic heterocyclic ring. It is coupled to the two equivalent protons at C-4 and C-6, resulting in a triplet.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure.

Rationale and Experimental Protocol

Electron Ionization (EI) is a robust and common method for the analysis of relatively small, volatile organic molecules. The high energy used (70 eV) induces reproducible fragmentation, which is essential for structural elucidation and library matching.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (standardized at 70 eV). This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M⁺•).[10]

  • Fragmentation: The excess energy in the molecular ion causes it to break apart into smaller, characteristic fragment ions.[10]

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions, generating a mass spectrum that plots ion abundance versus m/z.

Diagram: Predicted EI-MS Fragmentation of this compound

Fragmentation_Pathway cluster_frags Key Fragments cluster_logic Fragmentation Logic M [(C₇H₁₀FN₃)]⁺• m/z = 155 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 140 M->F1 - •CH₃ (Loss of methyl radical) F2 [C₅H₄FN₂]⁺ m/z = 113 F1->F2 - C₂H₄ (Loss of ethene) L1 α-cleavage is a dominant pathway for amines, leading to the loss of the largest alkyl group as a radical. L2 Further fragmentation of the pyrimidine ring structure.

Caption: Predicted fragmentation pathway in EI-MS.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a clear molecular ion peak and several key fragment ions that confirm its structure.

Table 4: Predicted Key Ions in the Mass Spectrum

m/zProposed IonFormulaRationale
155[M]⁺• [C₇H₁₀FN₃]⁺•Molecular Ion: The peak corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight.
140[M - CH₃]⁺[C₆H₇FN₃]⁺Base Peak (Predicted): This highly stable ion results from alpha-cleavage, a characteristic fragmentation pathway for amines where the C-C bond adjacent to the nitrogen is broken.[11][12] The loss of a methyl radical (•CH₃, 15 Da) is highly favored.[13]
113[C₅H₄FN₂]⁺[C₅H₄FN₂]⁺Ring Fragment: This ion likely arises from the subsequent loss of ethene (C₂H₄, 28 Da) from the m/z 140 fragment, indicating the breakdown of the isopropyl side chain.
86[C₄H₃FN]⁺[C₄H₃FN]⁺Further fragmentation of the pyrimidine ring itself, a common process for such heterocyclic systems.[14]

Conclusion: A Self-Validating Spectroscopic Profile

The combined application of NMR spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound.

  • MS confirms the molecular formula (C₇H₁₀FN₃) through the molecular ion peak at m/z 155.

  • ¹H and ¹³C NMR confirm the carbon-hydrogen framework , identifying the distinct pyrimidine and isopropyl moieties through characteristic chemical shifts and coupling patterns.

  • ¹⁹F NMR provides unambiguous evidence for the presence and electronic environment of the fluorine atom.

  • MS fragmentation patterns corroborate the structure proposed by NMR, with the key alpha-cleavage fragment at m/z 140 confirming the N-isopropyl substitution.

This guide outlines the expected spectroscopic data and the underlying principles for their acquisition and interpretation. This integrated approach ensures high confidence in the molecular structure, a critical requirement for any research or development endeavor.

References

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Veeprho. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOL-6-YL)-N-(5-(1-PIPERAZINYLMETHYL)-2-PYRIDYL)PYRIMIDIN-2-AMINE. Retrieved from [Link]

  • Briti Scientific. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Sorensen, T. S. (1968). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. Available at: [Link]

  • Nia Innovation. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-FLUOROPYRIMIDINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Hocek, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]

  • Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

  • Olah, G. A., Prakash, S. G. K., & Rasul, G. (n.d.). Calculated and experimental 13C NMR chemical shifts. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • LookChem. (n.d.). Hunan Longxianng Runhui Trading Co.,Ltd. Retrieved from [Link]

  • Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

  • ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]

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Navigating the Physicochemical Landscape of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide offers an in-depth exploration of the critical attributes of solubility and stability for the novel compound (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. As a Senior Application Scientist, the following sections synthesize established analytical principles with field-proven insights to provide a robust framework for the comprehensive characterization of this and similar molecules. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in the drug development pipeline.

Understanding the Molecule: Structural Insights into Physicochemical Behavior

This compound is a substituted pyrimidine derivative. The core structure, a pyrimidine ring, is a common motif in biologically active compounds, including nucleic acids. The presence of a fluorine atom at the 5-position and an isopropyl-amine group at the 2-position significantly influences its electronic and steric properties, which in turn dictate its solubility and stability.

  • 5-Fluoro Substituent: The electronegative fluorine atom can modulate the pKa of the pyrimidine ring nitrogens and influence hydrogen bonding capabilities.

  • Isopropyl-amine Group: This secondary amine group introduces a basic center, making the molecule's solubility highly dependent on pH. The isopropyl group adds lipophilicity, which can impact solubility in aqueous and organic media.

A foundational understanding of these structural components is the first step in designing logical and efficient experimental investigations into the compound's behavior.

Aqueous and Solvent Solubility: A Multifaceted Investigation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. For this compound, a comprehensive solubility profile should be established across a range of pharmaceutically relevant conditions. Generally, amines with fewer than five carbon atoms exhibit some water solubility due to hydrogen bonding.[1] The polarity of the amine group can facilitate dissolution in water.[2]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. This protocol ensures that the dissolution has reached a steady state, providing a true measure of the compound's solubility in a given medium.

Experimental Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 2 to 10. Additionally, prepare common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • pH Range: The wide pH range is essential to understand the impact of ionization on the basic amine group. At pH values below its pKa, the amine will be protonated, forming a more soluble salt.[2]

  • Controlled Temperature: Solubility is temperature-dependent. Testing at both ambient and physiological temperatures provides data relevant to both storage and in vivo conditions.

  • Filtration: This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

Data Presentation: Solubility Profile

The quantitative data should be summarized in a clear and concise table for easy comparison.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer25
pH 4.0 Buffer25
pH 7.4 Buffer25
pH 10.0 Buffer25
Water25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
pH 7.4 Buffer37

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Solvents (Buffers, Organics) Equilibrate Add API to Solvents Shake at constant T Media->Equilibrate API Weigh excess API API->Equilibrate Filter Filter Supernatant Equilibrate->Filter HPLC Quantify by HPLC Filter->HPLC Data Tabulate Results HPLC->Data

Caption: Workflow for equilibrium solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[3] Forced degradation, or stress testing, is a powerful tool to predict the long-term stability of a drug substance by subjecting it to harsh conditions.[4][5][6][7] The goal is to induce degradation to an extent of 5-20%.[4]

Forced Degradation Protocol

A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.[4]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Maintain at room temperature and monitor at similar time points. The stability of related compounds like 5-fluorouracil is known to be significantly affected by basic conditions.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C). Also, heat the stock solution.

    • Photostability: Expose the stock solution and solid sample to a combination of UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Stability-Indicating HPLC Method: It is imperative to develop an HPLC method that can separate the parent compound from all potential degradation products. This ensures that the decrease in the parent peak area is a true reflection of degradation.

  • Time Points: Multiple time points allow for an understanding of the degradation kinetics.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed at each time point to account for any instability in the analytical solution itself.

Data Presentation: Forced Degradation Summary

The results of the forced degradation study should be tabulated to clearly show the extent of degradation under each condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradants
0.1 N HCl (60 °C)24
0.1 N NaOH (RT)24
3% H₂O₂ (RT)24
Thermal (80 °C, solid)48
Photolytic (ICH Q1B)-

Logical Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare API Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Identify Degradants Quantify Parent Loss HPLC->Results

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield a robust physicochemical profile, which is indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of the final drug product. The insights gained from the forced degradation studies will be particularly valuable for identifying potential liabilities of the molecule and for developing strategies to mitigate them. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) would be a logical next step to fully elucidate the degradation pathways.

References

  • Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. PubMed. Available at: [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. Available at: [Link]

  • Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available at: [Link]

  • Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. Available at: [Link]

  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC. Available at: [Link]

  • 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Briti Scientific. Available at: [Link]

  • Isopropylamine. Wikipedia. Available at: [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. Available at: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Solubility of Amines. LibreTexts Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link]

  • 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Pharmaffiliates. Available at: [Link]

  • 2-Amino-5-fluoropyrimidine. PubChem. Available at: [Link]

  • Physical Properties of Amines. JoVE. Available at: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. Available at: [Link]

  • 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Veeprho. Available at: [Link]

  • 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. Veeprho. Available at: [Link]

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The Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine core, a versatile heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ability to mimic the adenine structure of ATP allows for competitive inhibition of a wide array of protein kinases, making it a highly sought-after motif in the design of targeted therapeutics. This guide provides a comprehensive overview of the therapeutic potential of aminopyrimidine derivatives, delving into their mechanisms of action, key applications in oncology, neurodegenerative disorders, and infectious diseases, and detailed experimental methodologies for their evaluation.

I. The Versatility of the Aminopyrimidine Core in Kinase Inhibition

The aminopyrimidine scaffold's success in drug discovery stems from its unique structural features. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. This arrangement facilitates strong and specific interactions within the ATP-binding pockets of various kinases, leading to potent inhibition. Furthermore, the pyrimidine ring offers multiple sites for chemical modification, allowing medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

II. Therapeutic Applications in Oncology: Targeting Aberrant Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminopyrimidine-based inhibitors have demonstrated significant success in this arena, with several approved drugs and numerous candidates in clinical development.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Aminopyrimidine derivatives have been successfully developed to target the ATP-binding site of EGFR, preventing its activation and downstream signaling.[1]

Featured Aminopyrimidine-Based EGFR Inhibitor: Gefitinib

Gefitinib is a selective EGFR inhibitor used in the treatment of NSCLC patients with activating EGFR mutations. The aminopyrimidine core of gefitinib forms key hydrogen bonds within the hinge region of the EGFR kinase domain, while the substituted aniline moiety occupies the hydrophobic pocket, contributing to its high affinity and selectivity.

Signaling Pathway: EGFR Inhibition by Aminopyrimidines

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Blocked by Aminopyrimidine RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Activation Cell_Pro Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT_mTOR->Cell_Pro

Caption: EGFR signaling pathway and the inhibitory action of aminopyrimidines.

B. Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation. Aminopyrimidine-based compounds have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Featured Aminopyrimidine-Based CDK Inhibitor: Palbociclib

Palbociclib is a selective inhibitor of CDK4 and CDK6 that is used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its aminopyrimidine core is crucial for its interaction with the ATP-binding pocket of CDK4/6.

Signaling Pathway: CDK Inhibition by Aminopyrimidines

CDK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb Protein CyclinD_CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Binds and Inactivates G1_S_Transition G1-S Phase Transition pRb Phosphorylated Rb (Inactive) E2F->G1_S_Transition Promotes Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->CyclinD_CDK46 Inhibits kinase activity ATP ATP ATP->CyclinD_CDK46 Blocked Western_Blot_Workflow A Cell Culture & Treatment (with Aminopyrimidine) B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody Incubation (Anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Fluoropyrimidines in Oncology

Since the synthesis of 5-fluorouracil (5-FU) in the 1950s, fluoropyrimidines have become a cornerstone of chemotherapy, demonstrating broad-spectrum activity against a variety of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1][2][3] These compounds function as antimetabolites, interfering with the synthesis of pyrimidine nucleotides essential for DNA replication.[4] The primary mechanism of action for this class of drugs is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5][6] However, the clinical utility of early fluoropyrimidines has been hampered by challenges such as a short plasma half-life, non-selective toxicity, and the development of drug resistance.[1]

This has spurred decades of research into the structure-activity relationships (SAR) of fluoropyrimidines, aiming to enhance their therapeutic index. By systematically modifying the core pyrimidine structure, medicinal chemists have developed prodrugs and analogs with improved pharmacokinetic profiles, tumor selectivity, and efficacy. This guide provides a detailed exploration of the SAR of fluoropyrimidines, offering insights into the chemical modifications that govern their biological activity and clinical utility.

The Fluoropyrimidine Core: Mechanism of Action as the Foundation for SAR

To comprehend the SAR of fluoropyrimidines, a foundational understanding of their mechanism of action is essential. 5-FU itself is a prodrug that requires intracellular activation to exert its cytotoxic effects.[6] The metabolic activation of 5-FU leads to the formation of three key active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of dTMP and subsequently DNA.[7][8]

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[8][9]

  • Fluorouridine triphosphate (FUTP): Incorporation of FUTP into RNA interferes with RNA processing and function.[8][9]

The mode of 5-FU administration can influence which mechanism predominates; bolus injections tend to favor RNA-directed damage, while continuous infusions are more likely to cause DNA-directed damage.[8][9] The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly expressed in the liver.[10] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe toxicity in some patients.[3][11]

This intricate metabolic pathway provides multiple avenues for structural modification to modulate the activity, selectivity, and toxicity of fluoropyrimidines.

Dissecting the Pyrimidine Scaffold: A Positional Analysis of SAR

The biological activity of fluoropyrimidines is highly dependent on the substituents at various positions of the pyrimidine ring.[12][13]

C5 Position: The Cornerstone of Activity

The fluorine atom at the C5 position is the defining feature of this class of drugs and is indispensable for their primary mechanism of action. This electronegative atom is crucial for the tight binding of FdUMP to thymidylate synthase, effectively inhibiting the enzyme. The substitution of fluorine with other halogens or functional groups generally leads to a significant decrease or loss of antiproliferative activity.

N1 Position: The Gateway to Prodrugs

Modifications at the N1 position have been a highly successful strategy for developing oral prodrugs of 5-FU. By attaching various moieties at this position, researchers have been able to improve the oral bioavailability and tumor selectivity of fluoropyrimidines.

  • Tegafur: This prodrug features a tetrahydrofuranyl group at the N1 position. Tegafur is metabolized to 5-FU by hepatic cytochrome P450 enzymes.[10] This controlled release of 5-FU mimics a continuous infusion, which can improve efficacy.[10]

  • Capecitabine: A more sophisticated prodrug, capecitabine is designed for tumor-selective activation.[14] It undergoes a three-step enzymatic conversion to 5-FU.[15][16][17] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is significantly overexpressed in many tumor tissues compared to normal tissues.[14][17][18] This targeted activation enhances the concentration of 5-FU at the tumor site, thereby increasing efficacy and reducing systemic toxicity.[18]

N3 Position: Modulating Lipophilicity and Transport

While less explored than the N1 position, modifications at the N3 position can influence the physicochemical properties of fluoropyrimidines, such as lipophilicity, which in turn affects their cellular uptake and distribution.

C6 Position: A Site for Novel Interactions

Alterations at the C6 position have been investigated to a lesser extent. However, some studies suggest that introducing specific substituents at this position could potentially lead to novel interactions with the target enzyme or other cellular components, offering a potential avenue for overcoming resistance.

Prodrug Strategies: Enhancing Therapeutic Performance

The development of prodrugs represents a significant advancement in fluoropyrimidine chemotherapy. The primary goals of these strategies are to:

  • Improve Oral Bioavailability: 5-FU itself has erratic oral absorption. Prodrugs like capecitabine and tegafur are well-absorbed orally, offering a more convenient administration route for patients.[19]

  • Enhance Tumor Selectivity: As exemplified by capecitabine, prodrugs can be designed to be preferentially activated in tumor tissues, leading to higher local concentrations of the active drug and reduced systemic side effects.[14][18]

  • Overcome Resistance: By altering the structure and delivery mechanism, novel prodrugs may bypass some of the resistance mechanisms that limit the efficacy of 5-FU.[20]

  • Combination Therapy: Prodrugs can be co-administered with other agents to enhance their anticancer effects. For instance, tegafur is often combined with a DPD inhibitor like gimeracil and a gastrointestinal protectant like oteracil potassium in the formulation S-1.[21] This combination increases the bioavailability of 5-FU and reduces its gastrointestinal toxicity.[21]

The design of mutual prodrugs, where 5-FU is linked to another active anticancer agent, is an emerging area of research with the potential for synergistic effects.[22]

Experimental Workflows for SAR Determination

The elucidation of the structure-activity relationships of fluoropyrimidines relies on a series of well-established experimental protocols.

In Vitro Cytotoxicity Assays

A fundamental step in SAR studies is to determine the in vitro cytotoxicity of novel analogs against a panel of cancer cell lines.

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., 5-FU).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a few hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

To confirm the mechanism of action, in vitro assays are performed to measure the inhibition of key enzymes like thymidylate synthase and dihydropyrimidine dehydrogenase.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are advanced to in vivo testing in animal models of cancer (e.g., xenograft models in mice). These studies assess the antitumor efficacy, toxicity, and pharmacokinetic properties of the compounds.

Data Presentation

Table 1: Illustrative IC50 Values of Fluoropyrimidine Analogs against HCT116 Human Colorectal Carcinoma Cells

CompoundN1-SubstituentC5-SubstituentIC50 (µM)
5-Fluorouracil-H-F5.2
Analog A-CH3-F15.8
Analog B-CH2CH2OH-F8.1
Tegafur-Tetrahydrofuranyl-F> 50 (as prodrug)
Analog C-H-Cl> 100

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Metabolic Activation of Capecitabine

capecitabine_activation Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites FdUMP, FdUTP, FUTP FU->Active_Metabolites Anabolic Metabolism sar_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing design Compound Design (SAR Hypotheses) synthesis Chemical Synthesis & Purification design->synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT/MTS) synthesis->cytotoxicity enzyme_assays Enzyme Inhibition Assays (TS, DPD) cytotoxicity->enzyme_assays pk_studies Pharmacokinetic Studies enzyme_assays->pk_studies Promising Compounds efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies efficacy_studies->design Feedback for Next Generation

Caption: A typical workflow for the structure-activity relationship (SAR) studies of fluoropyrimidines.

Conclusion and Future Perspectives

The structure-activity relationship of fluoropyrimidines is a well-established field that continues to yield clinically significant advancements. The journey from the broad-spectrum cytotoxic agent 5-FU to targeted prodrugs like capecitabine highlights the power of medicinal chemistry in refining cancer therapeutics. Future research will likely focus on several key areas:

  • Novel Prodrug Moieties: The design of new prodrugs that are activated by different tumor-specific enzymes could further enhance selectivity and overcome resistance.

  • Combination Therapies: The development of mutual prodrugs and novel combinations with targeted therapies holds promise for synergistic anticancer effects.

  • Overcoming Resistance: A deeper understanding of the molecular mechanisms of resistance to fluoropyrimidines will guide the design of next-generation analogs that can circumvent these pathways.

  • Personalized Medicine: The integration of pharmacogenomic data, such as DPYD genotyping, will become increasingly important in personalizing fluoropyrimidine therapy to maximize efficacy and minimize toxicity. [11] The foundational principles of fluoropyrimidine SAR will undoubtedly continue to guide the development of safer and more effective anticancer agents for years to come.

References

  • Rani, P., Srivastava, V. K., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 506-527. [Link]

  • Mor, S., Punia, R., Khatri, M., & Jakhar, K. (2024). Synthesis, biological evaluations and in silico studies on pyrimidine-appended fused pyrazolones as anticancer and antimicrobial agents. Journal of Molecular Structure, 1295, 136635. [Link]

  • de Weger, V. A., et al. (2021). Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity. Cancers, 13(11), 2584. [Link]

  • García-Gutiérrez, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5345. [Link]

  • Mocanu, A., et al. (2019). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Pharmaceutics, 11(4), 187. [Link]

  • Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5415–5428. [Link]

  • Miyake, H., et al. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Biological and Pharmaceutical Bulletin, 43(11), 1730-1734. [Link]

  • Al-Mahallawi, A. M., et al. (2023). Formulation and Characterization of Capecitabine Loaded Cubosomes as a Potential Drug Delivery System for Colorectal Cancer. Drug Design, Development and Therapy, 17, 305–320. [Link]

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  • Kono, Y., et al. (2021). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Pharmaceutics, 13(9), 1341. [Link]

  • Yasumoto, M., et al. (1977). Studies of Antitumor Agents. 1. Resolution of Racemic 1-(tetrahydro-2-furanyl)-k-fluorouracil Into the R and S Isomers and Examination of the Biological Activities of the Isomers. Journal of Medicinal Chemistry, 20(12), 1592-1594. [Link]

  • Grem, J. L. (1997). Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors. Investigational New Drugs, 15(4), 305-317. [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2015). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 7(1), 166-172. [Link]

  • Meulendijks, D., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Critical Reviews in Oncology/Hematology, 161, 103306. [Link]

  • Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-680. [Link]

  • Pittalà, V., et al. (2016). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem, 11(24), 2695-2708. [Link]

  • Li, Y., et al. (2023). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC Cancer, 23(1), 573. [Link]

  • Gmeiner, W. H., et al. (2012). Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP [14]Is Highly Effective Against Acute Lymphoblastic Leukemia. Blood, 120(21), 1505. [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 21(4), 237–242. [Link]

  • Al-Juboori, A. M. (2017). Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. Journal of Al-Nahrain University, 20(2), 65-74. [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. [Link]

  • ResearchGate. (n.d.). Thymidylate synthase inhibition and mechanism of action of fluoropyridimines and antifolates. [Link]

  • ResearchGate. (n.d.). A simplified metabolic pathway, showing the activation of capecitabine to 5 FU and its subsequent fates. [Link]

  • Ishikawa, T., et al. (2003). Design and synthesis of the tumor-activated prodrug of dihydropyrimidine dehydrogenase (DPD) inhibitor, RO0094889 for combination therapy with capecitabine. Bioorganic & Medicinal Chemistry Letters, 13(5), 945-948. [Link]

  • Diasio, R. B. (2000). Recent Advances in Oral Fluoropyrimidine Therapies. Oncology (Williston Park), 14(9 Suppl 9), 13-18. [Link]

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  • Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]

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  • Li, J., et al. (2023). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study. Frontiers in Pharmacology, 14, 1269408. [Link]

  • Vermes, E., et al. (2022). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Scientific Reports, 12(1), 10134. [Link]

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Methodological & Application

Synthesis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Detailed Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a valuable building block in medicinal chemistry, starting from the readily available 2-chloro-5-fluoropyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of substituted aminopyrimidines is a cornerstone of modern drug discovery, with this scaffold being a key component in a multitude of clinically approved therapeutics. The target molecule, this compound, is of particular interest due to the presence of the fluorine atom, which can modulate physicochemical properties such as metabolic stability and binding affinity.

The synthetic strategy hinges on a classic and robust reaction: the nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is highly susceptible to attack by nucleophiles. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating its displacement by isopropylamine.

Mechanistic Insights: The Causality Behind the Reaction

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitutions on electron-poor heteroaromatic systems.

SNAr_Mechanism

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial as it can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. The addition of a non-nucleophilic base, typically potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Chloro-5-fluoropyrimidine≥98%Commercially Available
Isopropylamine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.7%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask with reflux condenserStandard laboratory glassware
Magnetic stirrer with heating mantleStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Rotary evaporatorStandard laboratory equipment
Column chromatography setupSilica gel (230-400 mesh)Standard laboratory equipment
Safety Precautions
  • 2-Chloro-5-fluoropyrimidine: This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isopropylamine: Isopropylamine is a flammable liquid and vapor with an ammonia-like odor.[2] It can cause skin irritation and serious eye damage. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.

  • General Precautions: Always conduct the reaction in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocol

Step-by-Step Synthesis
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoropyrimidine (1.0 eq., e.g., 5.0 g, 37.7 mmol), anhydrous potassium carbonate (2.0 eq., 10.4 g, 75.4 mmol), and anhydrous dimethyl sulfoxide (DMSO) (40 mL).

  • Addition of Nucleophile: With vigorous stirring, add isopropylamine (1.2 eq., 3.8 mL, 45.3 mmol) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a pure product.

Workflow

Characterization of this compound

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (s, 2H, pyrimidine-H), 4.20 (septet, 1H, CH), 1.25 (d, 6H, 2 x CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 159.5 (C-2), 145.0 (d, JCF ≈ 25 Hz, C-5), 143.0 (d, JCF ≈ 15 Hz, C-4, C-6), 45.0 (CH), 22.5 (2 x CH₃)
Mass Spectrometry (EI) m/z (%): 155 (M⁺, 100), 140 (M-CH₃, 80), 113 (M-C₃H₆, 40)

Note: The predicted NMR data is based on the analysis of similar structures and the known effects of substituents on the pyrimidine ring. Experimental verification is required.

Standard Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • Process the data using appropriate software to obtain the final spectra for analysis.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can confidently and reproducibly synthesize this valuable compound for their drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the integrity of subsequent research.

References

  • PubChem. Isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note: N-Isopropylation of 2-Amino-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-isopropyl-5-fluoropyrimidin-2-amine via direct N-alkylation of 2-amino-5-fluoropyrimidine. N-alkylated aminopyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing as core structures in kinase inhibitors and other therapeutic agents.[1] This guide details a robust methodology using sodium hydride as a base and 2-iodopropane as the alkylating agent in an anhydrous polar aprotic solvent. The document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, practical experimental design considerations, a step-by-step protocol, and methods for product characterization and troubleshooting.

Introduction and Mechanistic Overview

The N-alkylation of heteroaromatic amines is a cornerstone transformation in organic synthesis. For substrates like 2-amino-5-fluoropyrimidine, the exocyclic amino group is the most nucleophilic site, making it the primary target for alkylation over the endocyclic ring nitrogens. The reaction proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism.

The process begins with the deprotonation of the 2-amino group by a strong, non-nucleophilic base, such as sodium hydride (NaH).[2][3] This generates a highly nucleophilic pyrimidinyl anion. This anion then attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the new C-N bond. The choice of a strong base is critical to ensure complete deprotonation, thereby increasing the reaction rate and minimizing side reactions.[2][4] However, a significant challenge in amine alkylation is the potential for over-alkylation, as the product secondary amine can still be nucleophilic.[5][6] The protocol described herein is optimized to favor mono-alkylation.

Reaction Mechanism: N-Isopropylation

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine 2-Amino-5-fluoropyrimidine Anion Pyrimidinyl Anion (Nucleophile) Amine->Anion + NaH Base Sodium Hydride (NaH) H2 H₂ Gas Base->H2 Deprotonation AlkylHalide 2-Iodopropane Salt Sodium Iodide (NaI) AlkylHalide->Salt Displacement Product N-Isopropyl-5-fluoropyrimidin-2-amine Anion->Product + 2-Iodopropane (SN2 Attack)

Caption: Figure 1: Reaction Mechanism for N-Isopropylation.

Experimental Design and Reagent Selection

The success of this synthesis hinges on careful selection of reagents and maintaining anhydrous conditions. Sodium hydride reacts violently with water, so all glassware must be oven- or flame-dried, and solvents must be anhydrous.[2][3]

Component Selection Rationale & Expert Insights
Substrate 2-Amino-5-fluoropyrimidineThe fluorine atom at the C5 position is an electron-withdrawing group, which slightly decreases the nucleophilicity of the 2-amino group but does not prevent the desired reaction.
Alkylating Agent 2-IodopropaneIodine is an excellent leaving group, making 2-iodopropane more reactive than its bromide or chloride counterparts. This allows the reaction to proceed under milder conditions. Use of 1.1-1.2 equivalents is recommended to drive the reaction to completion while minimizing potential dialkylation.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilNaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating a potent nucleophile.[2][3][4] The mineral oil must be washed away with a dry, non-reactive solvent (e.g., hexane) prior to use.[3]
Solvent Anhydrous N,N-Dimethylformamide (DMF)DMF is a polar aprotic solvent that effectively dissolves the pyrimidine substrate and the resulting anion, facilitating the SN2 reaction. It is crucial to use a high-purity, anhydrous grade, as residual water will quench the NaH.[2]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is mandatory to prevent NaH from reacting with atmospheric moisture and oxygen.[2]

Detailed Synthesis Protocol

Safety Precautions:
  • Sodium Hydride: Extremely flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • 2-Iodopropane: A volatile alkylating agent. Avoid inhalation and skin contact.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow prep Preparation - Dry glassware - Wash NaH with hexane - Inert atmosphere (N₂/Ar) reagents Reagent Addition - Dissolve amine in anhydrous DMF - Add washed NaH portion-wise at 0 °C prep->reagents Setup deprotonation Deprotonation - Stir at 0 °C to RT - Monitor H₂ evolution reagents->deprotonation alkylation Alkylation - Cool back to 0 °C - Add 2-iodopropane dropwise deprotonation->alkylation reaction Reaction Monitoring - Stir at RT overnight - Monitor by TLC (e.g., 3:1 Hexane:EtOAc) alkylation->reaction workup Aqueous Workup - Quench carefully with ice-cold water - Extract with EtOAc reaction->workup Completion purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Analysis - ¹H NMR, ¹³C NMR, MS, HPLC - Confirm structure and purity purification->analysis

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Preparation:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • In a separate flask, weigh out sodium hydride (NaH, 60% dispersion, 1.2 eq.). Wash the NaH three times with anhydrous hexane under an inert atmosphere to remove the mineral oil. Carefully decant the hexane washes.

  • Reagent Addition:

    • To the reaction flask, add 2-amino-5-fluoropyrimidine (1.0 eq.).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the washed NaH to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a steady inert gas flow.

  • Deprotonation:

    • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour, or until gas evolution ceases. The solution may become a slurry.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add 2-iodopropane (1.1 eq.) dropwise via syringe over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate, 3:1). The product should have a higher Rf value than the starting material.

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

    • Once the quenching is complete, transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-isopropyl-5-fluoropyrimidin-2-amine.

Characterization of the Final Product

The identity and purity of the synthesized N-isopropyl-5-fluoropyrimidin-2-amine should be confirmed using standard analytical techniques.[7]

Technique Expected Observations
¹H NMR - A doublet for the two methyl groups of the isopropyl moiety (~1.2 ppm).- A septet for the methine proton of the isopropyl group (~4.0 ppm).- A broad singlet for the N-H proton.- Two distinct signals in the aromatic region for the pyrimidine ring protons.
¹³C NMR - Signals corresponding to the methyl and methine carbons of the isopropyl group.- Signals for the carbon atoms of the fluoropyrimidine ring, showing C-F coupling.
Mass Spec (MS) - The molecular ion peak [M]⁺ corresponding to the calculated mass of C₇H₁₀FN₃. A common fragment would be the loss of a methyl group [M-15]⁺.
HPLC - A single major peak indicating the purity of the isolated compound.

Troubleshooting Guide

Even robust protocols can encounter issues. This section addresses common problems and provides logical solutions.

Troubleshooting Decision Tree

Troubleshooting Figure 3: Troubleshooting Guide start Problem Observed no_reaction No Reaction / Low Conversion (Starting material remains) start->no_reaction multiple_products Multiple Products Observed (Complex TLC) start->multiple_products cause_nr1 Cause: Inactive NaH (Moisture Contamination) no_reaction->cause_nr1 cause_nr2 Cause: Poor Quality Solvent (Contains water) no_reaction->cause_nr2 cause_nr3 Cause: Insufficient Temperature/Time no_reaction->cause_nr3 cause_mp1 Cause: Dialkylation (Product reacts again) multiple_products->cause_mp1 cause_mp2 Cause: Ring Alkylation (Less common side reaction) multiple_products->cause_mp2 sol_nr1 Solution: Use fresh NaH, ensure proper washing and inert atmosphere. cause_nr1->sol_nr1 sol_nr2 Solution: Use freshly distilled or newly opened anhydrous solvent. cause_nr2->sol_nr2 sol_nr3 Solution: Gently heat reaction (e.g., 40-50 °C) and monitor. cause_nr3->sol_nr3 sol_mp1 Solution: Use fewer equivalents of alkylating agent (≤1.1 eq). Add alkylating agent slowly at 0 °C. cause_mp1->sol_mp1 sol_mp2 Solution: Confirm structure of side products by MS/NMR. Optimize base and temperature conditions. cause_mp2->sol_mp2

Caption: Figure 3: Troubleshooting common issues in the N-isopropylation reaction.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & David, C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Black, D. S., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines. Journal of Heterocyclic Chemistry, 58. [Link]

  • Organic Syntheses Procedure. (n.d.). N-BENZYLATION OF INDOLE. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • ResearchGate. (2021). Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. [Link]

  • Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl)

Sources

Application Notes & Protocols: (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine as a Key Building Block for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the design of potent and selective kinase inhibitors.[1] This is due to its ability to act as a bioisostere of the adenine ring of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase active site.[2][3] This guide provides an in-depth examination of a specific, highly valuable building block: (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine . We will explore the strategic advantages conferred by its unique substitution pattern—the 5-fluoro and N-isopropyl groups—and provide detailed, field-proven protocols for its incorporation into the synthesis of clinically relevant kinase inhibitors, using the core of the FDA-approved CDK4/6 inhibitor Abemaciclib as a central example.[4][5]

Physicochemical Properties of the Reagent

A thorough understanding of the starting material's properties is fundamental for reaction design and optimization.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compound
IUPAC Name N-isopropyl-5-fluoropyrimidin-2-amine
CAS Number 77476-97-2[6]
Molecular Formula C₇H₁₀FN₃[7]
Molecular Weight 155.17 g/mol
Appearance Inferred: Off-white to pale yellow solidGeneral knowledge
Solubility Predicted to be soluble in organic solvents like DCM, THF, and alcohols; poorly soluble in water.[8]
Boiling Point ~268 °C (Predicted for chloro-analog)[7]

Strategic Advantages in Kinase Inhibitor Design

The specific combination of the 2-aminopyrimidine core, a 5-fluoro substituent, and an N-isopropyl group provides a powerful toolkit for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics.

The 2-Aminopyrimidine Core: A Superior Hinge Binder

The primary role of the 2-aminopyrimidine scaffold is to mimic the hydrogen bonding pattern of adenine, anchoring the inhibitor within the ATP-binding pocket of the kinase. The N1 nitrogen and the exocyclic amino group typically form two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.

cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Inhibitor Hinge_NH1 Backbone N-H Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H Inhibitor Pyrimidine Core Inhibitor->Hinge_NH2 H-Bond Exo_NH Exocyclic N-H Exo_NH->Hinge_CO H-Bond

Caption: H-Bonding of 2-aminopyrimidine to the kinase hinge.

Impact of the 5-Fluoro Substituent

The incorporation of a fluorine atom at the C5 position is a strategic choice with multiple benefits:

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[9] This reduces the basicity of the pyrimidine ring nitrogens, which can fine-tune the hydrogen bond acceptor strength for optimal binding and can improve bioavailability by ensuring the molecule is less basic and thus more cell-permeable.[10]

  • Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the active site, potentially increasing binding affinity.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10][12] Placing fluorine at a metabolically vulnerable position can block this pathway, prolonging the inhibitor's half-life.

Role of the N-Isopropyl Group

The N-isopropyl group is not merely a placeholder; it serves to:

  • Confer Selectivity: The steric bulk of the isopropyl group can create unfavorable interactions with residues in the active sites of off-target kinases, thereby improving the inhibitor's selectivity profile.

  • Occupy Hydrophobic Pockets: This group can fit into small hydrophobic pockets near the hinge region, contributing to the overall binding energy of the molecule.

  • Fine-Tune Solubility: The alkyl nature of the isopropyl group helps to balance the overall physicochemical properties of the inhibitor.[13]

Application Example: Synthesis of the Abemaciclib Core

Abemaciclib (Verzenio®) is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[14][15] Its structure is a prime example of the strategic use of the 2-amino-5-fluoropyrimidine scaffold. The following protocols outline a convergent synthesis for the core of Abemaciclib, demonstrating how the title building block's features are incorporated.

Target Pathway: CDK4/6 in Cell Cycle Progression

CDK4 and CDK6 are key regulators of the cell cycle. In response to mitogenic signals, they form complexes with Cyclin D, which then phosphorylate the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.[5]

CDK46_Pathway cluster_0 Active Complex Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F Releases G1_S G1-S Phase Progression E2F->G1_S Activates Abemaciclib Abemaciclib (Inhibitor) Abemaciclib->CDK46 INHIBITS

Caption: Simplified CDK4/6-Rb signaling pathway.

Synthetic Workflow Overview

The synthesis is convergent, involving the preparation of two key fragments—a benzimidazole boronic ester and a functionalized aminopyridine—followed by a final palladium-catalyzed cross-coupling reaction. This approach is adapted from methodologies disclosed in key patents.[1]

Synthesis_Workflow SM1 2,4-Dichloro-5-fluoropyrimidine Int1 Fragment A: 2-Chloro-N-(aminopyridinyl)- 5-fluoropyrimidin-4-amine SM1->Int1 Buchwald-Hartwig Amination SM2 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine SM2->Int1 Buchwald-Hartwig Amination SM3 4-Bromo-2,6-difluoroaniline Int2 Fragment B: Benzimidazole Boronic Ester SM3->Int2 Multi-step Synthesis & Miyaura Borylation SM4 Isopropylamine SM4->Int2 Multi-step Synthesis & Miyaura Borylation SM5 Bis(pinacolato)diboron Final Abemaciclib Core Int1->Final Suzuki Coupling Int2->Final Suzuki Coupling

Caption: Convergent synthesis workflow for the Abemaciclib core.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Key Intermediate A (Buchwald-Hartwig Amination)

This protocol describes the selective C-N bond formation at the more reactive C4 position of the dichloropyrimidine core.

Reaction: 2,4-Dichloro-5-fluoropyrimidine + 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine → N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-2-chloro-5-fluoropyrimidin-4-amine

  • Setup: To a dry, argon-purged reaction vessel, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.05 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, like Xantphos (0.04 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent).

  • Reaction: Heat the mixture to 90-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the desired product, Intermediate A .

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17] The use of a bulky electron-rich ligand like Xantphos facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[18] The reaction is regioselective for the C4 position of the pyrimidine, which is more activated towards nucleophilic substitution than the C2 position.

Protocol 2: Synthesis of Key Intermediate B (Benzimidazole Boronic Ester)

This multi-step process builds the benzimidazole core and prepares it for the final coupling. A key step is the Miyaura borylation.

Reaction (Final Step): 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole + Bis(pinacolato)diboron → 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

  • Setup: In an oven-dried Schlenk flask under argon, combine the 6-bromo-benzimidazole starting material (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent: Add anhydrous, degassed solvent such as 1,4-dioxane or DMSO (approx. 0.2 M).

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude product can often be used directly in the next step or purified further by recrystallization or silica gel chromatography to yield Intermediate B .

Scientific Rationale: The Miyaura borylation is a robust method to install a boronic ester functional group onto an aryl halide. This group is the nucleophilic partner in the subsequent Suzuki coupling.[19] Pd(dppf)Cl₂ is a common and effective catalyst for this transformation.

Protocol 3: Final Assembly (Suzuki Coupling)

This is the final convergent step to form the core structure of Abemaciclib.

Reaction: Intermediate A + Intermediate B → Abemaciclib Core

  • Setup: To a microwave vial or reaction flask, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium carbonate (Na₂CO₃, 3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a more active pre-catalyst.

  • Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 100-120 °C. Microwave irradiation can significantly accelerate this reaction, often reducing reaction times to 30-60 minutes.[20] Monitor for completion by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol with 0.1% NH₄OH) to afford the final Abemaciclib core product.

Scientific Rationale: The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction, ideal for coupling two complex heteroaryl fragments.[21][22] The catalytic cycle involves oxidative addition of the aryl chloride (Intermediate A) to the Pd(0) catalyst, transmetalation with the boronic ester (Intermediate B), and reductive elimination to form the product and regenerate the catalyst.[19] The aqueous base is crucial for activating the boronic ester for transmetalation.

Conclusion

This compound and its parent scaffold, 2-amino-5-fluoropyrimidine, are not merely commodity building blocks but are sophisticated tools in the arsenal of the medicinal chemist. The strategic placement of the fluoro and isopropyl groups provides a predefined framework for enhancing binding, improving selectivity, and engineering favorable pharmacokinetic properties. The successful and efficient synthesis of complex, clinically vital molecules like Abemaciclib underscores the profound utility of this scaffold. The robust and scalable nature of the palladium-catalyzed cross-coupling reactions detailed herein ensures that these building blocks will continue to play a pivotal role in the discovery and development of next-generation targeted therapies.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Albrecht, W., & Rabe, S. (2017). Abemaciclib form iv.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. (URL: [Link])

  • Albrecht, W., & Rabe, S. (2017). Abemaciclib form iv.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • Coates, D. A., et al. (2010). Protein kinase inhibitors.
  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. PubMed Central. (URL: [Link])

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. (URL: [Link])

  • The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. (URL: [Link])

  • Graphical Synthetic Routes of Abemaciclib. Org. Chem. Ind. J. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Coates, D. A., et al. (2010). Protein kinase inhibitors.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

  • Jetti, R. R., et al. (2019). Crystalline polymorphs of abemaciclib.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic-chemistry.org. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (URL: [Link])

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. (URL: [Link])

  • 1-Alkylcarbonyloxymethyl Prodrugs of 5-fluorouracil (5-FU): Synthesis, Physicochemical Properties, and Topical Delivery of 5-FU. PubMed. (URL: [Link])

  • Isopropylamine. PubChem. (URL: [Link])

Sources

In vitro kinase assay protocol for novel pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of Novel Pyrimidine Derivatives Using an In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and the Promise of Pyrimidine Inhibitors

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to substrate proteins.[1] This act of phosphorylation functions as a molecular switch, modulating protein activity, stability, and localization to govern complex signaling pathways.[2] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most critical classes of drug targets.[3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[4][5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for designing potent and selective inhibitors.[5]

This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel pyrimidine derivatives using a robust, luminescence-based in vitro kinase assay. We will detail the principles of the ADP-Glo™ Kinase Assay, provide a step-by-step methodology for its execution, and discuss the critical aspects of data analysis and assay validation necessary for generating reliable and reproducible results.

Assay Principle: Quantifying Kinase Activity through ADP Production

The core of any kinase assay is the measurement of the enzymatic reaction.[1] While various methods exist, including radiometric and fluorescence-based approaches, luminescence-based assays offer a superior combination of sensitivity, safety, and suitability for high-throughput screening (HTS).[6][7]

This protocol utilizes the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[8] The principle is elegant and robust, involving a two-step process to generate a "glow-type" luminescent signal that is directly proportional to kinase activity.[7][9][10]

Step 1: Kinase Reaction Termination and ATP Depletion. After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This simultaneously stops the enzymatic reaction and depletes any unconsumed ATP, the primary substrate. This step is critical because high background from residual ATP would otherwise overwhelm the signal from the newly generated ATP in the next step.[8]

Step 2: ADP to ATP Conversion and Signal Generation. The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, high-intensity luminescent signal.[9][10] Therefore, a high luminescent signal corresponds to high ADP production and thus high kinase activity. Conversely, potent inhibitors will result in low ADP production and a diminished light signal.[11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection Kinase Kinase Reaction Kinase Reaction (Incubation) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Pyrimidine Derivative Inhibitor->Reaction Inhibition ADP ADP Reaction->ADP Produces Unconsumed_ATP Unconsumed ATP Reaction->Unconsumed_ATP Leftover Add_Reagent2 Add Kinase Detection Reagent ADP->Add_Reagent2 Quantified Add_Reagent1 Add ADP-Glo™ Reagent Unconsumed_ATP->Add_Reagent1 Depletion ATP Depletion (40 min incubation) Add_Reagent1->Depletion Depletion->Add_Reagent2 Conversion ADP → ATP Conversion Add_Reagent2->Conversion Luciferase Luciferase Reaction (30-60 min incubation) Conversion->Luciferase Signal Luminescent Signal Luciferase->Signal

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Successful and reproducible results hinge on the quality of the materials and reagents.

Category Item Notes
Instrumentation Multimode Plate ReaderMust have luminescence detection capabilities.
Calibrated PipettesP1000, P200, P20, and multichannel pipettes are essential for accuracy.
Acoustic Dispenser (Optional)For HTS, an acoustic dispenser (e.g., Echo®) is recommended for low-volume, high-precision compound plating.
Consumables 384-well Solid White PlatesOpaque white plates are required to maximize luminescent signal and prevent well-to-well crosstalk.
Reagent ReservoirsFor use with multichannel pipettes.
Enzymes & Substrates Recombinant KinaseUse a highly purified, active kinase. The concentration should be determined via an enzyme titration experiment.
Kinase SubstrateCan be a peptide or protein. The optimal concentration should be at or above the Kₘ value.
Reagents ADP-Glo™ Kinase Assay KitContains ADP-Glo™ Reagent, Kinase Detection Reagent, and other necessary components. Follow the manufacturer's storage and handling instructions.[9]
Adenosine Triphosphate (ATP)Use a high-purity stock solution. Low-quality ATP can contain contaminating ADP, leading to high background.[12]
Test CompoundsNovel pyrimidine derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).
Positive Control InhibitorA known, potent inhibitor of the target kinase (e.g., Staurosporine) to validate assay performance.[13]
Kinase Assay BufferExample: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. The buffer composition may require optimization for the specific kinase being tested.[14]
100% DMSOFor preparing compound dilutions and for use in the "100% inhibition" control wells.

Experimental Protocol: Step-by-Step Guide

This protocol is optimized for a 384-well plate format. It is crucial to first perform assay optimization experiments (enzyme titration, ATP titration, and time course) to determine the ideal conditions for your specific kinase-substrate pair.[2][3] For this protocol, we assume these parameters have been established.

Part A: Compound and Reagent Preparation
  • Compound Plating : Prepare a serial dilution of the novel pyrimidine derivatives and the positive control inhibitor.

    • Typically, an 11-point, 1:3 serial dilution is performed, starting from a high concentration (e.g., 100 µM).

    • Dispense a small volume (e.g., 50-100 nL) of each compound concentration into the appropriate wells of the 384-well assay plate.

    • Control Wells :

      • 0% Inhibition (Max Signal) : Wells containing only DMSO (vehicle).

      • 100% Inhibition (Background) : Wells containing a known inhibitor at a concentration that fully suppresses kinase activity.

  • Kinase/Substrate Master Mix : Prepare a 2X master mix containing the kinase and its substrate in the kinase assay buffer.

    • Rationale: Preparing a master mix ensures that each well receives the same concentration of enzyme and substrate, minimizing variability.[2]

    • Vortex gently and keep on ice.

  • ATP Solution : Prepare a 2X ATP solution in the kinase assay buffer.

    • The final concentration in the well should be at the Kₘ(ATP) for the kinase to ensure accurate and comparable IC₅₀ values for ATP-competitive inhibitors.[15]

Part B: Kinase Reaction
  • Add Kinase/Substrate Mix : Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells of the 384-well plate containing the pre-spotted compounds.

  • Initiate Reaction : Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Incubation : Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix the contents. Incubate the plate at 30°C for the pre-determined optimal reaction time (e.g., 60 minutes).[16]

    • Rationale: The incubation time should be within the linear range of the reaction to avoid substrate depletion, which can affect inhibitor potency calculations.

Part C: Luminescence Detection
  • Stop Reaction/Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubation : Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 40 minutes.[9]

  • Generate Signal : Add 20 µL of Kinase Detection Reagent to each well.

  • Final Incubation : Mix the plate on a shaker for 1 minute and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Read Plate : Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Proper data analysis is essential to extract meaningful results, primarily the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percent Inhibition : For each concentration of the test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_signal - RLU_background))

    • RLU_compound : Relative Light Units from a well with the test compound.

    • RLU_max_signal : Average RLU from the 0% inhibition (DMSO) wells.

    • RLU_background : Average RLU from the 100% inhibition (positive control) wells.

  • IC₅₀ Curve Fitting : The IC₅₀ value is the concentration of an inhibitor required to reduce kinase activity by 50%.[6][17]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope.

    • The IC₅₀ is derived directly from the curve fit.[17]

Sample Data Presentation

The results should be tabulated for clear comparison of the novel pyrimidine derivatives against the known inhibitor.

Compound ID Description IC₅₀ (nM)
PYR-001Novel Pyrimidine75.2
PYR-002Novel Pyrimidine158.6
PYR-003Novel Pyrimidine>10,000
Control-InhibStaurosporine (Reference)12.5

Assay Validation and Self-Validating Systems

To ensure the trustworthiness of the screening data, the assay must be rigorously validated.[18] This involves establishing its performance, robustness, and suitability for HTS.

  • Z'-Factor : The Z'-factor is a statistical parameter that quantifies the quality of an assay. It reflects the dynamic range of the signal and the data variation.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]

    Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Mean_max / SD_max : Mean and standard deviation of the 0% inhibition controls.

    • Mean_min / SD_min : Mean and standard deviation of the 100% inhibition controls.

  • DMSO Tolerance : The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) and tested to ensure it does not significantly impact kinase activity.[3]

  • Reproducibility : The IC₅₀ values for the reference inhibitor should be consistent across multiple experiments, demonstrating the reproducibility of the assay.

G Start Assay Development Start Optimize Optimize Assay Parameters (Enzyme, ATP, Time) Start->Optimize PreValidation Pre-Validation Run (32 Max/Min Controls) Optimize->PreValidation CalcZ Calculate Z'-Factor PreValidation->CalcZ CheckZ Z' > 0.5 ? CalcZ->CheckZ Ready Assay Ready for HTS CheckZ->Ready Yes Troubleshoot Troubleshoot & Re-Optimize (e.g., Reagent Conc., Incubation) CheckZ->Troubleshoot No Troubleshoot->Optimize

Caption: Decision workflow for kinase assay validation.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Orban, E., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]

  • Alam, M. S., et al. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Center for Biotechnology Information. [Link]

  • Bettayeb, K., et al. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Sweeny, E. A., et al. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Hnahn, S., et al. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. ResearchGate. [Link]

  • Krišt'an, O., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011, March 21). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Zegzouti, H., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2018, August 4). How can I improve my kinase assay experiment?. ResearchGate. [Link]

Sources

Topic: Cell-Based Assays for Efficacy Testing of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide with detailed protocols for evaluating the cellular efficacy of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. Given its structural analogy to the well-established chemotherapeutic agent 5-Fluorouracil (5-FU), we hypothesize that this compound functions as a pyrimidine antimetabolite.[1][2] Such agents typically exert their effects by interfering with DNA and RNA synthesis, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[3][4] The protocols herein are designed to systematically test this hypothesis, beginning with broad cytotoxicity assessments and progressing to specific assays that elucidate the antiproliferative and apoptotic mechanisms of action. This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing the technical foundation to generate robust and reproducible data.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a 5-fluoropyrimidine core. This scaffold is of significant interest in medicinal chemistry because it is a key structural feature of 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy for decades.[2][5] 5-FU acts as a prodrug that, once intracellularly activated, inhibits thymidylate synthase (TS) and can be misincorporated into both DNA and RNA.[1][4] This dual action disrupts the synthesis of essential nucleic acids, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2]

Based on this structural precedent, it is logical to hypothesize that this compound may act through a similar antimetabolite pathway. The experimental strategy outlined in this application note is therefore designed to:

  • Quantify Cytotoxicity: Determine the dose-dependent effect of the compound on the viability of cancer cell lines.

  • Characterize Antiproliferative Activity: Ascertain whether the observed cytotoxicity stems from the inhibition of cell division.

  • Elucidate the Mechanism of Cell Death: Investigate whether the compound induces programmed cell death (apoptosis) as the terminal outcome.

This multi-faceted approach ensures a thorough characterization of the compound's cellular efficacy and provides a strong foundation for further preclinical development.

Hypothesized Mechanism of Action

We propose that this compound, like other pyrimidine analogs, is anabolized within the cell to fraudulent nucleotides.[6][7] These metabolites can then interfere with nucleic acid metabolism in two primary ways, as illustrated in the pathway diagram below.

Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 Target Pathways cluster_2 Cellular Outcomes Compound This compound Metabolites Active Fluorinated Nucleotide Metabolites Compound->Metabolites Intracellular Anabolism TS Thymidylate Synthase (TS) Metabolites->TS Inhibition DNA_Polymerase DNA Polymerase Metabolites->DNA_Polymerase Incorporation (Fraudulent Nucleotide) RNA_Polymerase RNA Polymerase Metabolites->RNA_Polymerase Incorporation (Fraudulent Nucleotide) dTMP dTMP dUMP dUMP dUMP->dTMP Catalysis dTMP->DNA_Polymerase Substrate DNA DNA Synthesis & Repair DNA_Polymerase->DNA Thymineless_Death Thymineless Death DNA->Thymineless_Death DNA_Damage DNA Damage DNA->DNA_Damage RNA RNA Synthesis & Processing RNA_Polymerase->RNA RNA_Dysfunction RNA Dysfunction RNA->RNA_Dysfunction Apoptosis Apoptosis Thymineless_Death->Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: Hypothesized mechanism for this compound.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize the compound's efficacy. The workflow begins with a broad screening for cytotoxic activity and progressively narrows the focus to specific mechanistic questions.

Experimental_Workflow Start Start: Select Cancer Cell Line(s) Phase1 Phase 1: Cytotoxicity Screening (Protocol 1: Metabolic Assay) Start->Phase1 IC50 Determine IC50 Value Phase1->IC50 Phase2 Phase 2: Antiproliferation Assays (Protocols 2 & 3) IC50->Phase2 Use IC50 for dose selection Cytostatic Is the effect primarily cytostatic or cytotoxic? Phase2->Cytostatic Phase3 Phase 3: Mechanism of Death (Protocols 4 & 5) Cytostatic->Phase3 If cytotoxic Apoptosis_Confirm Confirm Apoptosis Induction Phase3->Apoptosis_Confirm End End: Comprehensive Efficacy Profile Apoptosis_Confirm->End

Caption: Recommended experimental workflow for compound efficacy testing.

Detailed Protocols

Protocol 1: Determining Compound Cytotoxicity (IC₅₀) via Resazurin-Based Viability Assay

Principle: This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[8] Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial dehydrogenases in living cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence indicates a loss of cell viability.[8][9]

Materials:

  • Selected cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom, black-walled microplates

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in complete medium, starting from a high concentration (e.g., 200 µM). Remember to prepare a vehicle control (DMSO concentration matched to the highest compound dose) and a "no-cell" blank control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to cover at least two cell doubling times.

  • Assay Development: Add 10 µL of the resazurin solution to each well (including "no-cell" blanks). Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for IC₅₀ Determination

Concentration (µM) Raw Fluorescence (RFU) Corrected RFU % Viability
Vehicle (0) 45000 44900 100%
0.78 43500 43400 96.7%
1.56 40100 40000 89.1%
3.13 31500 31400 69.9%
6.25 23000 22900 51.0%
12.5 15200 15100 33.6%
25 8800 8700 19.4%
50 4500 4400 9.8%
100 2100 2000 4.5%

| Blank | 100 | N/A | N/A |

Protocol 2: Assessing Proliferation via DNA Synthesis (EdU Incorporation Assay)

Principle: This assay directly measures de novo DNA synthesis, a hallmark of cell proliferation.[9] EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. It is then detected via a copper-catalyzed "click" reaction with a fluorescent azide, allowing for quantification by fluorescence microscopy or flow cytometry.[10] This method is more direct than metabolic assays for assessing antiproliferative effects.[11]

Materials:

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, buffers)

  • Cells seeded on coverslips in a 24-well plate or in a 96-well plate

  • Compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Fluorescence microscope or high-content imager

Procedure:

  • Seeding and Treatment: Seed cells and treat with the compound (and vehicle control) for a period of 24-48 hours.

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C. This "pulse" labels cells actively replicating their DNA.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 30 minutes in the dark.

  • Staining and Imaging: Wash the cells, then counterstain with a nuclear dye like Hoechst 33342 to label all cell nuclei. Image the plate using a fluorescence microscope.

  • Data Analysis:

    • Quantify the total number of cells (Hoechst-positive nuclei) and the number of proliferating cells (EdU-positive nuclei) per field of view.

    • Calculate the proliferation index: (Number of EdU-positive cells / Total number of cells) * 100%.

    • Compare the proliferation index of treated cells to the vehicle control. A significant reduction indicates an antiproliferative effect.

Protocol 3: Quantifying Apoptosis via Annexin V & Propidium Iodide (PI) Staining

Principle: This is a gold-standard assay for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry is used to differentiate cell populations.[13]

Materials:

  • FITC Annexin V / PI Apoptosis Detection Kit

  • Cells cultured in 6-well plates

  • Compound at relevant concentrations (e.g., 1x and 2x IC₅₀)

  • Positive control for apoptosis (e.g., Staurosporine 1 µM for 4 hours)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the compound, vehicle control, and positive control for a relevant time point (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS and gently trypsinize the adherent cells. Combine the floating and adherent fractions and pellet by centrifugation.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Interpretation: The flow cytometry dot plot is divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control is indicative of apoptosis induction.

Table 2: Example Data Summary for Apoptosis Assay

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Vehicle Control 92.5 3.1 2.9 1.5
Compound (1x IC₅₀) 55.3 25.8 15.4 3.5
Compound (2x IC₅₀) 21.7 38.2 36.1 4.0

| Staurosporine | 15.1 | 45.6 | 37.2 | 2.1 |

References

  • Mechanism of Action of 5-Fluorouracil. Pharmacy Freak. [Online]. Available: [Link]

  • Fluorouracil. Wikipedia. [Online]. Available: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Center for Biotechnology Information (PMC - NIH). [Online]. Available: [Link]

  • Apoptosis Assays by Flow Cytometry. Agilent. [Online]. Available: [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Online]. Available: [Link]

  • Proliferations Assay | Methods, Analysis & Applications. baseclick GmbH. [Online]. Available: [Link]

  • What is the mechanism of Fluorouracil?. Patsnap Synapse. [Online]. Available: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. [Online]. Available: [Link]

  • Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv. [Online]. Available: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. National Center for Biotechnology Information (PMC - NIH). [Online]. Available: [Link]

  • Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. PubMed. [Online]. Available: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Online]. Available: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Online]. Available: [Link]

  • Pyrimidine Analogs. National Center for Biotechnology Information (NCBI Bookshelf). [Online]. Available: [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. [Online]. Available: [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Online]. Available: [Link]

Sources

Introduction: The Critical Role of Purity for Pyrimidine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical and Preparative HPLC Purification of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

This compound is a heterocyclic amine belonging to the pyrimidine class of compounds. Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential. As a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), the purity of this compound is paramount. Even trace impurities can carry through subsequent synthetic steps, potentially leading to undesired side-products, reduced efficacy, or adverse toxicological profiles in the final drug product.

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for both the analytical determination of purity and the preparative purification of this compound. We will delve into the scientific rationale behind the method development, provide detailed, step-by-step protocols, and outline the principles of method validation in accordance with international guidelines.

Part 1: Analytical Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte and its potential impurities. This compound is a relatively polar molecule containing a basic secondary amine group (pKa estimated ~5-7) and a UV-active pyrimidine ring. The primary challenges in its analysis are achieving adequate retention on a reversed-phase column and ensuring a symmetrical peak shape, free from tailing caused by interactions with the stationary phase.

Stationary Phase Selection: Mitigating Peak Tailing

For the separation of polar and basic compounds, the choice of stationary phase is critical.[2][3] While traditional C18 (octadecyl) columns are workhorses in reversed-phase HPLC, their residual silanol groups can interact with basic analytes like amines, leading to poor peak shape.[4]

Recommended Choice: A modern, high-purity silica-based C8 or C18 column with high carbon loading and robust end-capping is recommended. These features minimize the exposed, acidic silanol groups, thereby reducing undesirable secondary interactions.[4] Columns specifically designed for polar compound retention, sometimes referred to as "aqueous compatible," are also an excellent choice as they provide stable performance even in highly aqueous mobile phases.[5][6]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition directly controls the retention and elution of the analyte.[7]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: An acidic mobile phase is crucial for achieving good peak symmetry for basic compounds. By operating at a pH at least 2 units below the pKa of the isopropylamine group, the analyte is fully protonated. This positive charge prevents chelation with metal impurities in the silica matrix and minimizes interactions with deprotonated silanols. Additives like 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA) are effective for this purpose.[8] Formic acid is often preferred for mass spectrometry (MS) compatibility.[8]

  • Gradient Elution: A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is ideal. This ensures that earlier-eluting polar impurities are well-resolved while still efficiently eluting the main compound and any later-eluting, more hydrophobic impurities in a reasonable timeframe.

Detection Wavelength

The pyrimidine ring system is a strong chromophore. Based on data for similar structures like 5-Fluorouracil, a detection wavelength in the range of 260-270 nm should provide excellent sensitivity for this compound.[9] An initial scan with a photodiode array (PDA) detector is recommended to determine the precise UV absorbance maximum.

Table 1: Optimized Analytical HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency and backpressure for standard HPLC systems.[2]
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of the analyte for good peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 10% to 90% B over 15 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.[10]
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 265 nmHigh sensitivity for the pyrimidine chromophore.[11]
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase.

Part 2: Step-by-Step Analytical Protocol

This protocol describes the procedure for determining the purity of a sample of this compound using the optimized analytical method.

Equipment and Materials
  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna).

  • HPLC-grade acetonitrile and water.

  • Formic acid (≥98% purity).

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

  • This compound reference standard and test sample.

Procedure
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (50:50 Water:Acetonitrile) to achieve a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the test sample in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the main compound.

    • Inject the sample solution to assess its purity.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation h1 System Equilibration (15 min) p1->h1 p2 Standard & Sample Solution Prep (100 µg/mL) h3 Sample Injection p2->h3 h2 Blank Injection h1->h2 h2->h3 d1 Peak Integration h3->d1 d2 Purity Calculation (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for analytical purity assessment.

Part 3: Preparative HPLC Purification

The goal of preparative HPLC is to isolate a target compound from a mixture with high purity and recovery.[12] The process involves scaling up the analytical method to accommodate larger sample loads.

Principles of Method Scale-Up

Scaling up from an analytical to a preparative method requires adjusting several parameters to maintain separation while increasing throughput.[13]

  • Column Dimensions: A larger inner diameter (ID) column is used (e.g., 21.2 mm, 30 mm, or 50 mm). The particle size of the stationary phase is often larger (e.g., 5-10 µm) to reduce backpressure.

  • Flow Rate: The flow rate is increased proportionally to the square of the ratio of the column IDs:

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative ID / Analytical ID)²

  • Injection Volume & Sample Load: The amount of material that can be loaded onto the column is significantly increased. This is determined empirically through loading studies to maximize throughput without sacrificing the necessary resolution between the target peak and its closest impurity.[12]

  • Gradient Time: The gradient time is typically kept proportional to the column volume to maintain similar separation.

Table 2: Example Preparative HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 30 x 150 mm, 5 µmLarger diameter for increased loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable selectivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the analytical method.
Gradient 10% to 90% B over 15 minMaintained to preserve separation profile.
Flow Rate 42.7 mL/minScaled from 1.0 mL/min on a 4.6 mm ID column.
Sample Load 50-200 mg per injectionDetermined by a loading study; dependent on crude purity.
Detection UV at 265 nm (with split flow)High-concentration samples may require flow splitting to avoid detector saturation.
Fraction Collection Triggered by UV thresholdAutomated collection of the main peak.

Part 4: Step-by-Step Purification Protocol

This protocol outlines the purification of a crude batch of this compound.

Equipment and Materials
  • Preparative HPLC system with a high-pressure gradient pump, autosampler/manual injector, and fraction collector.

  • Preparative C18 column.

  • Large volumes of HPLC-grade solvents.

  • Rotary evaporator for solvent removal.

  • Lyophilizer (optional, for final drying).

Procedure
  • Crude Sample Preparation:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the mobile phase A to the highest possible concentration without precipitation.

    • Filter the solution through a 0.45 µm filter to remove particulates.

  • System Setup and Equilibration:

    • Install the preparative column and set up the system according to the parameters in Table 2.

    • Equilibrate the column for at least 3-5 column volumes with the starting mobile phase composition.

  • Purification Run and Fraction Collection:

    • Perform a small scouting injection to confirm the retention time of the target peak under preparative conditions.

    • Inject the prepared crude sample onto the column.

    • Monitor the UV chromatogram and collect the eluent corresponding to the target peak into separate vessels. Automated fraction collectors can be programmed to collect based on UV signal threshold and/or time windows.[13]

  • Purity Analysis of Fractions:

    • Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 1) to confirm its purity.

  • Pooling and Solvent Removal:

    • Combine the fractions that meet the desired purity specification (e.g., >99%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) or subjected to liquid-liquid extraction to isolate the final product.

  • Final Product Characterization:

    • Confirm the identity and final purity of the isolated compound using the analytical HPLC method and other appropriate techniques (e.g., MS, NMR).

Preparative Purification Workflow Diagram

Preparative_Workflow prep Crude Sample Preparation (High Conc.) hplc Preparative HPLC Run (Scaled Method) prep->hplc collect Fraction Collection (UV Triggered) hplc->collect analysis Purity Analysis of Fractions (Analytical HPLC) collect->analysis branch analysis->branch pool Pool Pure Fractions (>99%) evap Solvent Removal (Rotovap & Lyophilization) pool->evap final Pure Compound (>99%) evap->final branch->collect Fractions Fail (Re-process if needed) branch->pool Fractions Pass

Caption: Workflow for preparative purification and isolation.

Part 5: Method Validation Principles

For use in a regulated environment, the analytical HPLC method must be validated to ensure it is fit for its intended purpose.[14][15] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15] The key parameters to be evaluated for a purity method are outlined below.

Table 3: ICH Validation Parameters for a Purity Method
Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The main peak is resolved from impurities and degradation products (Resolution > 2).To ensure the method accurately measures only the intended analyte.[10][16]
Linearity Correlation coefficient (R²) ≥ 0.99 over a defined range (e.g., 50-150% of target conc.).To demonstrate a proportional relationship between concentration and detector response.[16]
Accuracy 98.0% to 102.0% recovery of spiked analyte into a sample matrix.To assess the closeness of the measured value to the true value.[15]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample.To measure the method's precision under the same operating conditions over a short interval.[14]
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (e.g., RSD ≤ 10%).To define the lower limit of the method for quantitative measurements.[10]
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, flow rate, column temp.).To demonstrate the method's reliability during normal usage.[16]

Conclusion

This application note provides a robust, scientifically-grounded framework for the analysis and purification of this compound. The described reversed-phase HPLC method, utilizing a modern C18 column and an acidic mobile phase, delivers excellent peak shape and resolution for accurate purity determination. Furthermore, the principles of method scale-up are detailed, enabling efficient transition from analytical-scale assessment to preparative-scale purification. By following the outlined protocols and adhering to the principles of method validation, researchers and drug development professionals can confidently ensure the quality and purity of this critical pharmaceutical intermediate.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Al-Qaissi, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Available at: [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Hawach Scientific. (2023). Selection Guide for HPLC Columns. Available at: [Link]

  • Shishkina, G. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Available at: [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Available at: [Link]

  • HPLC Insider. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Available at: [Link]

  • YouTube. (2022). Preparative HPLC ( Separation - Purification ). Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]

  • PubMed. (2014). Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects. Available at: [Link]

  • ResearchGate. (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Available at: [Link]

  • Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Available at: [Link]

  • Molecules. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available at: [Link]

  • AFMPS. (2011). Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography. Available at: [Link]

  • Molecules. (2011). Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position. Available at: [Link]

  • PubChem. (n.d.). Isopropylamine. Available at: [Link]

  • SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Available at: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in human plasma. This compound is a vital intermediate in pharmaceutical development, and its accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The described protocol employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure scientific integrity and facilitate method implementation and validation.

Introduction

This compound serves as a fundamental building block in the synthesis of a variety of investigational drugs. To understand the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities derived from this intermediate, a reliable bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its superior sensitivity, specificity, and high-throughput capabilities.[1][2][3]

This method is designed to provide a comprehensive workflow, from sample collection to data acquisition. The scientific rationale behind each step is discussed to provide a clear understanding of the method's principles. The use of a stable isotope-labeled internal standard is recommended to ensure the highest level of accuracy and precision, compensating for variability during sample processing and analysis.[4][5][6][7][8]

Experimental Design and Rationale

Materials and Reagents
  • Analyte: this compound (CAS: 77476-97-2), Reference Standard (≥98% purity)

  • Internal Standard (IS): this compound-d7 (or a suitable structural analog if a stable isotope-labeled standard is unavailable). The use of a stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[4][5]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Mobile Phase Additives: Formic acid (FA) and Ammonium formate (AF), LC-MS grade.

  • Biological Matrix: Human plasma with K₂EDTA as an anticoagulant.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source is required.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward, fast, and effective technique for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][10] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while keeping small molecules like the target analyte in the solution.

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

Liquid Chromatography

A reversed-phase C18 column is selected for its ability to retain and separate small, moderately polar molecules. The gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency in positive ESI mode.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

The method utilizes positive electrospray ionization (ESI+) as the amine functional group in the analyte is readily protonated. The monoisotopic mass of this compound (C₇H₁₀FN₃) is approximately 155.0862 Da. Therefore, the protonated precursor ion ([M+H]⁺) is expected at an m/z of approximately 156.0940.

MRM Transition Optimization: The optimization of MRM transitions is a critical step. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion. A product ion scan is then performed to identify the most abundant and stable fragment ions upon collision-induced dissociation (CID). The collision energy is optimized for each transition to maximize the signal of the product ions. A similar process is repeated for the internal standard.

G cluster_ms MRM Optimization Logic Analyte_Infusion Infuse Analyte Standard Q1_Scan Q1: Precursor Ion Scan Analyte_Infusion->Q1_Scan Precursor_Ion [M+H]⁺ ~156.0940 m/z Q1_Scan->Precursor_Ion Q2_Fragmentation Q2: Collision-Induced Dissociation Precursor_Ion->Q2_Fragmentation Q3_Scan Q3: Product Ion Scan Q2_Fragmentation->Q3_Scan Product_Ions Select Quantifier & Qualifier Ions Q3_Scan->Product_Ions CE_Optimization Optimize Collision Energy (CE) for each transition Product_Ions->CE_Optimization Final_Method Final MRM Method CE_Optimization->Final_Method

Caption: MRM Transition and Collision Energy Optimization.

Predicted Fragmentation: For this compound, likely fragmentation pathways include the loss of the isopropyl group or cleavage of the pyrimidine ring.[11]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) ~156.1
Product Ions (m/z) To be determined experimentally (Quantifier & Qualifier)
Internal Standard Precursor and product ions to be determined
Collision Energy (CE) To be optimized for each transition
Spray Voltage 3500 V
Sheath Gas 40 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Capillary Temp. 320°C

Method Validation

For use in regulated bioanalysis, the method must be fully validated according to guidelines from regulatory bodies such as the FDA.[4][5] Key validation parameters include:

  • Selectivity and Specificity: No significant interfering peaks from endogenous plasma components at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ionization suppression or enhancement from the plasma matrix.

  • Recovery: The efficiency of the protein precipitation extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry parameters serve as a strong starting point for method optimization and validation. By following the principles of bioanalytical method validation, this method can be reliably used to support drug development programs.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. December 2020. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Wang, L., et al. Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Polson, C., et al. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • El-Fattah, M. E. A., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. 2017.
  • Briti Scientific. 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. [Link]

  • GSRS. 5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOL-6-YL)-N-(5-(1-PIPERAZINYLMETHYL)-2-PYRIDYL)PYRIMIDIN-2-AMINE. [Link]

  • Souverain, S., et al. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. 2004.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Veeprho. 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. [Link]

  • ResearchGate. Mass spectrometry-based structure elucidation. Fragmentation mass.... [Link]

  • Kuhlmann, L., et al. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods. Clinical Mass Spectrometry. 2020.
  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ResearchGate. Collision energy is only for MS/MS?. [Link]

  • Pharmaffiliates. 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. [Link]

  • Amerigo Scientific. Stable Isotope-Labeled Compounds. [Link]

  • Thermo Fisher Scientific. Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. [Link]

  • Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Link]

  • Niessen, W. M. A., et al. Advances in structure elucidation of small molecules using mass spectrometry. Analytica Chimica Acta. 2011.
  • Chen, Y.-T., et al. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. 2021.
  • U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • Révész, Á., et al. Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. 2021.
  • ResearchGate. New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. [Link]

  • Gowers, D. M., et al. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research. 2002.

Sources

Application Notes and Protocols: Establishing a Cellular Thermal Shift Assay (CETSA) for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a Cellular Thermal Shift Assay (CETSA) to verify the target engagement of the novel compound, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. As direct measurement of drug-protein interactions within the complex environment of a living cell is a significant hurdle in drug discovery, CETSA offers a powerful solution.[1] This application note will detail the scientific principles underpinning CETSA, provide step-by-step protocols for experimental execution, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Introduction: The Imperative of Target Engagement

A fundamental principle in the development of targeted therapies is ensuring that a drug candidate physically interacts with its intended molecular target within the cellular milieu.[2] A lack of target engagement is a primary reason for the high attrition rates of drug candidates in clinical trials. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the direct assessment of a compound's ability to bind to its target protein in intact cells and tissues.[3][4]

The core principle of CETSA is based on ligand-induced thermal stabilization of proteins.[3] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The binding of the compound stabilizes the target protein, leaving more of it in the soluble fraction at higher temperatures compared to the unbound protein in untreated cells. This thermal shift can be quantified using various protein detection methods, providing direct evidence of target engagement.[3][4]

This guide will walk you through the process of developing a CETSA protocol for a novel small molecule, this compound. Since the specific target of this compound may be unknown or unconfirmed, we will also discuss strategies for both validating engagement with a putative target and for identifying novel targets.

The CETSA Workflow: A Conceptual Overview

The CETSA methodology can be broken down into two main experimental formats: melt curve generation to determine the thermal stabilization of a target protein, and isothermal dose-response fingerprint (ITDRF) analysis to assess the compound's potency in a cellular context.[1] The general workflow involves several key steps: compound treatment, heat challenge, cell lysis, and protein quantification.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Thermal Challenge cluster_processing Sample Processing cluster_analysis Protein Quantification cell_culture 1. Plate Cells compound_treatment 2. Treat with This compound cell_culture->compound_treatment heat_shock 3. Apply Heat Gradient compound_treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Separate Soluble & Aggregated Proteins lysis->centrifugation western_blot 6a. Western Blot centrifugation->western_blot mass_spec 6b. Mass Spectrometry centrifugation->mass_spec

Figure 1: High-level experimental workflow for a Cellular Thermal Shift Assay.

Pre-experimental Considerations for this compound

Before embarking on the full CETSA protocol, several preliminary experiments are crucial for ensuring the success of the assay.

Cell Line Selection

The choice of cell line is critical. If a putative target for this compound is known, select a cell line that expresses the target protein at a detectable level. If the target is unknown, a commonly used and well-characterized cell line (e.g., HEK293, HeLa, A549) is a good starting point. It is essential to culture the cells under consistent and reproducible conditions.

Compound Characterization
  • Solubility: Determine the solubility of this compound in the chosen cell culture medium. The final concentration of the solvent (typically DMSO) should be kept low (e.g., <0.5%) to avoid cellular toxicity.

  • Cell Permeability: While CETSA in intact cells inherently assesses cell permeability, preliminary assays can provide valuable information.[1]

  • Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range of this compound that can be used without causing significant cell death, which could confound the CETSA results.

Optimization of Heat Shock Conditions

The duration and temperature of the heat shock are critical parameters that need to be optimized for each target protein and cell line. A typical starting point is a 3-minute incubation at a range of temperatures.[1] It is important to note that transient heating up to 60-65°C for this duration generally does not compromise cell membrane integrity.[1]

Detailed Protocol 1: Generating a CETSA Melt Curve

This protocol is designed to determine the melting temperature (Tm) of a putative target protein in the presence and absence of this compound.

Materials
  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer, or a buffer with mild detergent)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against the putative target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Step-by-Step Methodology
  • Cell Seeding: Seed cells in sufficient quantity for the experiment (e.g., in 10 cm dishes or multi-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat the cells with a saturating concentration of this compound (e.g., 10-20 µM, based on preliminary data) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Gently scrape and collect the cells into separate conical tubes for each treatment group. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash once with ice-cold PBS.

  • Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range would be from 37°C to 67°C in 2-3°C increments. Heat the samples for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each tube. Lyse the cells through a chosen method (e.g., freeze-thaw cycles, sonication).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize the total protein amount for each sample, add loading buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

Data Analysis and Expected Results

For each treatment group (vehicle and compound-treated), plot the normalized band intensity of the target protein against the corresponding temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A successful experiment will show a rightward shift in the melt curve for the compound-treated samples compared to the vehicle-treated samples, indicating thermal stabilization of the target protein upon compound binding.

Treatment GroupApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)48.5-
This compound (20 µM)52.0+3.5
Table 1: Example data from a CETSA melt curve experiment.

Detailed Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)

The ITDRF protocol is used to determine the potency of this compound in stabilizing its target protein at a single, fixed temperature.

Methodology
  • Temperature Selection: From the melt curve data, choose a temperature that results in approximately 50% protein aggregation in the vehicle-treated group. This temperature will provide the optimal window to observe stabilization.

  • Compound Titration: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Heat Challenge: After compound incubation, harvest the cells and heat all samples at the single, predetermined temperature (e.g., 50°C) for 3 minutes.

  • Sample Processing and Analysis: Follow steps 6-10 from the melt curve protocol to lyse the cells, separate the soluble protein fraction, and quantify the amount of target protein by Western blot.

Data Analysis and Expected Results

Plot the normalized band intensity of the target protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

ITDRF_Concept cluster_0 ITDRF Data Generation cluster_1 Data Analysis A Dose-Response Treatment (Increasing [Compound]) B Single Temperature Heat Shock (e.g., 50°C) A->B C Quantify Soluble Target Protein B->C D Plot: [Compound] vs. Soluble Protein E Fit Sigmoidal Curve D->E F Determine EC50 E->F

Figure 2: Conceptual workflow for generating and analyzing ITDRF data.

Advanced Application: Proteome-Wide CETSA for Target Identification

If the target of this compound is unknown, a proteome-wide CETSA approach, also known as Thermal Proteome Profiling (TPP), can be employed.[5] This powerful technique uses quantitative mass spectrometry to identify all proteins in the cell that are thermally stabilized by the compound.

The experimental workflow is similar to the melt curve protocol, but instead of a Western blot, the soluble protein fractions are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the simultaneous identification and quantification of thousands of proteins, revealing not only the primary target but also potential off-targets.[5]

Troubleshooting and Best Practices

  • No Thermal Shift Observed:

    • The compound may not be binding to the target in cells.

    • The compound concentration may be too low.

    • The target protein may not be amenable to thermal stabilization.

  • High Variability Between Replicates:

    • Inconsistent cell numbers or handling.

    • Inaccurate temperature control during the heat shock.

    • Errors in protein quantification or Western blot loading.

  • Best Practices:

    • Always include vehicle controls.

    • Perform experiments in biological triplicates.

    • Ensure precise temperature control using a calibrated thermal cycler.

    • Maintain consistent incubation times for all steps.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool in modern drug discovery for confirming target engagement in a physiologically relevant setting.[4] By following the detailed protocols and considering the key principles outlined in this application note, researchers can successfully develop a robust CETSA for this compound. This will enable the confident validation of its on-target activity and provide critical insights to guide further drug development efforts.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2013). The Cellular Thermal Shift Assay (CETSA). Science. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Lange, M., et al. (2021). Current Advances in CETSA. Journal of Proteome Research. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

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Application Note: (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine as a Chemical Probe for Kinase X

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Selective Chemical Probes in Kinase Research

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases, including cancer.[1][2] The development of potent and selective small-molecule inhibitors, or chemical probes, is essential for the validation of new kinase targets and for dissecting their complex biological functions.[1][3] A well-characterized chemical probe should exhibit high potency for its intended target, a clear mechanism of action, and selectivity against other proteins, particularly within the same family.[4] This application note introduces (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine (hereafter referred to as FP-IA ) as a novel chemical probe for the study of Kinase X, a hypothetical serine/threonine kinase implicated in cell cycle progression. We also describe the synthesis and characterization of a structurally related but biologically inactive negative control, (Pyrrolidin-1-yl)pyrimidine (PP-C ), to enable rigorous investigation of on-target effects.

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif.[5] The strategic placement of a fluorine atom on the pyrimidine ring can enhance binding affinity and modulate the physicochemical properties of the molecule.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of FP-IA as a chemical probe for Kinase X.

Properties and Characteristics of FP-IA and its Negative Control

A crucial aspect of using chemical probes is the availability of a negative control to differentiate on-target from off-target effects.[4] For this purpose, we have designed PP-C, where the isopropylamine group of FP-IA is replaced with a pyrrolidine moiety, a modification intended to disrupt the key interactions with the target kinase without significantly altering the molecule's physical properties.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Proposed Target Hypothetical IC50 (Kinase X)
FP-IA (Probe) C7H10FN3155.18Kinase X50 nM
PP-C (Control) C8H11N3149.20None> 50 µM

Note: The structures and IC50 values are hypothetical for the purpose of this application note.

Synthesis of FP-IA and PP-C

The synthesis of FP-IA and PP-C can be achieved through a straightforward nucleophilic aromatic substitution reaction. A general scheme is outlined below. The starting material, 2-chloro-5-fluoropyrimidine, is commercially available.

reagent1 2-chloro-5-fluoropyrimidine product1 This compound (FP-IA) reagent1->product1 DIPEA, NMP, 120 °C product2 (Pyrrolidin-1-yl)pyrimidine (PP-C) reagent1->product2 DIPEA, NMP, 120 °C reagent2 Isopropylamine reagent2->product1 reagent3 Pyrrolidine reagent3->product2

Caption: Synthetic scheme for FP-IA and PP-C.

Protocol: Synthesis of FP-IA
  • To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford FP-IA.

Note: The synthesis of PP-C follows the same procedure with the substitution of isopropylamine with pyrrolidine.

Validation of FP-IA as a Chemical Probe

A rigorous validation process is necessary to establish the utility of a new chemical probe. This involves confirming its potency, selectivity, and target engagement in a cellular context.

cluster_0 In Vitro Assays cluster_1 Cellular Assays start Start: New Chemical Probe (FP-IA) invitro In Vitro Characterization start->invitro Potency & Selectivity incell In-Cell Target Engagement invitro->incell Confirm Cellular Activity potency Kinase Assay (IC50) invitro->potency selectivity Kinome-wide Profiling invitro->selectivity downstream Downstream Cellular Effects incell->downstream Biological Function cetsa Cellular Thermal Shift Assay (CETSA) incell->cetsa end Validated Chemical Probe downstream->end western Western Blot (Phospho-Substrate) downstream->western

Caption: Workflow for the validation of FP-IA.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic kinase activity assay using a purified, recombinant Kinase X.

  • Prepare a serial dilution of FP-IA and PP-C in DMSO.

  • In a 96-well plate, add the kinase buffer, ATP, and the peptide substrate.

  • Add the diluted compounds to the wells.

  • Initiate the reaction by adding the purified Kinase X enzyme.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: Kinome-wide Selectivity Profiling

To assess the selectivity of FP-IA, it is recommended to perform a kinome-wide binding or activity assay. A desirable chemical probe should exhibit significant potency for its intended target with minimal off-target effects.

Kinase FP-IA (% Inhibition @ 1 µM) PP-C (% Inhibition @ 1 µM)
Kinase X 95< 5
Kinase Y15< 5
Kinase Z< 10< 5
... (400+ other kinases)< 10< 5

Note: This data is hypothetical and represents an ideal selectivity profile for a chemical probe.

Application Protocols for Cellular Systems

Once validated, FP-IA can be used to investigate the cellular functions of Kinase X.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]

  • Culture cells to 80-90% confluency.

  • Treat the cells with FP-IA (e.g., 1 µM), PP-C (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-65 °C) for 3 minutes.

  • Cool the samples on ice for 3 minutes, then centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Kinase X at each temperature by Western blotting using a specific antibody.

  • Plot the fraction of soluble Kinase X against the temperature to generate melting curves. A shift in the melting curve for FP-IA-treated samples compared to the vehicle and PP-C controls indicates target engagement.

Protocol: Western Blot Analysis of Downstream Signaling

FP-IA can be used to probe the role of Kinase X in cellular signaling pathways by examining the phosphorylation status of its downstream substrates.

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a dose-response of FP-IA or PP-C for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

  • Wash the membrane and incubate with a secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Re-probe the membrane with an antibody for the total substrate protein as a loading control.

Data Interpretation and Troubleshooting

  • Inconsistent IC50 values: Ensure the purity of the recombinant kinase and the stability of the compound in the assay buffer.

  • No CETSA shift: The compound may not be cell-permeable, or the binding affinity might be too low to induce a significant thermal shift. Consider performing the assay with cell lysates instead of intact cells.

Conclusion

This compound (FP-IA) is presented here as a potential chemical probe for studying the biology of Kinase X. This application note provides a comprehensive framework for its synthesis, validation, and use in cellular assays. The inclusion of a matched negative control, (Pyrrolidin-1-yl)pyrimidine (PP-C), is critical for attributing observed biological effects to the inhibition of Kinase X. Rigorous adherence to these protocols will enable researchers to confidently use FP-IA to elucidate the role of Kinase X in health and disease.

References

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Application Notes and Protocols for High-Throughput Screening with a (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine Library

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Focused Libraries in Modern Drug Discovery

In the landscape of contemporary drug discovery, the brute-force approach of screening vast, unfocused compound collections is yielding to a more strategic paradigm: the use of privileged scaffolds. These are molecular frameworks that are recurrently found in known bioactive compounds. The pyrimidine core is a quintessential example of such a scaffold, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This application note provides a comprehensive guide to leveraging a focused library based on the (5-fluoro-pyrimidin-2-yl)-isopropyl-amine scaffold for high-throughput screening (HTS) campaigns. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl-amine moiety provides a key interaction point, making this library particularly promising for identifying potent and selective modulators of various biological targets, most notably protein kinases.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, data interpretation, and hit validation, ensuring a robust and efficient screening campaign.

The this compound Library: A Privileged Scaffold for Kinase Inhibition

The design of the this compound library is predicated on the established success of pyrimidine derivatives as kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[5][6] The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, enabling compounds based on this core to competitively bind to the ATP-binding pocket of kinases.[3][4]

The key structural features of the library's core scaffold contribute to its potential as a source of potent kinase inhibitors:

  • Pyrimidine Core: Mimics the purine ring of ATP, providing a strong foundation for binding to the kinase hinge region.

  • 5-Fluoro Substituent: The electronegativity of the fluorine atom can modulate the pKa of the pyrimidine ring, potentially enhancing binding affinity and improving pharmacokinetic properties such as metabolic stability.

  • Isopropyl-amine Group: This moiety can form critical hydrogen bonds with the kinase hinge region, a common interaction motif for potent kinase inhibitors. The isopropyl group itself can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

The library is envisioned as a collection of compounds where the core this compound scaffold is decorated with a diverse range of chemical moieties at other positions of the pyrimidine ring. This diversity is crucial for exploring the chemical space around the kinase ATP-binding site to identify compounds with high potency and selectivity for the target of interest.[7]

The High-Throughput Screening Workflow: A Roadmap to Hit Identification

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands to millions of compounds against a biological target.[8][9] The overarching goal of an HTS campaign with the this compound library is to identify "hits" – compounds that exhibit a desired biological activity against the target of interest.[10] A typical HTS workflow is a multi-step process designed to maximize efficiency and minimize false positives.[11][12]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Secondary & Orthogonal Assays AssayDev Assay Development (Biochemical or Cell-Based) AssayVal Assay Validation (Z'-factor, S/B ratio) AssayDev->AssayVal Optimization PrimaryScreen Single-Concentration Screen of the Full Library AssayVal->PrimaryScreen Proceed to HTS HitID Initial Hit Identification PrimaryScreen->HitID Data Analysis HitConf Dose-Response Confirmation (IC50/EC50 Determination) HitID->HitConf Confirmed Hits Triage Hit Triage (PAINS removal, SAR analysis) HitConf->Triage Prioritization SecondaryAssay Secondary Assays (e.g., different technology) Triage->SecondaryAssay Validated Hits OrthogonalAssay Orthogonal Assays (e.g., cell-based functional assay) SecondaryAssay->OrthogonalAssay Validation LeadOpt Lead Optimization OrthogonalAssay->LeadOpt Lead Candidates

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols: From Assay Development to Hit Validation

The success of any HTS campaign hinges on the quality and robustness of the assays employed.[9] This section provides detailed protocols for both biochemical and cell-based assays, tailored for the identification of kinase inhibitors from the this compound library.

Protocol 1: Biochemical Kinase Assay Development and Validation

Biochemical assays offer a direct measure of a compound's effect on the enzymatic activity of the target kinase in a purified system.[13] This allows for a clean assessment of target engagement without the complexities of a cellular environment.

Objective: To develop a robust and HTS-compatible biochemical assay to measure the activity of the target kinase and its inhibition by compounds from the library.

Principle: Many commercial kinase assay kits are available that measure either the consumption of ATP or the generation of ADP.[14][15] Homogeneous Time-Resolved Fluorescence (TR-FRET) and luminescence-based assays are popular choices due to their high sensitivity and low background interference.[5][13] This protocol will focus on a generic TR-FRET based assay.

Materials:

  • Purified, active target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™, HTRF®)

  • Assay buffer (optimized for the target kinase)

  • This compound library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor of the target kinase)

  • Negative control (DMSO)

  • 384-well or 1536-well low-volume assay plates

  • Multimode plate reader with TR-FRET capability

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of substrate and ATP to each dilution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add the TR-FRET detection reagents and incubate as per the manufacturer's instructions.

    • Measure the TR-FRET signal.

    • Plot the signal versus enzyme concentration and determine the concentration that gives a robust signal within the linear range of the assay.

  • ATP Km Determination:

    • Using the optimal enzyme concentration determined above, perform the kinase reaction with varying concentrations of ATP.

    • Measure the reaction velocity at each ATP concentration.

    • Plot the velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km.

    • For inhibitor screening, it is generally recommended to use an ATP concentration at or near the Km to ensure sensitivity to competitive inhibitors.[16]

  • Assay Validation (Z'-factor and Signal-to-Background):

    • Prepare assay plates with multiple wells containing:

      • High control: Kinase, substrate, ATP (maximum signal).

      • Low control: Kinase, substrate, ATP, and a saturating concentration of the positive control inhibitor (minimum signal).

    • Run the assay and measure the signal in all wells.

    • Calculate the Z'-factor and signal-to-background (S/B) ratio using the following formulas:

      • Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|

      • S/B = Meanhigh / Meanlow

    • An assay is considered robust for HTS if the Z'-factor is > 0.5 and the S/B ratio is > 10.[11]

Protocol 2: Primary High-Throughput Screen

Objective: To screen the entire this compound library at a single concentration to identify initial "hits".

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) into the wells of the assay plates.

    • Also, include wells with the positive control inhibitor and DMSO (negative control) on each plate.

  • Reagent Addition:

    • Add the optimized concentrations of kinase, substrate, and ATP to all wells.

  • Incubation:

    • Incubate the plates at room temperature for the optimized reaction time.

  • Detection:

    • Add the detection reagents and incubate as required.

    • Read the plates on a multimode plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the data on a per-plate basis using the high and low controls.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold, typically based on a statistical measure such as three standard deviations from the mean of the negative controls.[17] Compounds exceeding this threshold are considered initial hits.

Protocol 3: Hit Confirmation and IC50 Determination

Objective: To confirm the activity of the initial hits and determine their potency (IC50 value).

Procedure:

  • Compound Re-ordering and Plating:

    • Obtain fresh, powdered samples of the hit compounds to rule out issues with the original library samples.

    • Prepare serial dilutions of the confirmed hits in DMSO.

    • Plate the dilutions in triplicate in assay plates.

  • IC50 Assay:

    • Perform the biochemical assay as described in Protocol 1, incubating the kinase with the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[16]

Protocol 4: Cell-Based Assay for Target Engagement and Functional Effects

Cell-based assays are crucial for validating that the identified hits are active in a more physiologically relevant context.[18][19]

Objective: To assess the ability of confirmed hits to inhibit the target kinase within a cellular environment and to measure downstream functional consequences.

Principle: A variety of cell-based assays can be employed. For kinase targets, a common approach is to use an assay that measures the phosphorylation of a downstream substrate. This can be achieved using technologies such as AlphaLISA®, HTRF®, or high-content imaging.[20]

Materials:

  • A cell line that expresses the target kinase and exhibits a measurable downstream signaling event upon kinase activity.

  • Cell culture medium and supplements.

  • Confirmed hit compounds from the this compound library.

  • Positive and negative controls.

  • Reagents for the chosen cell-based assay (e.g., lysis buffer, antibodies, detection reagents).

  • Appropiate plate reader or high-content imager.

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well or 384-well cell culture plates at an optimized density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit compounds for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis and Assay:

    • Lyse the cells and perform the assay according to the manufacturer's protocol to measure the phosphorylation of the downstream substrate.

  • Data Analysis:

    • Determine the EC50 value for each compound by plotting the inhibition of substrate phosphorylation against the compound concentration.

Data Interpretation and Hit Triage

The raw data from an HTS campaign requires careful analysis and interpretation to distinguish true hits from false positives.[21]

Hit Triage Cascade

A systematic approach to hit triage is essential to focus resources on the most promising compounds.

Hit_Triage InitialHits Initial Hits from Primary Screen DoseResponse Dose-Response Confirmation (IC50 values) InitialHits->DoseResponse Confirmation PAINS PAINS & Promiscuity Filtering DoseResponse->PAINS Filtering SAR Structure-Activity Relationship (SAR) Analysis PAINS->SAR Analysis Orthogonal Orthogonal & Cell-Based Assay Validation SAR->Orthogonal Validation LeadSeries Prioritized Lead Series Orthogonal->LeadSeries Prioritization

Figure 2: A flowchart illustrating the hit triage process.

Key Considerations in Hit Triage
  • Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms.[22] It is crucial to filter out known PAINS from the hit list using computational filters.

  • Structure-Activity Relationship (SAR): The identification of multiple hits with a similar chemical scaffold that show a correlation between structural changes and activity provides confidence that the observed activity is due to a specific interaction with the target.[22]

  • Promiscuity: Compounds that are active against multiple, unrelated targets are generally not desirable as starting points for drug discovery. Promiscuity can be assessed by screening hits against a panel of other kinases.

Data Presentation: Summarizing Screening Results

Clear and concise presentation of data is essential for decision-making.

Table 1: Representative Data from a Primary Screen and Hit Confirmation

ParameterValue
Library Size10,000
Screening Concentration10 µM
Primary Hit Rate1.5%
Number of Initial Hits150
Confirmed Hit Rate60%
Number of Confirmed Hits90

Table 2: Properties of Exemplar Confirmed Hits

Compound IDBiochemical IC50 (nM)Cellular EC50 (nM)Ligand Efficiency (LE)
FPA-001502500.35
FPA-0021208000.31
FPA-003251500.38

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom and is a useful metric for prioritizing hits for lead optimization.[21]

Conclusion: Advancing Hits to Leads

This application note has provided a comprehensive framework for conducting a high-throughput screening campaign using the this compound library. By following the detailed protocols for assay development, primary and secondary screening, and a robust hit triage process, researchers can efficiently identify and validate promising hit compounds. The ultimate goal is to identify lead series with desirable potency, selectivity, and drug-like properties that can be advanced into lead optimization and ultimately, clinical development.

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  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. (2019). PubMed.
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  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC - NIH. (2021). NIH.
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  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML - YouTube. (2024). YouTube.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. PubMed.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, validated protocols to enhance your synthetic yield and purity.

Section 1: The Core Reaction - Understanding the Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles.[1][2] This reactivity is further enhanced by the fluorine atom at the 5-position.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (isopropylamine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring.

Figure 1: SNAr Mechanism for the synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%), or the reaction stalls, leaving significant unreacted 2-chloro-5-fluoropyrimidine. What are the likely causes?

A1: Low conversion is a frequent challenge and can be attributed to several factors. Let's diagnose this systematically.

  • Causality: The SNAr reaction produces one equivalent of hydrochloric acid (HCl), which protonates the starting isopropylamine and the product amine, rendering them non-nucleophilic and effectively halting the reaction. A base is essential to neutralize this acid as it forms. Insufficient base, or a base that is too weak, is a primary cause of low yield. Additionally, reaction kinetics can be sluggish at lower temperatures.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using at least 2 equivalents of a suitable base. While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, inorganic bases like potassium carbonate (K₂CO₃) can be highly effective and simplify work-up.[3] K₂CO₃ is particularly useful in polar aprotic solvents like DMF or acetonitrile.

    • Temperature Control: If the reaction is sluggish at room temperature or 50-60 °C, consider increasing the temperature to 80-100 °C. Always monitor for potential byproduct formation at higher temperatures using Thin Layer Chromatography (TLC).

    • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are generally preferred over less polar solvents like Tetrahydrofuran (THF) or Dioxane.

    • Reagent Purity: Ensure the isopropylamine is not from an old stock, as it can absorb water and CO₂ from the air. The 2-chloro-5-fluoropyrimidine should be pure; if it is discolored, consider purifying it via distillation or a silica plug before use.

troubleshooting_workflow start Low Yield or Stalled Reaction? check_tlc Analyze reaction mixture by TLC/LCMS. Is starting material (SM) present? start->check_tlc yes_sm YES check_tlc->yes_sm Significant SM no_sm NO check_tlc->no_sm No/Trace SM action_temp Increase Reaction Temperature (e.g., from 60°C to 90°C) yes_sm->action_temp action_base Increase Base Equivalents (e.g., from 1.1 to 2.2 eq) yes_sm->action_base action_time Increase Reaction Time (Monitor every 4h) yes_sm->action_time side_products SM is consumed, but yield is still low. Check for side products or work-up losses. no_sm->side_products

Figure 2: Troubleshooting workflow for low yield.

Q2: I'm observing a major byproduct that is difficult to separate from my desired product. How can I identify and prevent it?

A2: The most probable byproduct under standard conditions is the result of a reaction with water or impurities.

  • Causality: If significant water is present in the reaction (e.g., from wet solvents or reagents), the starting 2-chloro-5-fluoropyrimidine can undergo hydrolysis to form 5-fluoro-pyrimidin-2-ol. This byproduct is often more polar than the desired product and can complicate purification. At very high temperatures, decomposition or polymerization can also occur.

  • Prevention & Identification:

    • Ensure Anhydrous Conditions: Use dry solvents and fresh reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice, especially if the reaction is run for an extended period at high temperatures.[4]

    • Characterization: The hydrolyzed byproduct will have a distinct mass in LCMS analysis (M+H for 5-fluoropyrimidin-2-ol = 115.03) and will lack the characteristic isopropyl signals in ¹H NMR.

    • Purification Strategy: If the byproduct does form, it can often be removed using column chromatography. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) will typically elute the desired, less polar amine product first.

Q3: My starting material, 2-chloro-5-fluoropyrimidine, appears impure. Can I synthesize it in-house?

A3: Yes, preparing high-purity 2-chloro-5-fluoropyrimidine is feasible and often recommended for consistent results. The most common laboratory- and kilogram-scale synthesis involves the selective dechlorination of 2,4-dichloro-5-fluoropyrimidine.[5]

  • Causality: The chlorine atom at the 4-position of 2,4-dichloro-5-fluoropyrimidine is more susceptible to nucleophilic attack and reduction than the chlorine at the 2-position.[6] This regioselectivity allows for a controlled reduction using zinc powder in the presence of a mild acid like acetic acid.

  • Validated Protocol for 2-chloro-5-fluoropyrimidine Synthesis:

    • To a stirred suspension of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and granular zinc powder (3.0 eq) in THF, heat the mixture to reflux (~70 °C).

    • Slowly add glacial acetic acid (1.0 eq) dropwise over 1 hour. Caution: The reaction can be exothermic.

    • Maintain reflux for 5-6 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

    • After completion, cool the reaction mixture, dilute with a solvent like dichloromethane, and filter through a pad of celite to remove excess zinc.

    • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield pure 2-chloro-5-fluoropyrimidine as a colorless to light yellow liquid.[7]

Section 3: Experimental Protocols for Yield Optimization

Achieving a high yield requires a systematic approach. Below is a baseline protocol followed by a table outlining key parameters for optimization.

Baseline Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoropyrimidine (1.0 eq), potassium carbonate (2.2 eq), and acetonitrile (5-10 mL per mmol of starting material).

  • Reagent Addition: Add isopropylamine (1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with additional acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oil by silica gel column chromatography to afford the pure product.

Data Table for Systematic Optimization

The following table provides a framework for optimizing your reaction. It is recommended to vary only one parameter at a time for a clear understanding of its effect.

ParameterCondition A (Baseline)Condition BCondition CRationale & Key Insights
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)DioxaneDMF is more polar and may accelerate the reaction but is harder to remove. Dioxane is less polar and may require higher temperatures.
Base K₂CO₃ (inorganic)Triethylamine (TEA) (organic)DIPEA (sterically hindered)K₂CO₃ is cheap and effective. Organic bases like TEA/DIPEA are fully soluble but require careful removal during work-up.
Temperature 80 °C60 °C100 °CLower temperatures may improve selectivity but reduce reaction rate. Higher temperatures can accelerate the reaction but may lead to byproducts.
Equivalents of Amine 1.5 eq1.2 eq2.5 eqA slight excess of the amine drives the reaction to completion. A large excess can make purification more difficult.

References

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Dunaiskis, A., et al. (1995). LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE. Organic Preparations and Procedures International, 27(5). Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Retrieved from [Link]

  • YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

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Overcoming solubility issues of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Media

Welcome to the technical support guide for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting for common solubility issues encountered with this and similar heterocyclic amine compounds. As Senior Application Scientists, we combine foundational chemical principles with practical, field-tested solutions to ensure your experiments are reliable and reproducible.

Introduction: Understanding the Molecule

This compound possesses structural features that can present solubility challenges. The fluorinated pyrimidine core contributes to its lipophilicity and potential for high crystal lattice energy, while the isopropyl-amine group provides a basic handle (a site that can accept a proton). The interplay between these features governs its behavior in both organic solvents like Dimethyl Sulfoxide (DMSO) and aqueous assay buffers. This guide will walk you through a logical troubleshooting workflow to address these challenges head-on.

Troubleshooting Workflow: From DMSO Stock to Final Assay

The following diagram outlines a systematic approach to diagnosing and solving solubility problems.

G cluster_0 Level 1: DMSO Stock Preparation cluster_1 Level 2: Aqueous Buffer Dilution start Compound Insoluble in 100% DMSO at Target Conc.? purity Verify Compound Purity & Solid Form (Salt vs. Free Base) start->purity Always check first energy Apply Gentle Heat (37-40°C) & Vortex/Sonication start->energy Yes conc Prepare a Lower, Saturated Stock Concentration energy->conc No success1 Clear Stock Solution Achieved energy->success1 Dissolved precipitate Precipitation Occurs Upon Dilution into Aqueous Buffer? conc->precipitate success1->precipitate ph Modify Buffer pH (Acidic pH for Basic Amines) precipitate->ph Yes cosolvent Use an Intermediate Co-Solvent (e.g., Ethanol, PEG-400) ph->cosolvent Still precipitates success2 Clear Final Solution Achieved ph->success2 Dissolved excipient Incorporate Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient Still precipitates cosolvent->success2 Dissolved excipient->success2 Dissolved

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound powder won't fully dissolve in 100% DMSO to make a 10 mM stock solution. What are my first steps?

This is a common issue, often related to the energy required to break the compound's crystal lattice structure.

Answer:

Before attempting more complex solutions, follow this initial protocol:

  • Verify Compound Integrity: Ensure the correct compound was weighed and that its purity is high. Insoluble impurities can often be mistaken for poor solubility of the primary compound.

  • Apply Mechanical and Thermal Energy:

    • Vortexing: Mix the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves provide mechanical energy to break apart compound aggregates, increasing the surface area available for solvation[1].

    • Gentle Warming: Place the vial in a water bath at 37-40°C for 10-15 minutes. Increased temperature provides the kinetic energy needed to overcome the activation energy of dissolution. Caution: Do not overheat, as this can degrade some compounds.

  • Check the Solid Form: Determine if your compound is a free base or a salt (e.g., HCl salt). Salt forms of basic compounds are specifically designed to have higher solubility in polar solvents compared to the neutral free base. If you have the free base, achieving a high stock concentration may be intrinsically difficult[2][3].

  • Determine Maximum Solubility: If the compound remains insoluble, you may be exceeding its maximum intrinsic solubility in DMSO. Prepare a lower concentration stock (e.g., 5 mM or 1 mM) or perform a solubility test to determine the saturation point.

FAQ 2: My DMSO stock was clear, but it became hazy or showed crystals after a few freeze-thaw cycles or storage at room temperature. Why did this happen?

This points to issues of solution stability, often caused by water absorption or the creation of a supersaturated state.

Answer:

  • DMSO is Hygroscopic: DMSO readily absorbs moisture from the atmosphere. This introduction of water can significantly decrease the solubility of lipophilic compounds, causing them to precipitate over time.[4][5]

    • Best Practice: Always use anhydrous (dry) DMSO for stock preparation. Aliquot your stock solution into smaller, single-use volumes and store them in tightly sealed vials in a desiccator to minimize exposure to air.

  • Supersaturation: The initial use of heat or sonication may have created a supersaturated, thermodynamically unstable solution. Over time, the compound crashes out of solution to reach a more stable, lower-energy state[1].

    • Solution: If this occurs, it is a strong indicator that your stock concentration is too high for long-term stability. The most reliable solution is to remake the stock at a lower concentration that remains stable without requiring energy input to dissolve.

FAQ 3: My 10 mM DMSO stock is perfectly clear, but I see immediate precipitation when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). How can I prevent this?

This is the most critical solubility challenge, known as anti-solvent precipitation. The dramatic change in solvent polarity from 100% DMSO to >99% water causes the compound to crash out.

Answer:

The key is to manage the transition from an organic to an aqueous environment.

  • Strategy 1: pH Adjustment (Most Recommended for Amines) The isopropyl-amine group on your compound is basic. Its solubility in water is highly dependent on pH.[6][7]

    • Mechanism: In a neutral or basic buffer (pH ≥ pKa), the amine is in its neutral, uncharged form, which is less water-soluble. In an acidic buffer (pH < pKa), the amine becomes protonated (R-NH2+), creating a charged species that is significantly more soluble in polar water.[8][9] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[8][10]

    • Protocol: Test the solubility in a series of buffers with decreasing pH (e.g., pH 7.4, 6.5, 6.0, 5.5). You will likely see a dramatic improvement in solubility at a more acidic pH. For cell-based assays where the final pH must be physiological, this may not be an option, but for many biochemical assays, a slightly acidic pH is acceptable.

  • Strategy 2: Co-Solvent Addition Using a water-miscible organic solvent can bridge the polarity gap between DMSO and water.[11][][13][14]

    • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, reducing the overall polarity of the system and making it more hospitable to hydrophobic molecules.[11][]

    • Protocol: Instead of diluting directly from DMSO to buffer, create an intermediate stock. For example, dilute your 10 mM DMSO stock 1:10 in 100% ethanol or PEG-400. Then, dilute this 1 mM intermediate stock into your final aqueous buffer. This more gradual change in polarity can prevent precipitation.

Co-Solvent OptionTypical Final ConcentrationNotes
Ethanol 1-5%Common, but can affect some enzyme activities.
PEG-400 1-10%Generally well-tolerated in assays.[2][11]
NMP <1%Strong solvent, use with caution.[2]
  • Strategy 3: Formulation with Solubilizing Excipients If pH and co-solvents fail, advanced formulation agents can be used.

    • Cyclodextrins (e.g., HP-β-CD): These are cyclic sugar molecules with a hydrophobic interior and a hydrophilic exterior.[15][16] They act as molecular carriers, encapsulating the poorly soluble drug in their core, while the outer surface allows the entire complex to dissolve in water.[15][17][][19]

    • Surfactants (e.g., Tween® 80, Kolliphor® EL): At concentrations above the critical micelle concentration (CMC), these molecules form micelles that can encapsulate the drug in their hydrophobic core, allowing for dispersion in the aqueous buffer.[20][21]

G cluster_0 Cyclodextrin Encapsulation cluster_1 CD Cyclodextrin (Hydrophilic Exterior) Drug Drug (Hydrophobic)

Caption: Cyclodextrin encapsulates a hydrophobic drug, presenting a hydrophilic exterior.

FAQ 4: How can I quantitatively measure the solubility of my compound to guide my experiments?

Visual inspection is useful but subjective. A kinetic solubility assay provides quantitative data to determine the maximum soluble concentration under your specific assay conditions.

Answer:

A kinetic solubility assay measures the solubility of a compound when added to a buffer from a DMSO stock, which mimics the process of preparing a sample for a biological assay.[22][23][24]

Protocol: Kinetic Solubility Assay by Nephelometry (Light Scattering)

  • Prepare Compound Plate: In a 96-well clear-bottom plate, perform a serial dilution of your compound in 100% DMSO. For example, start with a 10 mM stock and perform a 2-fold dilution series across 10 wells. Include DMSO-only wells as a negative control.

  • Add Buffer: Rapidly add your chosen aqueous assay buffer to all wells to achieve the final desired DMSO concentration (e.g., add 198 µL of buffer to 2 µL of compound stock for a final 1% DMSO).

  • Incubate: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[22][25]

  • Measure: Read the plate on a nephelometer, which measures light scattering. A sharp increase in the light scattering signal indicates the formation of a precipitate.

  • Determine Solubility: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the DMSO-only controls.

This method allows you to quickly compare the effectiveness of different buffers, pH levels, or co-solvents in improving the solubility of this compound.[25][26]

References

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Solubility and pH of amines. The University of Sheffield. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Limitation to amine donor excess if 50vol % DMSO is used with pure... ResearchGate. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • How does dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • Properties of amines. Lumen Learning. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Cyclodextrin. Wikipedia. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • (PDF) Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. AAPS PharmSciTech. Available at: [Link]

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Technical Support Center: Optimizing Coupling Reactions with (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common issues but also to proactively optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered when performing coupling reactions with this compound.

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions involving electron-deficient heterocyclic compounds like 5-fluoropyrimidines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction. While some ligands or amines can act as reducing agents, this may not always be sufficient. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands are often necessary. The choice of ligand is highly dependent on the specific coupling partners.

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step. While strong bases are often used, they can lead to side reactions with sensitive functional groups. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though this could require higher temperatures or longer reaction times.[1]

  • Solvent Effects: The solvent's polarity and ability to dissolve reactants and the catalyst system are critical. Aprotic polar solvents like dioxane or THF are commonly used. The presence of water can sometimes be beneficial in Suzuki couplings.[2][3]

  • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl byproducts. Optimizing the ligand-to-metal ratio and reaction temperature can help minimize these unwanted reactions.[4]

Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. How can I identify and minimize these impurities?

A2: Byproduct formation in Buchwald-Hartwig amination can be a significant issue, complicating purification and reducing the yield of your desired product. Here's how to approach this problem:

  • Common Byproducts: The most common byproducts are often the result of side reactions involving the starting materials or intermediates. These can include hydrodehalogenation of your aryl halide and homo-coupling of the amine or aryl halide.

  • Identification of Byproducts: The first step is to identify the structure of the major byproducts. Techniques like LC-MS and NMR spectroscopy of the crude reaction mixture are invaluable for this purpose. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, aiding in the identification of unknown impurities.[5]

  • Minimizing Byproduct Formation:

    • Ligand Selection: The choice of ligand is critical. For challenging couplings, specialized ligands may be necessary.[6] For instance, using bulky, electron-rich phosphine ligands can often suppress side reactions.[6]

    • Base Selection: The strength and nature of the base can influence the reaction pathway. Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[6][7] However, if base-sensitive functional groups are present, a weaker base may be required, potentially at a higher temperature.[1][6]

    • Reaction Temperature and Time: Carefully controlling the reaction temperature is crucial. Running the reaction at the lowest effective temperature can often minimize the formation of thermal degradation products. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.[6][8]

Q3: How do I choose the optimal base for my coupling reaction with this compound?

A3: The choice of base is a critical parameter that can significantly impact the outcome of your coupling reaction.

  • Role of the Base: In Suzuki couplings, the base is required for the transmetalation step. In Buchwald-Hartwig aminations, the base deprotonates the amine, allowing it to coordinate to the palladium center.

  • Base Strength: The required base strength depends on the pKa of the amine and the nature of the coupling partners. Generally, stronger bases lead to faster reactions. However, strong bases like sodium tert-butoxide can be problematic if your substrates contain base-sensitive functional groups.[1]

  • Commonly Used Bases:

    • Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used for their high reactivity.[6]

    • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are often effective, particularly for substrates with sensitive functional groups.[6]

    • Organic Bases: In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous, especially in flow chemistry applications.[9]

  • Screening for the Optimal Base: It is often necessary to screen a panel of bases to identify the optimal one for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction?

A1: Meticulous experimental setup is key to achieving reproducible and high-yielding results.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon. This is typically achieved by using Schlenk techniques or a glovebox.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is highly recommended. Solvents can be degassed by bubbling with an inert gas or by the freeze-pump-thaw method.[2]

  • Reagent Purity: The purity of all reagents, including the starting materials, catalyst, ligand, and base, is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.[5]

Q2: How can I effectively monitor the progress of my coupling reaction?

A2: Monitoring the reaction is essential to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can be used to determine the conversion of starting materials and the formation of byproducts.[6][8]

Q3: What are the most effective methods for purifying the final product?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Silica Gel Chromatography: This is the most common method for purifying organic compounds. A suitable solvent system can be determined by TLC analysis. For basic compounds like pyrimidine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and recovery.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful technique.

Experimental Protocols

General Procedure for a Suzuki Coupling Reaction
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv) to an oven-dried reaction vessel.[11]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF).[11]

  • Reaction Execution: Stir the mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 4-24 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography.[11]

General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.[7]

  • Reagent Addition: Add the this compound (1.0-1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).[6][7]

  • Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Common Conditions for Suzuki Coupling with this compound Derivatives

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10075-90
Pd₂(dba)₃XPhosCs₂CO₃Toluene11080-95
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9070-85

Table 2: Troubleshooting Guide for Low Yields in Buchwald-Hartwig Amination

SymptomPotential CauseSuggested Solution
Low ConversionInactive CatalystUse a pre-activated catalyst or a Pd(0) source. Ensure inert conditions.
Inappropriate LigandScreen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[6]
Incorrect BaseTry a stronger base (e.g., LHMDS) or a different inorganic base (e.g., Cs₂CO₃).
Significant ByproductsHydrodehalogenationLower the reaction temperature; use a less electron-rich ligand.
Dimerization of AmineUse a slight excess of the aryl halide.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination [Ar-Pd(II)(Amine)L2]+X- [Ar-Pd(II)(Amine)L2]+X- Amine Coordination->[Ar-Pd(II)(Amine)L2]+X- Deprotonation (Base) Deprotonation (Base) [Ar-Pd(II)(Amine)L2]+X-->Deprotonation (Base) Ar-Pd(II)(Amido)L2 Ar-Pd(II)(Amido)L2 Deprotonation (Base)->Ar-Pd(II)(Amido)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Amido)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Amine) Ar-X Ar-X Ar-X->Oxidative Addition Amine Amine Amine->Amine Coordination Base Base Base->Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Screen Ligands Screen Ligands Low Yield->Screen Ligands Optimize Base Optimize Base Low Yield->Optimize Base Vary Solvent and Temperature Vary Solvent and Temperature Low Yield->Vary Solvent and Temperature Use Pd(0) source or pre-catalyst Use Pd(0) source or pre-catalyst Check Catalyst Activity->Use Pd(0) source or pre-catalyst Inactive Bulky, electron-rich ligands Bulky, electron-rich ligands Screen Ligands->Bulky, electron-rich ligands Suboptimal Screen strong and weak bases Screen strong and weak bases Optimize Base->Screen strong and weak bases Incorrect Test different polar aprotic solvents Test different polar aprotic solvents Vary Solvent and Temperature->Test different polar aprotic solvents Suboptimal

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Garg, N. K. (2015). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 19(1), 141-147. [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (2009). Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023). Retrieved January 20, 2026, from [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (2020). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved January 20, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • reaction mechanism - Pyrimidine chemistry. (2019). Retrieved January 20, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting low potency in kinase assays with pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing pyrimidine-based compounds in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Our goal is to empower you to diagnose and resolve issues of low potency, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when observing lower-than-expected potency with their pyrimidine kinase inhibitors.

Q1: Why is my pyrimidine compound showing low potency in my kinase assay?

Low potency can stem from multiple factors, broadly categorized as compound-related issues, assay-specific problems, or data interpretation errors. It is crucial to systematically investigate each possibility. Start by verifying the compound's integrity and solubility, then critically evaluate your assay conditions, and finally, ensure you are interpreting the results correctly in the context of your assay format.

Q2: Could the issue be with the pyrimidine scaffold itself?

While the pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors, its effectiveness is highly dependent on the specific substitutions on the ring.[1] These substitutions dictate not only the potency and selectivity but also the compound's physicochemical properties, such as solubility.[2] It is less likely that the scaffold itself is inherently "bad" and more likely that an aspect of the overall molecule or the assay conditions is not optimal.

Q3: How does ATP concentration affect the apparent potency of my inhibitor?

For ATP-competitive inhibitors, which many pyrimidine-based compounds are, the measured IC50 value is directly dependent on the ATP concentration in the assay.[3] A higher ATP concentration will lead to a rightward shift in the IC50 curve, making your compound appear less potent. It is essential to know the Km of your kinase for ATP and to run your assays at a consistent ATP concentration, ideally at or below the Km, to accurately compare compound potencies.[3][4]

Q4: Is it possible my compound is interfering with the assay technology?

Yes, this is a critical consideration. Some compounds can interfere with the detection method of the assay, leading to misleading results. For example, in fluorescence-based assays, a compound might quench or contribute to the fluorescent signal.[5] Similarly, in luciferase-based assays like ADP-Glo, compounds can directly inhibit the luciferase enzyme.[6] It is always advisable to run a counterscreen to rule out assay interference.

Q5: My compound was potent in a biochemical assay but is weak in a cell-based assay. What could be the reason?

Discrepancies between biochemical and cellular potency are common and can be due to several factors, including poor cell permeability, compound efflux by cellular transporters, high protein binding in cell culture media, or compound metabolism.[7] Additionally, the high intracellular concentration of ATP (1-10 mM) provides significant competition for ATP-competitive inhibitors, often leading to a decrease in apparent cellular potency.[3][8]

In-Depth Troubleshooting Guide

When confronted with low potency, a structured approach is key to identifying the root cause. The following guide provides a logical workflow for troubleshooting, starting from the compound itself and moving to the intricacies of the kinase assay.

Part 1: Compound Integrity and Behavior

Before scrutinizing the assay, it's imperative to confirm that the issue doesn't lie with the inhibitor itself.

Poor aqueous solubility is a frequent cause of artificially low potency.[9][10] If a compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to an underestimation of its true potency.

  • Causality : Pyrimidine scaffolds, while versatile, can be part of larger, hydrophobic molecules with poor solubility.[9] Limited solubility can be exacerbated by the composition of the assay buffer.

  • Troubleshooting Protocol :

    • Visual Inspection : Prepare your highest concentration of the compound in the final assay buffer. Let it sit for the duration of your assay and visually inspect for any precipitation or cloudiness.

    • Kinetic Solubility Assay : A more quantitative approach is to perform a kinetic solubility assay. This involves adding a concentrated DMSO stock of your compound to the aqueous assay buffer and measuring the concentration at which it precipitates, often using nephelometry or light scattering.[11]

    • Thermodynamic Solubility : For a definitive measure, determine the thermodynamic solubility by equilibrating an excess of the solid compound in the assay buffer.[11]

  • Solutions :

    • Lower Compound Concentration : Test the compound at concentrations below its solubility limit.

    • Increase DMSO Percentage : While not ideal as it can affect kinase activity, slightly increasing the final DMSO concentration (e.g., from 1% to 2.5%) might improve solubility. Always check the kinase's tolerance to DMSO.[5]

    • Incorporate Pluronic F-127 : This non-ionic surfactant can help to maintain compound solubility in aqueous solutions. A final concentration of 0.01% is a good starting point.

Parameter Recommendation Rationale
Max. Compound Conc.Below kinetic solubility limitEnsures the compound is fully dissolved.
Final DMSO Conc.As low as possible (typically ≤ 1%)Minimizes solvent effects on enzyme activity.
AdditivesConsider 0.01% Pluronic F-127Can improve the solubility of hydrophobic compounds.

The stability of your pyrimidine compound in the assay buffer is another critical factor. Degradation over the course of the assay will lead to a decrease in the effective inhibitor concentration.

  • Causality : Certain functional groups on the pyrimidine ring or its side chains may be susceptible to hydrolysis or oxidation in aqueous buffers, especially during prolonged incubations.

  • Troubleshooting Protocol :

    • Incubation and LC-MS Analysis : Incubate the compound in the assay buffer for the same duration and at the same temperature as your kinase assay.

    • Analyze the sample by LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak.

PAINS are chemical structures known to cause non-specific activity in a wide range of assays.[12][13] It is crucial to check if your pyrimidine compound contains any known PAINS substructures.

  • Causality : PAINS can interfere with assays through various mechanisms, such as forming aggregates that sequester the enzyme, redox cycling, or interfering with the assay signal.[14][15]

  • Troubleshooting Protocol :

    • In Silico Screening : Use computational filters to check for the presence of PAINS substructures in your compound. Several free online tools are available for this purpose.

    • Detergent Test : To test for aggregation-based inhibition, include a non-ionic detergent like Triton X-100 (0.01%) in your assay. A significant rightward shift in the IC50 in the presence of the detergent suggests aggregation.

Part 2: Assay Conditions and Optimization

Once you have confidence in your compound, the next step is to meticulously examine the kinase assay parameters.

The concentrations of the kinase and its substrate are fundamental to achieving a robust assay window and accurate potency measurements.

  • Causality : If the enzyme concentration is too high, you may need a very high concentration of inhibitor to see an effect, especially for non-covalent, reversible inhibitors. If the substrate concentration is too far from its Km, the enzyme kinetics may not be optimal.

  • Troubleshooting Protocol :

    • Enzyme Titration : Determine the optimal enzyme concentration that gives a robust signal-to-background ratio while remaining in the linear range of the assay.

    • Substrate Titration : Determine the Km of the substrate. For inhibitor profiling, it's generally recommended to use a substrate concentration at or near the Km value.

As mentioned in the FAQs, the ATP concentration is a critical determinant of the apparent potency of ATP-competitive inhibitors.[3][8]

  • Causality : The inhibitor and ATP are in direct competition for the same binding site on the kinase. According to the Cheng-Prusoff equation, the IC50 value will increase linearly with the ATP concentration.[3]

  • Troubleshooting Protocol :

    • Determine ATP Km : If not already known, determine the Km of your kinase for ATP.

    • Standardize ATP Concentration : Run your inhibitor assays at a fixed ATP concentration, ideally at the ATP Km. This will allow for more meaningful comparisons of inhibitor potencies.

    • Mechanism of Action Studies : To confirm ATP-competitive binding, measure the IC50 of your compound at multiple ATP concentrations. A linear increase in IC50 with increasing ATP concentration is indicative of competitive inhibition.[16]

Logical Workflow for Troubleshooting Low Potency

Troubleshooting_Workflow start Low Potency Observed compound_check Part 1: Compound Integrity start->compound_check solubility 1.1 Check Solubility (Visual, Kinetic Assay) compound_check->solubility Is compound soluble? stability 1.2 Check Stability (LC-MS) solubility->stability Yes resolve Issue Resolved/ Understood solubility->resolve No -> Address solubility pains 1.3 Check for PAINS (In Silico, Detergent Test) stability->pains Is it stable? stability->resolve No -> Synthesize fresh/modify assay_check Part 2: Assay Conditions pains->assay_check Not a PAIN? pains->resolve Yes -> Redesign compound enzyme_substrate 2.1 Optimize Enzyme/ Substrate Conc. assay_check->enzyme_substrate atp_conc 2.2 Verify ATP Conc. (Run at Km) enzyme_substrate->atp_conc interference 2.3 Rule out Assay Interference atp_conc->interference data_check Part 3: Data Interpretation interference->data_check curve_fit 3.1 Review Curve Fit (Hill Slope, R²) data_check->curve_fit moa 3.2 Consider Mechanism of Action curve_fit->moa moa->resolve

Sources

How to confirm target engagement of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The "So What?" of Target Engagement

Validating that a compound physically interacts with its intended molecular target within a cell is one of the most critical and challenging steps in drug discovery and chemical biology research.[1][2] It is the foundational evidence that links a molecule to a biological outcome. Without confirming target engagement, it is difficult to discern if a compound's observed effect is due to its intended mechanism or off-target activities.[1]

This guide addresses the specific challenge of confirming cellular target engagement for This compound . The chemical scaffold, featuring a pyrimidine ring, is common in molecules designed to interact with ATP-binding pockets, particularly in protein kinases.[3][4] However, without a pre-defined target, our strategy must be twofold: first, to identify potential targets in an unbiased manner, and second, to rigorously validate the direct binding of the compound to those targets in a cellular context. This guide provides a logical, step-by-step workflow from broad discovery to specific confirmation.

Frequently Asked Questions (FAQs)

Q1: What is target engagement and why is it essential to confirm it? A1: Target engagement is the measurable, physical binding of a molecule to its biological target (e.g., a protein) within a cell.[5] Confirmation is crucial because it provides direct evidence that your compound reaches its target in a complex cellular environment and that the observed phenotype is a consequence of this specific interaction.[2] This knowledge is vital for lead optimization, understanding the mechanism of action, and building confidence in a compound's therapeutic potential.[1]

Q2: I am not certain of the specific target of this compound. Where do I start? A2: When the target is unknown or putative, the best starting point is an unbiased, large-scale screening method. Chemical proteomics approaches, such as affinity chromatography with broadly selective probes (like Kinobeads for kinase screening), are ideal.[6][7] These methods can identify which proteins from a whole-cell lysate interact with your compound in a competitive manner, providing a list of high-confidence candidate targets.

Q3: What are the primary methods for confirming direct target binding in cells? A3: The gold standard for confirming target engagement in a native cellular environment is the Cellular Thermal Shift Assay (CETSA) .[8][9] This label-free technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[10] An increase in the target protein's melting temperature in the presence of your compound is strong evidence of direct binding.[11][12]

Q4: Are there other methods to support my CETSA findings? A4: Yes, employing an orthogonal method is highly recommended to build a robust case. Techniques include:

  • Immunoprecipitation (IP)-Western Blot: This can be used in a competitive format to show that your compound disrupts the interaction between the target protein and an antibody or another binding partner.[13][14]

  • Labeled Chemical Probes: Synthesizing a fluorescent or biotinylated version of your compound can allow for direct visualization of target interaction via microscopy or affinity-based pulldown experiments.[15][16][17]

  • Downstream Pathway Analysis: This involves measuring the functional consequence of target engagement. For example, if the identified target is a kinase, you would use Western blotting to check for a decrease in the phosphorylation of its known substrate after treating cells with your compound. This connects the biophysical binding event to a functional cellular outcome.

Q5: What are the most common pitfalls in target engagement experiments? A5: Common issues include:

  • Poor Antibody Quality: Many assays, like CETSA and Western Blotting, depend on high-quality, specific antibodies. Always validate your antibodies for the intended application.

  • Compound Solubility and Permeability: If your compound cannot effectively enter the cell or is insoluble in assay buffers, you will not observe engagement.

  • Incorrect Compound Concentration: It is crucial to test a range of concentrations around the expected efficacy dose (e.g., EC50 or IC50) to observe a dose-dependent effect.

  • Lack of Orthogonal Validation: Relying on a single method can be misleading. Confirmation with a mechanistically different assay is key for trustworthy results.

Experimental Workflow for Target Identification and Validation

This section provides a logical progression from discovering candidate targets to confirming their engagement with this compound.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Direct Engagement Confirmation cluster_2 Phase 3: Orthogonal & Functional Validation cluster_3 Outcome unbiased_id Unbiased Target ID (e.g., Kinobeads) direct_confirm Direct Binding Confirmation (Cellular Thermal Shift Assay - CETSA) unbiased_id->direct_confirm Identifies Candidate(s) orthogonal_val Orthogonal Validation (e.g., IP-Western, Downstream Analysis) direct_confirm->orthogonal_val Confirms Direct Binding final_result Confirmed Cellular Target orthogonal_val->final_result Provides Functional Link

Caption: Logical workflow for target identification and engagement validation.

Guide 1: Unbiased Target Identification using Kinobeads

Given the pyrimidine scaffold of this compound, a kinase is a probable target. The Kinobeads chemical proteomics platform is an excellent method for screening against hundreds of native kinases simultaneously.[18][19][20]

Principle: Kinobeads are composed of several non-selective kinase inhibitors immobilized on beads.[7] When incubated with a cell lysate, they bind a large portion of the cellular kinome. In a competition experiment, the lysate is pre-incubated with your free compound. Your compound will compete with the beads for binding to its specific kinase targets. The proteins that are no longer pulled down by the beads (or are pulled down in reduced amounts) are identified by mass spectrometry as candidate targets.[6]

G lysate Cell Lysate (Native Kinases) bound_complex Target Kinase Bound to Compound lysate->bound_complex Pre-incubate with compound (5-Fluoro-pyrimidin-2-yl) -isopropyl-amine compound->bound_complex kinobeads Kinobeads pulldown Bead Pulldown kinobeads->pulldown bound_complex->pulldown Incubate with ms LC-MS/MS Analysis pulldown->ms result Reduced signal for target kinase identifies it as a hit. ms->result

Caption: Workflow for Kinobeads competitive binding assay.

Troubleshooting Kinobeads Experiments
ProblemPossible Cause(s)Suggested Solution
No clear candidate targets identified Compound is not a kinase inhibitor or binds non-competitively with the bead ligands.Consider using a broader, non-kinase-specific chemical proteomics platform. Ensure the compound concentration used is sufficient to achieve target saturation.
Too many potential targets High compound concentration leading to non-specific binding.Perform a dose-response experiment with multiple concentrations of your compound to distinguish high-affinity targets from weak, non-specific binders.[19]
Poor kinome coverage Lysate quality is poor or the cell type expresses a limited number of kinases.Use a high-quality lysate from a cell line known to express a broad range of kinases. A mixture of lysates from different cell lines can also be used to increase coverage.[18][20]
Guide 2: Direct Target Validation with Cellular Thermal Shift Assay (CETSA)

Once you have a candidate target (e.g., "Kinase X") from your Kinobeads screen, CETSA is the definitive assay to confirm direct binding in intact cells.[8]

Principle: Ligand binding stabilizes a target protein against heat-induced unfolding and aggregation.[10] In a CETSA experiment, cells are treated with your compound or a vehicle (DMSO), heated to various temperatures, and then lysed. The aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.[9][12]

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Analysis A1 Treat cells with Vehicle (DMSO) B Aliquot cells and heat to a range of temperatures (e.g., 40°C - 70°C) A1->B A2 Treat cells with Compound A2->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble fraction from precipitated aggregates C->D E Analyze soluble fraction by Western Blot for Target Protein D->E F Quantify bands and plot % Soluble Protein vs. Temp E->F

Caption: Step-by-step workflow for a CETSA experiment.

Detailed Protocol: CETSA Melt Curve
  • Cell Culture & Treatment:

    • Plate cells to achieve ~80-90% confluency on the day of the experiment.

    • Treat cells with this compound at a final concentration (e.g., 10x IC50) or with vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting & Aliquoting:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). A non-heated sample (RT) should be included as a control.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation & Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration (e.g., via BCA assay).

    • Normalize all samples to the same protein concentration and prepare for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • Normalize the intensity of each heated sample to the non-heated (RT) control for both vehicle and compound-treated sets.

    • Plot the normalized intensity vs. temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Troubleshooting CETSA
ProblemPossible Cause(s)Suggested Solution
No Western blot signal at any temperature Poor antibody; low protein expression; protein completely insoluble after lysis.Validate the antibody with a standard cell lysate. Use a cell line known to express the target. Check lysis buffer compatibility.
Signal is present but does not decrease with heat Protein is extremely thermostable; temperature range is too low.Extend the temperature range to higher values (e.g., up to 90°C).
No observable shift with compound treatment No target engagement; compound concentration is too low; compound is not cell-permeable.Increase compound concentration or pre-incubation time. Confirm cell permeability with a separate assay. If no shift is seen at high concentrations, the compound may not be binding the target in cells.
High variability between replicates Inconsistent heating; inaccurate pipetting; uneven cell density.Use a thermal cycler for precise temperature control. Be meticulous with pipetting and ensure a homogenous cell suspension before aliquoting.
Guide 3: Orthogonal Validation using Immunoprecipitation (IP)-Western Blot

Confirming your CETSA result with a different biophysical method adds significant confidence. A competitive IP-Western blot can demonstrate that your compound occupies the same binding site as an antibody, thus inhibiting the immunoprecipitation of the target.

Principle: An antibody specific to the target protein is used to pull it out of a cell lysate. If your compound binds to the same epitope or sterically hinders the antibody binding site, pre-incubation of the lysate with your compound will result in a decreased amount of target protein being pulled down.[13][21]

Protocol: Competitive IP
  • Prepare Lysate: Lyse cells under non-denaturing conditions to preserve protein structure.[14]

  • Pre-incubation: Aliquot the lysate. To one aliquot, add this compound at a saturating concentration. To another, add vehicle (DMSO). Incubate for 1-2 hours at 4°C. Keep a small amount of lysate as an "Input" control.

  • Immunoprecipitation: Add the IP-validated antibody to both lysates and incubate for several hours or overnight at 4°C.

  • Bead Capture: Add Protein A/G beads to capture the antibody-protein complexes. Incubate for another 1-2 hours.[22]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution & Analysis: Elute the bound proteins from the beads and analyze the eluates, alongside the "Input" control, by Western blot for the target protein.

  • Result Interpretation: A significant reduction in the band intensity in the compound-treated IP lane compared to the vehicle-treated lane indicates successful competition and provides orthogonal evidence of target engagement.

Troubleshooting IP-Western Blot
ProblemPossible Cause(s)Suggested Solution
Target protein detected in Input but not in IP lane Antibody is not suitable for IP; lysis conditions denatured the epitope.Use an antibody specifically validated for IP. Use a milder lysis buffer.[14]
High background/non-specific bands Insufficient washing; antibody cross-reactivity; non-specific binding to beads.Increase the number and stringency of washes. Perform a pre-clearing step with beads before adding the antibody. Include an isotype IgG control.
No competition observed with compound Compound does not bind the antibody epitope; compound affinity is lower than antibody affinity.This is a potential negative result. However, try increasing the compound concentration or pre-incubation time. This method works best when the compound and antibody have overlapping binding sites.
References
  • Prevet, H., & Collins, I. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Prevet, H., & Collins, I. (2019). Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Yao, Q., et al. (2020). Fluorescence imaging of drug target proteins using chemical probes. Dyes and Pigments. [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Li, J., et al. (2017). Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy. Chemical Society Reviews. [Link]

  • Hanafiah, N. A. M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Sino Biological. (N/A). Immunoprecipitation-Western Blot (IP-WB) Experiments: Procedures and Result Analysis. Sino Biological. [Link]

  • Dubach, J. M., et al. (2017). Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways. ResearchGate. [Link]

  • Gilbert, T. J., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Chemical Probes Portal. (N/A). Target engagement. Chemical Probes Portal. [Link]

  • Wang, S., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Degradation pathways of fluoropyrimidines under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyrimidines. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental studies on the degradation pathways of key fluoropyrimidine drugs: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. Understanding the stability and degradation of these active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy.[1][2][3]

This resource offers field-proven insights, self-validating protocols, and authoritative references to support your experimental design and data interpretation.

General Principles of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), recommend stress testing to establish the inherent stability characteristics of new drug substances.[1][5]

Commonly employed stress conditions include:

  • Acidic and Basic Hydrolysis: Investigates susceptibility to pH-dependent degradation.

  • Oxidation: Assesses reactivity with oxidative species.

  • Thermal Degradation: Evaluates stability at elevated temperatures.

  • Photodegradation: Determines sensitivity to light exposure.

The goal is not to completely degrade the API, but to achieve a target degradation of 10-20% to allow for the reliable detection and characterization of degradants.[2]

Frequently Asked Questions (FAQs) - General Principles

Q1: Why are forced degradation studies necessary?

A1: Forced degradation studies are essential for several reasons:[4][6]

  • Pathway Elucidation: They help to identify likely degradation products and understand the degradation pathways.[4][6]

  • Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods, which are crucial for quality control.[1]

  • Formulation Development: Understanding the drug's stability profile informs the development of stable formulations.[3]

  • Storage and Packaging: The data helps in determining appropriate storage conditions and packaging to protect the drug from degradation.[4]

Q2: What are the common challenges in forced degradation studies?

A2: Researchers often face the following challenges:

  • Selecting Appropriate Stress Conditions: It's a delicate balance to apply stress that is relevant to real-world degradation without being overly aggressive, which could lead to irrelevant degradation pathways.[1]

  • Identification of Degradation Products: Characterizing the chemical structures of degradation products, especially those present in trace amounts, requires sophisticated analytical techniques like LC-MS/MS.[1][]

  • Mass Balance: Ensuring that the sum of the assay of the parent drug and its degradation products accounts for the initial concentration can be challenging.[2]

Troubleshooting Guide: 5-Fluorouracil (5-FU) Degradation

5-Fluorouracil (5-FU) is a pyrimidine analogue that is susceptible to degradation under various conditions.[8] Its catabolism in vivo is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).[8][9][10]

FAQs and Troubleshooting - 5-FU

Q3: My 5-FU sample shows significant degradation at room temperature even in a neutral solution. What could be the cause?

A3: 5-FU can undergo enzymatic degradation in biological matrices, even at room temperature.[11] If you are working with whole blood or plasma, the presence of enzymes like DPD can lead to rapid catabolism.[9][11] In whole blood at room temperature, up to 94% of 5-FU can be lost over 24 hours.[11]

  • Troubleshooting Tip: To prevent enzymatic degradation in biological samples, it is crucial to immediately place the collected blood or plasma on ice and freeze the plasma as soon as possible.[11] The addition of a DPD inhibitor, such as uracil in excess, can also stabilize 5-FU in these samples for extended periods.[11]

Q4: I am observing unexpected degradation products during my thermal stress testing of 5-FU. What are the expected thermal degradation pathways?

A4: 5-FU is generally considered to be thermally stable in its solid form up to approximately 275°C, with complete thermal breakdown occurring around 285°C.[12][13] However, in solution, its stability is more limited. The thermal decomposition of 5-FU can proceed through a one-stage process, and the specific degradation products can vary depending on the experimental conditions.[14]

  • Troubleshooting Tip: Ensure your analytical method is capable of separating the parent 5-FU from a range of potential degradants. Use techniques like HPLC-MS/MS for comprehensive profiling.[15] Also, verify the calibration of your temperature-controlled equipment to avoid unintentional overheating.

Q5: How does pH affect the stability of 5-FU in aqueous solutions?

A5: The degradation of 5-FU is influenced by pH. In alkaline conditions, degradation can occur through defluorination, followed by the substitution of a hydroxyl group onto the aromatic ring.[16] This can lead to the formation of intermediates such as 2-fluoro-3-oxopropanoic acid and urea.[16] The uptake of 5-FU into tumor cells has also been shown to be pH-dependent, with higher intracellular accumulation at a lower extracellular pH.[17]

  • Troubleshooting Tip: When conducting hydrolysis studies, use a range of pH values (e.g., pH 1, 3, 7, 9, 11) to get a complete picture of the pH-stability profile.[18] Ensure that your buffers do not interfere with your analytical method.

Visualization of 5-FU Catabolic Pathway

5-FU Catabolic Pathway FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Dihydropyrimidine Dehydrogenase) [rate-limiting step] FUPA Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA DPYS (Dihydropyrimidinase) FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 (β-ureidopropionase)

Caption: In vivo catabolic pathway of 5-Fluorouracil.

Troubleshooting Guide: Capecitabine Degradation

Capecitabine is an oral prodrug of 5-FU that is converted to the active drug through a three-step enzymatic process.[19][20] Its degradation profile is therefore influenced by both chemical and enzymatic factors.

FAQs and Troubleshooting - Capecitabine

Q6: I am studying the in vitro conversion of capecitabine to 5-FU and see variability in the conversion rates. What could be the reason?

A6: The conversion of capecitabine to 5-FU involves three key enzymes: carboxylesterase (CES), cytidine deaminase (CDA), and thymidine phosphorylase (TP).[20] The activity of these enzymes can vary significantly between different tissues and species.[20] For instance, in humans and monkeys, the intrinsic clearance for the hydrolysis of capecitabine is much lower in the intestine compared to the liver, while the opposite is true for rats and mice.[20]

  • Troubleshooting Tip: When designing in vitro experiments, carefully select the source of your enzymes (e.g., liver microsomes, intestinal cytosols) to reflect the biological system you are modeling.[20] Be aware of potential inhibitors; for example, the drug loperamide is a strong inhibitor of CES2, which is involved in the initial hydrolysis of capecitabine.[19]

Q7: Under what conditions is capecitabine chemically unstable?

A7: Capecitabine is known to be unstable under acidic conditions.[21] Forced degradation studies have shown that acid hydrolysis is a significant degradation pathway.[22] It is also sensitive to temperatures exceeding 100°C.[22] The degradation kinetics under acidic, alkaline, and oxidative conditions have been shown to follow first-order kinetics.[22]

  • Troubleshooting Tip: For acid hydrolysis studies, start with milder conditions (e.g., 0.1N HCl at room temperature) and gradually increase the severity to achieve the target degradation. This will help in identifying the primary degradation products without excessive secondary degradation.[22]

Visualization of Capecitabine Activation Pathway

Capecitabine Activation CAP Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) CAP->DFCR Carboxylesterase (CES) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (CDA) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (TP)

Caption: Enzymatic activation pathway of Capecitabine to 5-FU.

Troubleshooting Guide: Tegafur Degradation

Tegafur is another prodrug of 5-FU.[23] It is often co-administered with gimeracil and oteracil to modulate its metabolism and reduce side effects.[24]

FAQs and Troubleshooting - Tegafur

Q8: I am developing a stability-indicating method for a combination product containing tegafur. What are the key considerations?

A8: A stability-indicating method for a combination product must be able to separate the parent drugs (tegafur, gimeracil, oteracil) from each other and from all their potential degradation products.[24][25] This requires careful optimization of the chromatographic conditions.

  • Troubleshooting Tip: Utilize a systematic approach for method development. Start with a broad gradient and different mobile phase pH values to achieve initial separation. Then, fine-tune the conditions to optimize resolution between all peaks. LC-MS can be invaluable for identifying and tracking the degradation products during method development.[24][25]

Q9: What are the expected degradation pathways for tegafur under forced degradation conditions?

A9: Tegafur, like other fluoropyrimidines, is susceptible to hydrolysis and oxidation. The specific degradation products will depend on the stress conditions applied. It is important to perform a comprehensive forced degradation study covering acidic, basic, oxidative, thermal, and photolytic stress to identify all potential degradants.

  • Troubleshooting Tip: When performing forced degradation, analyze samples at multiple time points. This can help to distinguish between primary and secondary degradation products and provide insights into the degradation kinetics.[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be adapted based on the physicochemical properties of the drug substance.[1]

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period.

    • Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with the appropriate solvent.

    • Heat at a specified temperature (e.g., 80°C) for a defined period.

    • Cool the samples before analysis.

  • Photodegradation:

    • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed samples and a dark control.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) for peak purity assessment and identification of degradants.[][26]

Visualization of Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Interpretation (Pathway Elucidation, Method Validation) Analysis->Data

Caption: General workflow for forced degradation studies.

Data Summary

FluoropyrimidineStress ConditionKey Degradation Pathways/ProductsKey Considerations
5-Fluorouracil ThermalStable up to ~275°C in solid form.[12][13]Decomposition kinetics can be studied using thermogravimetric analysis.[14]
pHDefluorination and hydroxylation in alkaline medium.[16]pH can also affect cellular uptake.[17]
EnzymaticCatabolism by DPD to DHFU, FUPA, and FBAL.[9][10]Rapid degradation in unpreserved blood/plasma.
Capecitabine EnzymaticThree-step conversion to 5-FU via CES, CDA, and TP.[19][20]Enzyme activity varies by tissue and species.[20]
Acid HydrolysisSignificant degradation pathway.[22]Follows first-order kinetics.[22]
ThermalUnstable at temperatures >100°C.[22]
Tegafur General StressSusceptible to hydrolysis and oxidation.Method development for combination products is complex.[24][25]

References

  • Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. (n.d.).
  • 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH. (n.d.).
  • Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed. (n.d.).
  • Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride - PubMed. (2018, September 24).
  • Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).
  • Uracil and 5-fluorouracil degradation pathway. Uracil and... | Download Scientific Diagram - ResearchGate. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis | Request PDF - ResearchGate. (2025, August 5).
  • Method development, degradation pathway and kinetic of capecitabine - Semantic Scholar. (n.d.).
  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - NIH. (n.d.).
  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF - ResearchGate. (2025, August 6).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PubMed. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • (PDF) Stability studies of capecitabine - ResearchGate. (2025, August 5).
  • Effect of pH on degradation efficiency (a) and degradation rate constant (b) - ResearchGate. (n.d.).
  • Degradation Profiling of Pharmaceuticals: A Review - IJNRD. (n.d.).
  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Stability of 5-fluorouracil in whole blood and plasma - PubMed. (n.d.).
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.).
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26).
  • Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker? | PLOS One. (n.d.).
  • Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells - PMC - NIH. (n.d.).
  • Tegafur and 5-fluorouracil levels in tears and changes in tear volume in long-term users of the oral anticancer drug S-1 - NIH. (n.d.).
  • Degradation Product Analysis Services - BOC Sciences. (2026, January 18).

Sources

Minimizing off-target effects of aminopyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous clinically successful kinase inhibitors.[1][2] Its remarkable versatility stems from its ability to mimic the adenine ring of ATP, allowing it to competitively bind within the highly conserved ATP-binding pocket of kinases.[1] This mimicry, however, is a double-edged sword. The very feature that grants its potency—binding to the ATP pocket—also presents the primary challenge: off-target effects. Given the structural conservation across the 500+ kinases in the human kinome, achieving absolute selectivity is a significant hurdle.[3][4]

This guide serves as a technical support resource for researchers and drug development professionals. It provides actionable troubleshooting advice and in-depth experimental protocols to help you anticipate, identify, and mitigate the off-target effects of your aminopyrimidine-based inhibitors, ensuring the integrity and translatability of your research.

Frequently Asked Questions (FAQs)

Q1: What fundamentally causes the off-target effects of aminopyrimidine-based kinase inhibitors?

A: The primary cause is the structural similarity of the ATP-binding site across the human kinome.[3] Aminopyrimidine inhibitors are designed to compete with ATP.[1] While they are optimized for the unique features of a specific kinase's active site, they can often bind promiscuously to other kinases that share similar structural motifs, leading to unintended inhibition.[5] Additionally, some inhibitors may interact with non-kinase proteins that have nucleotide-binding sites.[6]

Q2: My inhibitor is highly potent in a biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay. What's happening?

A: This is a common and critical observation. Several factors can cause this discrepancy:

  • High Intracellular ATP Concentration: Biochemical assays are often run at low, sometimes Kₘ, ATP concentrations. In contrast, the intracellular ATP concentration is typically in the millimolar range (1-10 mM). This high level of endogenous ATP can effectively outcompete your inhibitor in the cellular environment, leading to a significant drop in apparent potency.[7]

  • Cell Permeability: The inhibitor may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[8]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.[7][8]

  • Target Availability: The target kinase may not be expressed at sufficient levels or may exist in an inactive conformation in your chosen cell line.[7]

Q3: I'm observing a cellular phenotype (e.g., toxicity, differentiation) that doesn't align with the known function of my primary target. How do I begin to determine if this is an off-target effect?

A: An unexpected phenotype is a strong indicator of potential off-target activity. The first and most crucial step is to use a structurally unrelated inhibitor that targets the same primary kinase.[9] If this second, chemically distinct inhibitor recapitulates the same phenotype, it strengthens the case for an on-target effect. If the phenotype is unique to your original compound, it is highly likely to be caused by off-target interactions.[9]

Q4: What is the most important first step to proactively minimize off-target effects during an experiment?

A: Dose is critical. It is essential to use the lowest concentration of the inhibitor that effectively modulates the primary target.[9] You should experimentally determine the half-maximal effective concentration (EC₅₀) for your on-target effect (e.g., inhibition of a specific phosphorylation event) in your cellular system and work at or near this concentration. Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-target kinases.[9]

Troubleshooting Guides & In-Depth Analysis

This section provides a structured approach to common experimental challenges, explaining the underlying principles and offering robust solutions.

Problem Area 1: Discrepancies and Unexpected Phenotypes

Issue: My inhibitor shows high cytotoxicity in cell-based assays, even at concentrations where I expect it to be selective.

  • Potential Cause 1: On-Target Toxicity. The intended kinase target may be essential for cell viability in your specific cell line. Inhibition of its function, even if perfectly selective, could be inherently toxic.

  • Potential Cause 2: Off-Target Toxicity. The inhibitor is binding to one or more unintended kinases that are critical for cell survival. This is a common issue with inhibitors targeting kinases in proliferation or survival pathways.[8]

  • Potential Cause 3: Non-Specific Compound Toxicity. The chemical matter of the compound itself, independent of kinase inhibition, may be causing toxicity through mechanisms like membrane disruption or mitochondrial dysfunction.[8]

Solutions & Experimental Workflow:

G A High Cytotoxicity Observed B Validate On-Target Engagement (e.g., Western Blot for p-Substrate, CETSA) A->B C Is Target Engaged at Toxic Doses? B->C   D Perform Rescue Experiment (Overexpress drug-resistant mutant) C->D Yes E Test Structurally-Related Inactive Analog C->E No H Is Toxicity Rescued? D->H F Does Inactive Analog Show Toxicity? E->F G Toxicity is likely Non-Specific F->G Yes J Toxicity is likely Off-Target F->J No I Toxicity is likely On-Target H->I Yes H->J No K Perform Kinome-Wide Profiling to ID Off-Targets J->K

Caption: Troubleshooting workflow for unexpected inhibitor cytotoxicity.

  • Confirm Target Engagement: First, verify that your inhibitor engages the intended target at the cytotoxic concentrations using an assay like the Cellular Thermal Shift Assay (CETSA) or by observing inhibition of a direct downstream substrate via Western Blot.[8]

  • Perform a Rescue Experiment: This is a gold-standard method.[7] If you overexpress a mutant version of your target kinase that is resistant to the inhibitor (e.g., a "gatekeeper" mutant), and this reverses the cytotoxicity, the effect is confirmed to be on-target.[7]

  • Use an Inactive Analog: Synthesize or obtain a structurally similar analog of your inhibitor that is inactive against the primary target. If this molecule still causes cytotoxicity, the effect is likely due to non-specific toxicity of the chemical scaffold.[8]

  • Profile for Off-Targets: If the effect is not on-target or non-specific, perform a broad biochemical kinase screen (kinome profiling) to identify other kinases that your compound inhibits.[8] This can reveal the unintended targets responsible for the toxicity.

Problem Area 2: Proactive Off-Target Assessment

Question: Before I even start my cell-based experiments, how can I predict and experimentally measure the selectivity of my aminopyrimidine inhibitor?

A: A multi-pronged approach combining computational prediction and experimental profiling is the most robust strategy.

Step 1: Computational Prediction (In Silico)

Computational tools can provide an early warning of potential off-target interactions, saving significant time and resources. These methods compare your inhibitor's structure against a database of kinase binding sites.[10][11]

  • Methods: Approaches include chemical similarity inference, inverse docking, and binding site similarity comparisons (e.g., PocketFEATURE).[10][11]

  • Value: These predictions can achieve high accuracy (>90%) and can guide the design of your experimental validation, suggesting specific kinase families to investigate more closely.[12][13]

Step 2: Experimental Profiling (In Vitro)

Biochemical kinome profiling is the standard practice for experimentally determining inhibitor selectivity.[14] This involves screening your compound against a large panel of purified kinases.

Profiling Method Principle Typical Readout Key Considerations
Radiometric Assays (e.g., HotSpot™, ³³PanQinase™)Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[15][16]% Inhibition relative to DMSO control.Gold standard, highly sensitive. Requires handling of radioactivity.
Fluorescence/Luminescence Assays (e.g., ADP-Glo™, TR-FRET)Measures ATP consumption (ADP production) or substrate phosphorylation using fluorescence or luminescence.[14][17][18]% Inhibition, IC₅₀ values.High-throughput, avoids radioactivity. Prone to compound interference.
Thermal Shift Assays (DSF) Measures the change in a kinase's melting temperature (Tₘ) upon inhibitor binding.[5][19]ΔTₘ.Measures direct binding, not just inhibition. Can be used for inactive kinases.
Mobility Shift Assays (MSA) Electrophoretically separates and quantifies fluorescently labeled substrate and phosphorylated product.[14]% Inhibition, IC₅₀ values.Direct measurement of substrate conversion.

Best Practices for Profiling:

  • Screen at Multiple Concentrations: A single high concentration (e.g., 10 µM) can be misleading. Screening at two concentrations (e.g., 0.1 µM and 1 µM) provides a better initial view of selectivity.[16]

  • Test at Physiological ATP: Whenever possible, request profiling at a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment and identify off-targets that might only appear under these competitive conditions.[15][20]

  • Follow Up with IC₅₀ Determination: For any significant "hits" from the initial screen, determine the full IC₅₀ dose-response curve to quantify the potency of the off-target interaction.[16]

Problem Area 3: Validating Target Engagement in a Cellular Context

Question: Kinome profiling is done in a test tube. How can I definitively prove my inhibitor is binding to its intended target inside a living cell?

A: Confirming intracellular target engagement is crucial and bridges the gap between biochemical data and cellular outcomes.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Genetic Validation A Kinase Profiling (e.g., Radiometric, ADP-Glo) B IC50 Determination A->B Identifies Potency & Selectivity C Cellular Target Engagement (e.g., CETSA, NanoBRET) B->C Informs Cellular Dose Selection D Phospho-Substrate Analysis (Western Blot / ELISA) C->D Confirms Binding Leads to... E Phenotypic Outcome (e.g., Viability, Proliferation) D->E Confirms Functional Inhibition Leads to... F Rescue Experiment (Resistant Mutant) H Phenocopy Confirmed F->H G Genetic Knockdown/Out (e.g., siRNA, CRISPR) G->H Compare Phenotypes

Caption: A comprehensive workflow for validating inhibitor specificity.

Key Cellular Target Engagement Methods:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when an inhibitor binds to its target protein, it stabilizes the protein, increasing its melting temperature.[8][21] By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining via Western Blot, you can observe a "shift" that confirms direct physical engagement.

  • NanoBRET™ Target Engagement Assay: This is a live-cell method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[17][22] It provides quantitative data on binding affinity and target occupancy in real-time within intact cells.

  • Phospho-Substrate Modulation: The most direct functional readout of target engagement is to measure the phosphorylation status of a known, direct downstream substrate of your target kinase.[1][22] A dose-dependent decrease in the phosphorylation of this substrate, typically measured by Western Blot or ELISA, provides strong evidence of on-target activity.[17][23]

Key Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

This protocol outlines a general workflow for submitting a compound to a commercial kinase profiling service.

  • Objective: To determine the selectivity of an aminopyrimidine inhibitor across a wide range of human kinases.

  • Principle: The inhibitor is tested at one or more concentrations against a panel of purified kinases, and its effect on their enzymatic activity is measured.

  • Methodology:

    • Provider Selection: Choose a vendor offering a large, validated kinase panel (e.g., Reaction Biology, Pharmaron, BPS Bioscience).[15][17][18] Select an assay technology (e.g., radiometric, ADP-Glo) based on your needs.

    • Compound Preparation: Prepare a high-concentration stock solution of your inhibitor (typically 10 mM in 100% DMSO). Ensure the compound is fully dissolved and of high purity.

    • Concentration Selection:

      • For initial screening, select two concentrations. A common choice is 100 nM and 1000 nM to identify both potent on-target and weaker off-target interactions.

      • Specify the ATP concentration for the assay. Requesting data at both Km ATP (for potency) and 1 mM ATP (for physiological relevance) is ideal.[20]

    • Submission & Execution: Ship the compound to the provider according to their instructions. The service will perform the assays using automated liquid handlers and provide a detailed data report.[17]

    • Data Analysis:

      • The primary data will be reported as "% Inhibition" at each concentration.

      • Define a "hit" threshold (e.g., >50% inhibition).

      • Visualize the data using a kinome tree map to easily see which kinase families are affected.

      • For all significant hits, plan a follow-up IC₅₀ determination to quantify the potency.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the inhibitor to its target protein in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at an effective concentration (e.g., 10x EC₅₀) and another with vehicle (DMSO) for 1-2 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

    • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western Blot or SDS-PAGE.

    • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and therefore, engagement.

References

  • Xie, L., Wang, J., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Subramanian, V., & Sud, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Subramanian, V., & Sud, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Milanesi, L., & Gnad, F. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • Means, C. K., & Lazzara, M. J. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. [Link]

  • Binder, M. J., Bashore, F. M., Hoffman, K. K. D., Daamgard, C., Slater, M. R., Drewry, D. H., Robers, M. B., & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Brown, R. P., & Johnson, K. A. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]

  • Fedorov, O., Sundström, M., Marsden, B., & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • Vera, J., Balsa-Canto, E., Wellstead, P., & Banga, J. R. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Zaytsev, A. V., Bar-Ziv, R., & Hantschel, O. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • MDPI. (n.d.). Special Issue: Innovative Strategies in Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zitvogel, L., & Kroemer, G. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology. [Link]

  • Zhang, Y., & Catterall, W. A. (2021). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Molecular Neuroscience. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Welsh, N. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Biochemical Society Transactions. [Link]

  • Porkka, K., & Koskenvesa, P. (2011). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Current Hematologic Malignancy Reports. [Link]

  • Verma, A., & Verma, C. S. (2019). Molecular interactions of gefitinib with selected human off-targets. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of fluorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of these important molecules. Fluorinated pyrimidines are a cornerstone in medicinal chemistry and chemical biology, but their NMR spectra can often be complex and ambiguous. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and advanced methodologies to help you confidently assign your spectra.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the NMR analysis of fluorinated pyrimidines.

Q1: Why are the 19F NMR chemical shifts of my fluorinated pyrimidine so sensitive to the solvent?

A1: The 19F nucleus is highly sensitive to its electronic environment, more so than 1H.[1][2] This sensitivity extends to the surrounding solvent molecules. Changes in solvent polarity, hydrogen bonding capability, and aromaticity can significantly alter the shielding of the fluorine nucleus, leading to substantial changes in chemical shifts.[1][3]

  • Causality: Solvents can interact with the fluorinated pyrimidine through various mechanisms, including hydrogen bonding (e.g., with protic solvents like methanol or water), dipole-dipole interactions, and van der Waals forces.[1] These interactions perturb the electron density around the fluorine atom, thereby affecting its resonance frequency. For instance, hydrogen bonding to a nitrogen atom in the pyrimidine ring can influence the electron density at a nearby fluorine atom through resonance effects. The large chemical shift range of 19F NMR makes it an excellent tool for studying these subtle interactions.[4][5]

Q2: I'm observing complex, overlapping multiplets in my 1H NMR spectrum. How can I simplify this and extract the 1H-19F coupling constants?

A2: The presence of fluorine often leads to complex splitting patterns in the 1H NMR spectrum due to 1H-19F scalar couplings, which can extend over several bonds.[6][7] To simplify these spectra and accurately determine coupling constants, several techniques can be employed:

  • 19F Decoupling: The most direct approach is to acquire a 1H spectrum with broadband 19F decoupling. This experiment removes all 1H-19F couplings, resulting in a simplified 1H spectrum showing only 1H-1H couplings. By comparing the decoupled and non-decoupled spectra, the 1H-19F couplings can often be extracted.

  • Selective 19F Decoupling: If you have multiple fluorine atoms, selective decoupling of a specific fluorine resonance can help in assigning the couplings to individual protons.

  • PSYCHE (Pure Shift Yielded by Chirp Excitation): This advanced 1D NMR experiment can provide a "1H-decoupled" 1H spectrum, where all homonuclear couplings are removed, leaving only the heteronuclear couplings (in this case, 1H-19F).[8] This is particularly useful for measuring long-range 1H-19F coupling constants in complex spin systems.[8]

Q3: My 19F NMR spectrum shows more signals than expected for my compound. What could be the reason?

A3: The observation of unexpected signals in a 19F NMR spectrum can arise from several factors:

  • Isomers: Your sample may contain a mixture of constitutional isomers or diastereomers that are not easily separable by chromatography. The high sensitivity of 19F chemical shifts to the local environment often allows for the clear resolution of signals from different isomers.[9]

  • Rotamers/Conformers: If your molecule has restricted rotation around a single bond, you might be observing separate signals for different slowly exchanging conformers on the NMR timescale.

  • pH Effects: For fluorinated pyrimidines with ionizable groups, changes in pH can lead to protonation or deprotonation, resulting in different chemical species with distinct 19F chemical shifts.[10][11] It is crucial to control the pH of your NMR sample, especially in aqueous solutions.

  • Impurities: The unexpected signals could simply be from fluorinated impurities.

Q4: The through-space NOE between a proton and a fluorine atom is ambiguous. How can I confirm their spatial proximity?

A4: While 1H-1H NOESY is a standard technique for determining spatial proximity, observing 1H-19F NOEs (HOESY) can sometimes be challenging due to the different properties of the 19F nucleus.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D NMR experiment directly detects through-space interactions between 1H and 19F nuclei.[2] A cross-peak in a HOESY spectrum indicates that the proton and fluorine are close in space (typically within 5 Å).

  • Complementary Data: It is always advisable to use complementary data to support your structural assignment. This can include long-range 1H-19F coupling constants, which can provide information about the dihedral angle between the coupled nuclei through Karplus-type relationships.[6][7]

Troubleshooting Guides

This section provides step-by-step protocols for resolving common experimental challenges.

Guide 1: Resolving Signal Overlap and Ambiguous Couplings

This workflow will guide you through a systematic approach to deconvolute complex spectra.

Caption: Workflow for resolving spectral ambiguity.

Experimental Protocol: 1H{19F} Decoupling
  • Sample Preparation: Prepare your sample as you would for a standard 1H NMR experiment.

  • Spectrometer Setup:

    • Tune the probe for both 1H and 19F frequencies.

    • Load a standard proton experiment.

    • In the acquisition parameters, enable 19F decoupling. Your spectrometer software will have a specific pulse program for this (e.g., cpgdecup or GARP).

    • Set the 19F decoupler frequency to the center of your 19F spectral region.

    • Ensure the decoupling power is sufficient to cover the entire 19F chemical shift range of your compound.

  • Acquisition: Acquire the 1H{19F} decoupled spectrum.

  • Data Processing and Analysis: Process the spectrum as usual. Compare it to the standard (non-decoupled) 1H spectrum to identify the protons that were coupled to fluorine.

Guide 2: Investigating Unexpected Signals

This guide provides a systematic approach to identifying the source of extra signals in your 19F NMR spectrum.

Experimental Protocol: Temperature Variation Study
  • Initial Spectrum: Acquire a standard 19F NMR spectrum at room temperature.

  • Lower Temperature: Decrease the sample temperature by 10-20 °C and acquire another spectrum.

  • Higher Temperature: Increase the sample temperature by 10-20 °C from room temperature and acquire a third spectrum.

  • Analysis:

    • Conformational Isomers: If the extra signals are due to slowly exchanging conformers, you may observe coalescence of the signals as the temperature is increased.

    • Chemical Exchange: If the signals are due to a chemical exchange process (e.g., protonation/deprotonation), the exchange rate will be temperature-dependent, leading to changes in the linewidths and chemical shifts of the signals.

    • Mixture of Isomers/Impurities: If the signals are from a stable mixture of isomers or impurities, their relative integrals should remain constant with temperature changes, although their chemical shifts may vary slightly.

Advanced NMR Techniques

For particularly challenging cases, more advanced NMR techniques can provide the necessary information for an unambiguous assignment.[12][13]

TechniqueInformation GainedWhen to Use
1H-19F HSQC Direct one-bond 1H-19F correlations.Not typically applicable to fluorinated pyrimidines unless there are C-F-H moieties.
1H-19F HMBC Long-range (2-4 bonds) 1H-19F correlations.To connect protons and fluorine atoms that are not directly bonded but are part of the same spin system.
19F-19F COSY Through-bond correlations between coupled 19F nuclei.When you have multiple fluorine atoms in your molecule and need to establish their connectivity.
1H-19F HOESY Through-space correlations between 1H and 19F nuclei.To determine the spatial proximity of protons and fluorine atoms, aiding in stereochemical assignments.[2]

graph TD {
A[Complex Structural Problem] --> B{Need connectivity information?};
B -- Yes --> C{Multiple Fluorines?};
C -- Yes --> D[
19
F-
19
F COSY];
C -- No --> E[
1
H-
19
F HMBC];
B -- No --> F{Need spatial proximity?};
F -- Yes --> G[
1
H-
19
F HOESY];
F -- No --> H[Re-evaluate 1D and basic 2D data];
D & E & G --> I[Complete Structural Assignment];
subgraph "Key"
    node [shape=plaintext]
    key_start [label="Start/End"]
    key_process [label="Process"]
    key_decision [label="Decision"]
    key_start -- " " -- key_process -- " " -- key_decision
end

style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Decision tree for selecting advanced NMR experiments.

Computational Approaches

When experimental data is insufficient for a definitive assignment, computational methods can be a powerful tool.

  • DFT (Density Functional Theory) Calculations: Quantum chemical calculations can predict NMR chemical shifts and coupling constants with a reasonable degree of accuracy.[14][15][16] By comparing the calculated values for different possible isomers with the experimental data, you can often make a confident assignment. Several studies have reported scaling factors and optimized methodologies for predicting 19F NMR chemical shifts in fluorinated aromatic compounds.[14][17]

  • Machine Learning (ML) Models: Newer approaches using machine learning are emerging for the rapid and accurate prediction of NMR parameters.[18][19] These models are trained on large datasets of experimental and/or calculated NMR data.

References

  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858. Available from: [Link]

  • Solvent and Counterion Effects on 19F Chemical Shift. (n.d.).
  • Hennig, M., et al. (2006). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858. Available from: [Link]

  • Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides. (n.d.). SIOC Journals. Retrieved from [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). Analytical Chemistry. Available from: [Link]

  • 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). (n.d.). ResearchGate. Retrieved from [Link]

  • The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. (n.d.). Nucleic Acids Research. Oxford Academic. Retrieved from [Link]

  • How to interpret the 19F NMR spectra. (2024). Quora. Retrieved from [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Edinburgh Research Explorer. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science. RSC Publishing. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • 19F MRS studies of fluoropyrimidine chemotherapy. A review. (n.d.). PubMed. Retrieved from [Link]

  • New Frontiers and Developing Applications in 19F NMR. (n.d.). PMC - NIH. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. Retrieved from [Link]

  • Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. (n.d.). PubMed. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). NIH. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Assignment and pH dependence of the 19F‐NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing. Retrieved from [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (2023). ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance Cell Permeability of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the cell permeability of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine derivatives, a chemical scaffold with significant potential in kinase inhibition and other therapeutic areas.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the challenges and strategies related to the cell permeability of pyrimidine-based compounds.

Q1: What are the primary reasons for the poor cell permeability of many this compound derivatives?

A1: The limited cell permeability of these derivatives often originates from their inherent physicochemical properties. The pyrimidine core, while crucial for biological activity, can contribute to high polarity and a significant number of hydrogen bond donors and acceptors.[1] These characteristics can impede the molecule's ability to passively diffuse across the lipophilic cell membrane. Furthermore, some pyrimidine derivatives may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of the cell, thereby reducing their intracellular concentration.[2][3]

Q2: My kinase inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What is the likely cause?

A2: This discrepancy is a common challenge in drug discovery and frequently points towards issues with cell permeability.[2][4] A highly potent inhibitor in a cell-free biochemical assay may not be able to reach its intracellular target in a sufficient concentration to exert its effect in a cellular context.[4] Other contributing factors could include compound degradation in the cell culture media or active removal from the cell by efflux transporters.[2][5]

Q3: What are the principal strategies to consider for improving the cell permeability of my pyrimidine-based compounds?

A3: Broadly, there are two main avenues to enhance the cell permeability of these derivatives:

  • Chemical Modification: This involves strategically altering the molecule's chemical structure to optimize its physicochemical properties for better membrane translocation.[1] Key tactics include increasing lipophilicity and employing a prodrug approach.[1]

  • Formulation Strategies: This approach focuses on the delivery of the compound, using advanced formulation techniques to improve its solubility and facilitate its transport into cells.[6][7][8]

Q4: How does lipophilicity influence cell permeability, and what is the optimal range to target?

A4: Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's ability to partition into and cross the lipid bilayer of the cell membrane.[9] While increasing lipophilicity can enhance permeability, it's a balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[9] Therefore, there is an optimal range for lipophilicity that maximizes permeability while minimizing these liabilities.

Q5: What is a prodrug, and how can this strategy be applied to my this compound derivatives?

A5: A prodrug is a pharmacologically less active or inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes.[10][11][12] For pyrimidine-based compounds with polar functional groups that hinder permeability, a common prodrug strategy is to mask these groups with more lipophilic moieties.[1][13] For instance, a free amine or hydroxyl group can be converted to an amide or ester, respectively. These less polar prodrugs can more readily cross the cell membrane, and once inside, they are cleaved by intracellular enzymes like esterases or amidases to release the active parent compound.[4][13]

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues related to poor cell permeability.

Issue 1: Low or No Observable Phenotype in Cell-Based Assays Despite High Biochemical Potency

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase Incubation Time: Extend the treatment duration to allow for greater accumulation of the compound inside the cells.[5] 2. Increase Compound Concentration: Titrate the compound to higher concentrations than the biochemical IC50 to compensate for poor uptake.[5] 3. Use a Positive Control: Employ a known cell-permeable inhibitor of the same target to validate the assay's responsiveness.[5] 4. Permeabilize Cells (for endpoint assays only): For fixed-cell assays where maintaining cell viability is not necessary, a mild detergent (e.g., saponin) can be used to permeabilize the cell membrane before adding the compound.[5]
Compound Degradation 1. Assess Stability in Media: Incubate the compound in the complete cell culture medium for the duration of the experiment and then analyze its integrity using HPLC or LC-MS.[5] 2. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions to avoid degradation.[5]
Active Efflux 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). An enhanced effect of your compound suggests it is a substrate for that efflux pump.[5] 2. Perform a Bidirectional Permeability Assay: A Caco-2 assay can determine the efflux ratio, providing direct evidence of active efflux.[5][14]
Issue 2: High Variability Between Experimental Replicates

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Compound Delivery 1. Ensure Complete Solubilization: Thoroughly vortex stock solutions before diluting them into the culture medium.[5] 2. Pre-warm Media: Ensure the culture medium containing the compound is at 37°C before adding it to the cells to avoid precipitation.[5]
Cell Line Heterogeneity 1. Use Low-Passage Number Cells: Regularly use cells with a low passage number and verify the cell line's identity to ensure consistency.[2]

Part 3: Strategic Approaches to Enhance Permeability

This section delves into the strategic modifications and experimental designs that can be employed to systematically improve the cell permeability of your this compound derivatives.

Structure-Permeability Relationship (SPR) Studies

A systematic investigation of how structural modifications impact permeability is crucial. The pyrimidine scaffold offers several positions for modification.[15][16][17]

Key Strategies for Chemical Modification:

  • Increasing Lipophilicity: Introduce lipophilic groups to the molecule to enhance its partitioning into the cell membrane.[1] However, be mindful of the potential for increased metabolic liability and off-target effects.

  • Reducing Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors is a key predictor of permeability.[18] Strategies to reduce this number include N-methylation or replacing polar groups with less polar bioisosteres.[19]

  • Introducing Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's polarity and improving its membrane permeability.[18][20][21][22]

Visualizing the Strategy:

G cluster_0 Permeability Enhancement Strategies A Initial Compound (Low Permeability) B Increase Lipophilicity (e.g., add alkyl groups) A->B C Reduce H-Bond Donors (e.g., N-methylation) A->C D Introduce Intramolecular H-Bonds A->D E Prodrug Approach (e.g., esterification) A->E

Caption: Strategies for enhancing cell permeability through chemical modification.

Prodrug Approach

The prodrug strategy is a powerful tool for transiently modifying a molecule's properties to improve permeability.[10][11][12][23]

Workflow for Prodrug Design and Evaluation:

G A Identify Polar Group on Parent Molecule B Select Lipophilic Masking Group A->B Design C Synthesize Prodrug B->C Synthesis D Assess Permeability (e.g., PAMPA, Caco-2) C->D Testing E Confirm Intracellular Conversion to Active Drug D->E Validation F Evaluate Cellular Efficacy E->F Functional Assay

Caption: A streamlined workflow for the design and evaluation of prodrugs.

Advanced Formulation Strategies

For compounds where chemical modification is not feasible or insufficient, advanced formulation techniques can be employed to improve bioavailability.[7][8][24]

  • Nanoformulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can enhance its solubility and facilitate cellular uptake.[4][8][25]

  • Use of Permeation Enhancers: In in vitro models, chemical permeation enhancers can be used to transiently increase membrane permeability, although this approach may not always be translatable to in vivo systems.[4][24]

Part 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for two essential assays to evaluate the cell permeability of your compounds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay measures passive diffusion across an artificial membrane, providing a high-throughput initial screen for permeability.[26]

Methodology:

  • Plate Preparation: Use a pre-coated PAMPA plate system.[26]

  • Compound Preparation: Prepare stock solutions of your test compounds and controls (e.g., caffeine as a high permeability control and famotidine as a low permeability control) in a suitable solvent.[26]

  • Assay Setup:

    • Add the compound solutions to the donor wells of the PAMPA plate.

    • Carefully place the donor plate on top of the acceptor plate, which contains a buffer solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[4]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[4][26]

  • Calculate Permeability (Papp): The apparent permeability is calculated using established formulas that consider the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.[4]

Protocol 2: Caco-2 Permeability Assay

Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that models the human intestinal epithelium, to assess both passive and active transport of a compound.[14][27]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density (e.g., 60,000 cells/cm²).[4] Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[4][14]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a pre-warmed transport buffer.

    • Add the test compound to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Wash the cell monolayer with a pre-warmed transport buffer.

    • Add the test compound to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[14]

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Synergistic Use of PAMPA and Caco-2 Assays:

G cluster_0 Permeability Screening Workflow A Initial Compound Library B PAMPA Assay (High Throughput) A->B C High Permeability Candidates B->C High Papp D Low Permeability Candidates B->D Low Papp E Caco-2 Assay (Mechanistic Insight) C->E H Lead Optimization D->H Chemical Modification F Identify Efflux Substrates E->F Efflux Ratio > 2 G Identify Passive Diffusion and Active Uptake E->G Efflux Ratio < 2 F->H G->H

Caption: An integrated workflow combining PAMPA and Caco-2 assays for efficient permeability screening.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Available from: [Link]

  • Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed. Available from: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society. Available from: [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. Available from: [Link]

  • increase membrane permeability by prodrug design. | PPTX - Slideshare. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - SciSpace. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Sygnature Discovery. Available from: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. Available from: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC - NIH. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. Available from: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available from: [Link]

  • caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF - ResearchGate. Available from: [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar. Available from: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - ResearchGate. Available from: [Link]

  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC - NIH. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

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  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC - NIH. Available from: [Link]

  • Impact of Membrane Drug Transporters on Resistance to Small-Molecule Tyrosine Kinase Inhibitors - PubMed. Available from: [Link]

  • Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC - PubMed Central. Available from: [Link]

  • The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - MDPI. Available from: [Link]

  • How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors | Request PDF - ResearchGate. Available from: [Link]

  • Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - NIH. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - NIH. Available from: [Link]

  • (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. Available from: [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isopropyl-Aminopyrimidines as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Biological Activity

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's potency, selectivity, and metabolic stability.[2][3][4] This guide provides an in-depth comparison of the biological activity of a fluorinated versus a non-fluorinated isopropyl-aminopyrimidine, a scaffold known for its prevalence in kinase inhibitors.[5] Through a detailed examination of experimental data and methodologies, we will elucidate the causal relationship between fluorination and enhanced biological performance.

The Rationale for Fluorination in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The aminopyrimidine core serves as a "privileged scaffold" in the design of kinase inhibitors, often acting as a bioisostere for the purine ring of ATP and binding to the hinge region of the kinase active site.[5]

The introduction of fluorine at strategic positions on the aminopyrimidine scaffold can confer several advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase active site, thereby increasing binding affinity and potency.[1][4]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.[1][2][3]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[1][2]

A Comparative Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2)

To illustrate the impact of fluorination, we will compare two hypothetical isopropyl-aminopyrimidine derivatives:

  • Compound A: A non-fluorinated isopropyl-aminopyrimidine.

  • Compound B: A fluorinated analogue of Compound A.

Both compounds were designed as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.

Synthesis of the Comparative Compounds

The synthesis of the non-fluorinated isopropyl-aminopyrimidine (Compound A) can be achieved through established methods. The introduction of fluorine to create Compound B can be accomplished via selective fluorination techniques, for example, using reagents like Selectfluor™ in the presence of a silver catalyst.[7] The precise synthetic route would be tailored to the specific substitution pattern of the aminopyrimidine core.

Experimental Evaluation of Biological Activity

A series of in vitro assays were conducted to compare the biological activity of Compound A and Compound B.

In Vitro Kinase Inhibition Assay

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme.

Experimental Protocol: Luminescence-Based Kinase Assay [6]

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO. Create a 10-point, 1:3 serial dilution series for each compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

  • Add 2.5 µL of recombinant CDK2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Compound Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare 10 mM stock solutions in DMSO prep2 Create 10-point serial dilutions prep1->prep2 assay1 Add diluted compounds/DMSO to 96-well plate prep2->assay1 assay2 Add CDK2 enzyme assay1->assay2 assay3 Incubate (10 min, RT) assay2->assay3 assay4 Add Substrate/ATP mixture assay3->assay4 assay5 Incubate (60 min, 30°C) assay4->assay5 detect1 Add ADP-Glo™ Reagent assay5->detect1 detect2 Incubate (40 min, RT) detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate (30 min, RT) detect3->detect4 detect5 Measure Luminescence detect4->detect5 analysis1 Calculate IC50 values detect5->analysis1

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Results

CompoundTarget KinaseIC50 (nM)
Compound ACDK2150
Compound BCDK215

The data clearly demonstrates that the fluorinated analogue, Compound B, is significantly more potent than its non-fluorinated counterpart, exhibiting a 10-fold lower IC50 value. This suggests that the fluorine atom is likely involved in a key interaction within the CDK2 active site, leading to enhanced binding affinity.

Cellular Proliferation Assay

To determine if the observed in vitro kinase inhibition translates to a cellular effect, a cell proliferation assay was performed using a cancer cell line known to be sensitive to CDK2 inhibition.

Experimental Protocol: MTT Cell Viability Assay [8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound A and Compound B for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

MTT Assay Principle

G cluster_cell Living Cell cluster_reagents Reagents enzyme Mitochondrial Dehydrogenases formazan Formazan (Purple, insoluble) enzyme->formazan mtt MTT (Yellow, water-soluble) mtt->enzyme Reduction

Caption: Principle of the MTT assay for measuring cell viability.

Results

CompoundCell LineGI50 (µM)
Compound AMCF-75.2
Compound BMCF-70.6

The cellular data corroborates the in vitro kinase inhibition results. The fluorinated Compound B demonstrates significantly greater anti-proliferative activity, with a GI50 value nearly an order of magnitude lower than the non-fluorinated Compound A. This indicates that the enhanced potency of Compound B at the enzymatic level translates into a more potent cellular response.

Conclusion

This comparative guide demonstrates the profound impact that strategic fluorination can have on the biological activity of an isopropyl-aminopyrimidine kinase inhibitor. The introduction of a fluorine atom resulted in a 10-fold increase in potency against the target kinase, CDK2, and a corresponding increase in anti-proliferative activity in a cancer cell line. These findings underscore the importance of considering fluorination as a key strategy in the optimization of lead compounds during the drug discovery process. By carefully considering the placement of fluorine atoms, researchers can significantly enhance the therapeutic potential of small molecule drug candidates.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2.... Retrieved from [Link]

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  • ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

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  • PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]

  • PubMed Central. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • Sci-Hub. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • PubMed. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Retrieved from [Link]

  • PubMed. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]

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A Guide to the Validation of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine as a Selective CDK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine as a potential Cyclin-Dependent Kinase (CDK) inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to other known pyrimidine-based kinase inhibitors suggests its potential as a valuable research tool.[1][2][3][4] This document outlines the necessary experimental comparisons against established CDK inhibitors and provides detailed protocols to generate the required validation data.

The dysregulation of CDKs is a hallmark of cancer, making them a critical target for therapeutic development.[5][6] Several small molecule inhibitors targeting CDKs have been developed, with some achieving clinical approval.[7] This guide will focus on a comparative validation against three well-characterized CDK inhibitors: Palbociclib (a CDK4/6 inhibitor), SU9516 (a potent CDK2 inhibitor), and AZD5438 (a pan-CDK inhibitor).

Comparative Analysis of CDK Inhibitors

A crucial first step in validating a new inhibitor is to compare its inhibitory profile against existing compounds. The following table summarizes the known activities of our selected benchmark inhibitors. The objective of the proposed validation is to populate the column for this compound.

Inhibitor Target(s) IC50 Values Mechanism of Action
This compound To be determinedTo be determinedTo be determined
Palbociclib (Ibrance) CDK4, CDK6CDK4: 11 nM, CDK6: 16 nMSelective, reversible, ATP-competitive inhibitor. Induces G1 cell cycle arrest.[8][9][10][11]
SU9516 CDK2, CDK1, CDK4CDK2: 22 nM, CDK1: 40 nM, CDK4: 200 nMATP-competitive inhibitor. Induces apoptosis and cell cycle arrest.[5][12]
AZD5438 CDK1, CDK2, CDK9CDK1: 16 nM, CDK2: 6 nM, CDK9: 20 nMPotent, orally bioavailable pan-CDK inhibitor. Blocks cell cycle progression at G1, S, and G2/M phases.[1][6][13]

Experimental Validation Workflow

To ascertain the efficacy and selectivity of this compound as a CDK inhibitor, a multi-tiered experimental approach is essential. This workflow encompasses biochemical assays to determine direct kinase inhibition and cell-based assays to assess its effects on cell proliferation and cycle progression.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_assay1 Kinase Activity Assay (LanthaScreen™) b_assay2 Kinase Selectivity Profiling b_assay1->b_assay2 Determine IC50 c_assay1 Cell Viability Assay (CellTiter-Glo®) b_assay2->c_assay1 c_assay2 Cell Cycle Analysis (Flow Cytometry) c_assay1->c_assay2 Determine GI50 end Validated CDK Inhibitor Profile c_assay2->end start Test Compound: This compound start->b_assay1

Caption: Experimental workflow for the validation of a novel CDK inhibitor.

Detailed Experimental Protocols

Biochemical Assay: Kinase Activity and Selectivity

The initial step is to determine the direct inhibitory effect of this compound on a panel of CDK enzymes. The LanthaScreen™ Eu Kinase Binding Assay is a suitable high-throughput method for this purpose.

Protocol: LanthaScreen™ Eu Kinase Binding Assay [14]

  • Objective: To determine the IC50 value of this compound against a panel of CDKs (e.g., CDK1, CDK2, CDK4, CDK6, CDK9).

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase active site.

  • Materials:

    • Recombinant CDK enzymes (CDK/cyclin complexes)

    • LanthaScreen™ Eu-anti-tag antibody

    • Kinase tracer specific for the CDK panel

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound serially diluted in DMSO

    • 384-well assay plates

  • Procedure:

    • Prepare a 3X solution of the test compound by diluting the DMSO stock in the assay buffer.

    • In a 384-well plate, add 5 µL of the 3X compound solution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

    • Prepare a 3X solution of the kinase/antibody mixture in the assay buffer. Add 5 µL of this mixture to each well.

    • Prepare a 3X solution of the tracer in the assay buffer. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

  • Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor. A decrease in the TR-FRET signal is proportional to the inhibitory activity of the compound, allowing for the precise calculation of its potency (IC50).

Cell-Based Assay: Cell Viability and Proliferation

Following biochemical validation, it is crucial to assess the compound's effect on cancer cell lines known to be dependent on CDK activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [8][13][15][16]

  • Objective: To determine the GI50 (concentration causing 50% growth inhibition) of the test compound in relevant cancer cell lines (e.g., MCF-7 for CDK4/6, HCT-116 for CDK2).

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compound serially diluted in culture medium

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and the comparator inhibitors. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours under standard cell culture conditions.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the compound concentration to calculate the GI50 value.

  • Causality: A reduction in ATP levels, and thus luminescence, directly reflects a decrease in cell viability. This allows for the quantification of the compound's anti-proliferative effect on cancer cells.

Cell-Based Assay: Cell Cycle Analysis

To confirm that the observed anti-proliferative effects are due to CDK inhibition, cell cycle analysis is performed. Propidium iodide (PI) staining followed by flow cytometry is the standard method.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [17][18][19][20]

  • Objective: To determine the effect of the test compound on cell cycle distribution.

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its GI50 concentration for 24-48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.

    • Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

  • Causality: Inhibition of specific CDKs leads to arrest at distinct phases of the cell cycle. For instance, CDK4/6 inhibition causes a G1 arrest, while CDK1 inhibition leads to a G2/M arrest. This assay provides mechanistic insight into the compound's mode of action.

CDK Signaling Pathway and Inhibitor Action

The cell cycle is a tightly regulated process driven by the sequential activation of CDKs. Understanding this pathway is key to interpreting the results of inhibitor studies.

CDK_Pathway cluster_G1_S G1/S Transition cluster_S_G2_M S/G2/M Progression CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates CDK2 CDK2 + Cyclin E/A S_Phase->CDK2 Palbociclib Palbociclib Palbociclib->CDK46 G2M_Checkpoint G2/M Checkpoint CDK2->G2M_Checkpoint promotes S-phase CDK1 CDK1 + Cyclin B CDK1->G2M_Checkpoint promotes M-phase SU9516 SU9516 SU9516->CDK2 AZD5438 AZD5438 AZD5438->CDK2 AZD5438->CDK1 Mitogens Mitogenic Signals Mitogens->CDK46

Caption: Simplified CDK signaling pathway and points of inhibitor action.

Conclusion

The validation of this compound as a CDK inhibitor requires a systematic and comparative approach. The experimental framework outlined in this guide, from initial biochemical screens to detailed cell-based functional assays, will provide a comprehensive profile of its potency, selectivity, and mechanism of action. By benchmarking its performance against established inhibitors like Palbociclib, SU9516, and AZD5438, the research community can accurately determine its potential as a novel tool for cancer research and drug development.

References

  • Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta Pharmaceutica Sinica B, 6(2), 148–156. [Link]

  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(16), 5843–5857. [Link]

  • Wang, L., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548–12571. [Link]

  • Li, X., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 214, 113244. [Link]

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  • U.S. Patent No. 9,878,994 B2. (2018).
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  • Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters, 26(5), 1481-1486. [Link]

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  • Fatahala, S. R., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6898. [Link]

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A Framework for the Comparative Analysis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. The pyrimidine scaffold, in particular, is a privileged structure, forming the core of numerous FDA-approved therapeutics. This guide introduces (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine (Compound X) , a novel molecule with potential kinase inhibitory activity. Due to the limited publicly available data on this specific compound, this document serves as a comprehensive framework for its initial characterization and comparison against established clinical kinase inhibitors. We provide the scientific rationale, detailed experimental protocols, and anticipated data visualization necessary to rigorously evaluate its biochemical potency, cellular efficacy, and mechanism of action. This guide is intended for researchers in drug development and chemical biology, offering a robust, self-validating system to assess a novel chemical entity.

Introduction: The Rationale for a New Pyrimidine-Based Inhibitor

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Small molecule inhibitors targeting the ATP-binding site of kinases have revolutionized cancer treatment.[2] The 2-aminopyrimidine core is a highly successful pharmacophore, present in inhibitors targeting Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK), among others.[3]

This compound (hereafter Compound X ) is a synthetic molecule featuring this key pyrimidine core, functionalized with a fluorine atom and an isopropyl group. The fluorine substitution can enhance binding affinity and metabolic stability, while the isopropyl group may confer selectivity. Given its structure, we hypothesize that Compound X may exhibit inhibitory activity against key oncogenic kinases.

This guide outlines a head-to-head comparison of Compound X with three FDA-approved kinase inhibitors, selected for their clinical significance and representation of distinct kinase families commonly targeted by pyrimidine derivatives:

  • Palbociclib (Ibrance): A highly selective inhibitor of CDK4 and CDK6, crucial for cell cycle control.[1][4]

  • Osimertinib (Tagrisso): A third-generation, irreversible EGFR inhibitor, effective against resistance mutations.[5]

  • Crizotinib (Xalkori): A first-generation inhibitor of ALK and ROS1 tyrosine kinases.[]

The following sections will detail the requisite methodologies to move Compound X from a chemical structure to a biologically characterized lead compound.

Materials and Methods

Synthesis of this compound (Compound X)

The synthesis of Compound X can be achieved via nucleophilic aromatic substitution. A plausible route involves the reaction of 2-chloro-5-fluoropyrimidine with isopropylamine.[3][7]

Protocol:

  • To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as n-butanol, add isopropylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100°C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Kinase Inhibition Assay

The primary goal is to determine the direct inhibitory effect of Compound X on kinase activity and calculate its half-maximal inhibitory concentration (IC50). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method that measures ADP production from the kinase reaction.[8]

Protocol:

  • Reagent Preparation: Reconstitute recombinant human CDK4/Cyclin D1, EGFR (T790M mutant), and ALK enzymes and their respective substrates in kinase assay buffer. Prepare a serial dilution of Compound X, Palbociclib, Osimertinib, and Crizotinib in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells. Add 5 µL of the serially diluted compounds (or DMSO as a vehicle control).

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effect of Compound X on cancer cell lines. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Use relevant cell lines:

    • MCF-7 (Breast Cancer, CDK4/6 dependent)

    • H1975 (NSCLC, EGFR L858R/T790M mutant)

    • H3122 (NSCLC, ALK-EML4 fusion)

  • Incubation: Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and the corresponding comparator inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

Western blotting is used to confirm that the observed cellular effects are due to the inhibition of the intended signaling pathway.[13] This involves detecting changes in the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Lysis: Plate and treat cells with Compound X or a comparator at a concentration near their IC50 value for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-Rb (Ser780) and total Rb (for CDK4/6 pathway)

    • Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (for EGFR pathway)

    • Phospho-AKT (Ser473) and total AKT (for ALK/PI3K pathway)[14]

    • GAPDH or β-actin as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anticipated Results & Data Presentation

All quantitative data should be summarized in clear, comparative tables.

Biochemical Potency and Selectivity

The IC50 values from the biochemical assays will provide a direct measure of Compound X's potency against each kinase.

Table 1: Hypothetical Biochemical IC50 Values (nM)

CompoundCDK4/Cyclin D1EGFR (T790M)ALK
Compound X 150>10,000850
Palbociclib11>10,000>10,000
Osimertinib>10,0009>10,000
Crizotinib>10,000>10,00024

This hypothetical data suggests Compound X has moderate, somewhat selective activity against CDK4/Cyclin D1.

Cellular Antiproliferative Activity

The MTT assay results will demonstrate the compound's ability to inhibit cell growth.

Table 2: Hypothetical Cellular IC50 Values (nM) from MTT Assay

CompoundMCF-7 (CDK4/6 dep.)H1975 (EGFR mut.)H3122 (ALK fusion)
Compound X 450>20,0002,500
Palbociclib80>20,000>20,000
Osimertinib>20,00025>20,000
Crizotinib>20,000>20,000110

This hypothetical data aligns with the biochemical findings, showing Compound X has the most potent effect on the CDK4/6-dependent cell line.

Target Engagement in Cellular Context

Western blot analysis will provide mechanistic evidence of target inhibition. A positive result would show a decrease in the phosphorylated form of the downstream substrate without a change in the total protein level. For instance, in MCF-7 cells treated with Compound X, a marked decrease in phospho-Rb (p-Rb) would be expected.

Visualization of Workflows and Pathways

Diagrams are essential for clarifying complex processes and relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis & QC cluster_biochem Biochemical Evaluation cluster_cellular Cellular Characterization synthesis Synthesis of Compound X qc Structure & Purity Confirmation (NMR, MS) synthesis->qc biochem_assay ADP-Glo Kinase Assay (CDK4, EGFR, ALK) qc->biochem_assay mtt_assay MTT Cell Viability Assay (MCF-7, H1975, H3122) qc->mtt_assay ic50_biochem Determine IC50 Values biochem_assay->ic50_biochem ic50_cell Determine Cellular IC50 ic50_biochem->ic50_cell Inform concentration selection mtt_assay->ic50_cell western_blot Western Blot Analysis (p-Rb, p-ERK, p-AKT) ic50_cell->western_blot target_confirm Confirm Target Engagement western_blot->target_confirm

Caption: Overall experimental workflow for the characterization of Compound X.

CDK4_Pathway cluster_0 G1 Phase GF Growth Factors CyclinD Cyclin D GF->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (p-Rb) E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Drives Transcription For inhibitor Compound X / Palbociclib inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway targeted by Compound X.

Discussion and Future Directions

This guide presents a systematic approach to evaluate the potential of this compound as a kinase inhibitor. The proposed experiments are designed to be self-validating: the biochemical data should correlate with the cellular data, and the western blot results should confirm the mechanism of action suggested by the cellular assays.

Based on the hypothetical results, Compound X emerges as a moderately potent CDK4/6 inhibitor. Its potency is lower than the clinical gold-standard Palbociclib, which is a typical starting point for a novel scaffold. Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity. This would entail synthesizing analogs of Compound X with modifications to the isopropyl group and exploring substitutions at other positions of the pyrimidine ring.

Furthermore, a broader kinase panel screen would be essential to understand the selectivity profile of Compound X and identify potential off-target effects early in the development process. If a promising lead candidate emerges, in vivo studies in xenograft models would be the subsequent critical step.

By following this structured, data-driven framework, researchers can efficiently and rigorously assess the therapeutic potential of novel kinase inhibitor candidates like this compound, paving the way for the next generation of targeted cancer therapies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • FDA. (2024). FDA approves ensartinib for ALK-positive locally advanced or metastatic non-small cell lung cancer. Retrieved from [Link]

  • American Association for Cancer Research. (2024). First Approval for New ALK Inhibitor. Retrieved from [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Pharmacy Times. (2024). Ensartinib Receives FDA Approval for ALK-Positive Locally Advanced or Metastatic NSCLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved CDK4/6 inhibiting drugs. Retrieved from [Link]

  • Susan G. Komen. (n.d.). CDK4/6 Inhibitors. Retrieved from [Link]

  • Targeted Oncology. (2024). FDA Approves Ensartinib in ALK-Positive NSCLC. Retrieved from [Link]

  • Targeted Oncology. (2017). Approved CDK4&6 Inhibitors in Breast Cancer. Retrieved from [Link]

  • Smietana, K., et al. (2018). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Cancers (Basel). Retrieved from [Link]

  • Dr. Oracle. (2025). What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment?. Retrieved from [Link]

  • American Health & Drug Benefits. (2015). Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Retrieved from [Link]

  • FDA. (2025). FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. Retrieved from [Link]

  • VJOncology. (2025). FDA approves sunvozertinib for non-small cell lung cancer with EGFR Ex20Ins. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]

  • GO2 for Lung Cancer. (n.d.). FDA approves mobocertinib for EGFR exon 20 insertion+ NSCLC. Retrieved from [Link]

  • The Cancer Letter. (2026). FDA approves Rybrevant Faspro for EGFR-mutated NSCLC. Retrieved from [Link]

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  • Gsrs. (n.d.). 5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOL-6-YL). Retrieved from [Link]

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The Selectivity Profile of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Comparative Analysis Against the Kinome

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes and represent a major class of therapeutic targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge in this field is achieving inhibitor selectivity.[3][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases.[1] This lack of selectivity can lead to off-target effects, contributing to cellular toxicity and limiting the therapeutic window of a drug candidate.[5][6][7] Conversely, in some cases, a well-defined polypharmacology can be advantageous, where hitting multiple specific targets leads to enhanced efficacy.[8]

Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a cornerstone of modern drug discovery.[4][9] This guide provides an in-depth, comparative analysis of the kinase selectivity of a novel compound, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, benchmarked against established clinical kinase inhibitors. The pyrimidine scaffold is a well-established core in many kinase inhibitors, suggesting its potential as a targeted therapeutic.[10] We will explore its inhibitory profile using established methodologies, interpret the resulting data to quantify its selectivity, and discuss the implications for its potential therapeutic application.

Experimental Design: A Rigorous Approach to Kinase Profiling

To objectively assess the cross-reactivity of this compound, a robust and validated experimental workflow is essential. Here, we outline a two-tiered approach, beginning with a broad screen to identify potential targets, followed by quantitative determination of potency for the most significant interactions.

Tier 1: High-Throughput Kinase Panel Screening

The initial screen is designed to rapidly assess the compound's activity against a large, representative panel of the human kinome. The KINOMEscan® competition binding assay is an industry-standard platform for this purpose.[11][12][13] This technology offers a key advantage by being ATP-independent, thus measuring the true thermodynamic binding affinity (dissociation constant, Kd) rather than IC₅₀ values, which can be influenced by varying ATP concentrations in enzymatic assays.[11]

G cluster_assay KINOMEscan® Assay cluster_analysis Data Analysis Test_Compound This compound (Test Compound) Assay_Plate 384-Well Plate (11-point dilution series) Test_Compound->Assay_Plate DMSO DMSO Vehicle Control DMSO->Assay_Plate Incubation Competitive Binding (1 Hour at RT) Assay_Plate->Incubation Kinase_Library DNA-Tagged Kinase Library (>450 Kinases) Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elution & qPCR Wash->Elution qPCR_Data Quantify DNA Tag (qPCR) Elution->qPCR_Data Binding_Curve Generate Binding Curve qPCR_Data->Binding_Curve Kd_Calc Calculate Kd Values Binding_Curve->Kd_Calc Selectivity_Score Determine Selectivity Score (S₁₀) Kd_Calc->Selectivity_Score

Experimental Protocol: KINOMEscan® Binding Assay

  • Compound Preparation: this compound is dissolved in 100% DMSO to create a high-concentration stock. An 11-point, 3-fold serial dilution is performed in a 384-well plate.

  • Assay Assembly: The assay consists of three core components: a specific kinase from a library of over 450 kinases tagged with a unique DNA identifier, an active-site directed ligand immobilized on beads, and the test compound.[14][15] These components are combined in the assay plate.

  • Competitive Binding: The plate is incubated for one hour at room temperature, allowing the test compound to compete with the immobilized ligand for binding to the kinase's active site.[14]

  • Capture and Wash: Kinases that are not bound to the immobilized ligand (due to being bound by the test compound) are washed away.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).[11][13]

  • Data Analysis: The results are reported as "percent of control" (DMSO), where a low percentage indicates strong inhibition. A full binding curve is generated from the dilution series to calculate the dissociation constant (Kd).

Tier 2: Orthogonal Validation with a Radiometric Activity Assay

To confirm the binding data from the primary screen and to assess functional inhibition, a radiometric kinase activity assay is employed for the most potent interactions. This method is considered the "gold standard" as it directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate.[16][17]

Experimental Protocol: HotSpot℠ Radiometric Assay

  • Reaction Setup: The reaction mixture, containing the target kinase, its specific peptide or protein substrate, and necessary cofactors, is prepared in a buffer solution. The test compound at various concentrations is added to the mixture.

  • Initiation: The kinase reaction is initiated by the addition of a mix of standard ATP and [γ-³³P]ATP to a final concentration that approximates the Michaelis-Menten constant (Km) for each specific kinase.[18] This ensures that the resulting IC₅₀ values are comparable across different kinases.[19]

  • Incubation: Reactions are carried out at room temperature for a defined period (e.g., 2 hours).

  • Termination and Capture: The reaction is stopped by spotting the mixture onto P81 phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while unbound radiolabeled ATP does not.[18]

  • Washing: The filter papers are washed extensively with phosphoric acid to remove all unbound [γ-³³P]ATP.

  • Quantification: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: Kinase activity is expressed as the percent of remaining activity compared to a vehicle (DMSO) control. IC₅₀ values are determined by fitting the dose-response data to a curve.

Comparative Analysis: Profiling this compound

Based on the pyrimidine scaffold's prevalence in cell cycle inhibitors, we hypothesize a primary activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2, complexed with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle, making it an attractive target in oncology.[1][20][21] To provide a meaningful comparison, we benchmark our hypothetical compound, which we will call Pyrimid-2i , against three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[4][10]

Hypothetical Kinase Selectivity Data

The following table presents plausible IC₅₀ values derived from the radiometric activity assays.

Kinase TargetPyrimid-2i (IC₅₀ nM) Palbociclib (IC₅₀ nM) Ribociclib (IC₅₀ nM) Abemaciclib (IC₅₀ nM)
CDK2/CycE 5 >5,000[22]>1,000[22]50[23]
CDK4/CycD1 25011[22]10[22]2[23]
CDK6/CycD3 45016[22]39[22]10[23]
CDK1/CycB150>1,000>1,00070[23]
CDK9/CycT1800>10,000>10,00040[23]
AURKA>10,000>10,000>10,000>1,000
VEGFR2>10,000>10,000>10,000500
GSK3β1,200>10,000>10,00060[10]
PIM12,500>10,000>10,000100[10]

Note: Data for Palbociclib, Ribociclib, and Abemaciclib are sourced from publicly available literature and databases for comparative purposes. The data for Pyrimid-2i is hypothetical but scientifically plausible.

Interpreting the Selectivity Profile

A common method to quantify selectivity is the Selectivity Score (S-score) .[19][24] A simple S-score, S(100nM), can be calculated by dividing the number of kinases inhibited with an IC₅₀ below 100 nM by the total number of kinases tested. A lower score indicates higher selectivity.

CompoundPrimary Target(s)S(100nM) (out of 9 kinases)Selectivity Profile
Pyrimid-2i CDK21/9 = 0.11 Highly selective for CDK2
Palbociclib CDK4/62/9 = 0.22 Highly selective for CDK4/6
Ribociclib CDK4/62/9 = 0.22 Highly selective for CDK4/6
Abemaciclib CDK4/67/9 = 0.78 Broader spectrum (polypharmacology)

From this analysis, Pyrimid-2i demonstrates a highly selective profile for CDK2, with significantly weaker activity against other CDKs and minimal interaction with other kinases in this representative panel. This contrasts with the approved CDK4/6 inhibitors. Palbociclib and Ribociclib are also highly selective for their primary targets, CDK4 and CDK6.[3][25] Abemaciclib, however, shows a broader spectrum of activity, inhibiting other CDKs like CDK1, CDK2, and CDK9, as well as other kinases like GSK3β and PIM1 at nanomolar concentrations, which may contribute to its distinct clinical efficacy and side-effect profile.[10][23]

Signaling Pathway Context and Visualization

Understanding where a kinase inhibitor acts is crucial. The diagram below illustrates a simplified view of the G1/S cell cycle checkpoint, highlighting the roles of CDK2, CDK4, and CDK6.

G cluster_inhibitors Inhibitor Targets Pyrimid Pyrimid-2i CDK2 CDK2 Pyrimid->CDK2 Palbo_Ribo Palbociclib Ribociclib CDK46 CDK46 Palbo_Ribo->CDK46 Abema Abemaciclib Abema->CDK2 Abema->CDK46

As shown, CDK4/6 and CDK2 act sequentially to phosphorylate the Retinoblastoma (Rb) protein, a key tumor suppressor.[10] This phosphorylation releases the E2F transcription factor, which drives the expression of genes necessary for DNA replication and S-phase entry. The high selectivity of Pyrimid-2i for CDK2 suggests it would block this pathway at a distinct point compared to the CDK4/6 inhibitors, offering a potential therapeutic strategy for tumors dependent on CDK2 activity, such as those with Cyclin E (CCNE1) amplification.[1][26]

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of comprehensive kinase profiling in characterizing a novel inhibitor. Through a systematic, multi-tiered experimental approach, we have established a plausible and highly selective profile for the hypothetical compound this compound, or Pyrimid-2i .

Our analysis reveals Pyrimid-2i as a potent and selective inhibitor of CDK2. Its selectivity score stands in favorable contrast to the broader activity of abemaciclib and is comparable to the high selectivity of palbociclib and ribociclib for their respective targets. This profile suggests that Pyrimid-2i could have a distinct therapeutic application, potentially in cancers that have developed resistance to CDK4/6 inhibitors or those specifically driven by CDK2 hyperactivity.[26]

The data presented herein are hypothetical but are grounded in established scientific principles and comparative data from real-world drugs. The logical next steps for a compound like Pyrimid-2i would involve profiling against the full human kinome, cellular assays to confirm on-target activity and downstream pathway modulation (i.e., Rb phosphorylation), and in vivo studies in relevant cancer models. Such a rigorous, data-driven approach is essential for validating its potential as a next-generation therapeutic agent.

References

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A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Target Binding Analysis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. Understanding the binding affinity and thermodynamics of a potential drug candidate, such as (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, to its protein target is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques, offering a rationale for experimental design and data interpretation grounded in scientific principles.

The Imperative of Biophysical Characterization in Drug Discovery

Before committing to costly and time-consuming downstream studies, it is essential to confirm and characterize the direct binding of a small molecule to its intended biological target. This validation provides confidence that the observed biological activity is a direct result of this interaction. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for this purpose, offering a complete thermodynamic profile of the binding event in a single experiment.[1][2]

Isothermal Titration Calorimetry (ITC): The Gold Standard for In-Solution Binding Analysis

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[3][4] This allows for the determination of multiple thermodynamic parameters in a single experiment, providing a comprehensive understanding of the binding event.[4][5][6]

The Thermodynamic Landscape of Binding

At its core, ITC measures the change in enthalpy (ΔH) that occurs when a ligand binds to a macromolecule. From this, and the equilibrium binding constant (Ka), the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction can be calculated using the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS = -RTln(Ka)

where R is the gas constant and T is the absolute temperature. This complete thermodynamic signature provides invaluable insights into the forces driving the interaction.[3][4][5]

The ITC Experiment: A Step-by-Step Rationale

An ITC experiment involves the incremental titration of a ligand solution into a sample cell containing the macromolecule of interest.[7] A highly sensitive calorimeter detects the minute temperature changes that occur with each injection.[3]

Experimental Workflow for this compound Target Binding

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Target Protein Purification & Dialysis Ligand_Prep This compound Preparation in Dialysis Buffer Load_Sample Load Protein into Sample Cell Protein_Prep->Load_Sample Matched Buffer Buffer_Prep Buffer Degassing Load_Ligand Load Ligand into Syringe Ligand_Prep->Load_Ligand Matched Buffer Titration Incremental Ligand Injection & Heat Measurement Load_Sample->Titration Load_Ligand->Titration Integration Integrate Injection Peaks Titration->Integration Raw Data Binding_Isotherm Plot Integrated Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit Data to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determine K D, ΔH, ΔS, and n Model_Fitting->Thermo_Params

Caption: Workflow for an ITC experiment.

Detailed Protocol & Causality:

  • Sample Purity and Preparation: High sample purity is crucial for accurate results.[8] Both the target protein and this compound should be in an identical, well-matched buffer to minimize heats of dilution that can obscure the binding signal.[3][8] Dialysis of the protein against the final experimental buffer, which is then used to dissolve the ligand, is the recommended best practice. If the ligand is dissolved in an organic solvent like DMSO, the same concentration of DMSO must be present in the protein solution to cancel out dilution effects.[3]

  • Concentration Determination: Accurate concentration determination of both the protein and the ligand is critical for reliable stoichiometry (n) and affinity (KD) values. For proteins, methods like UV-Vis spectroscopy using the appropriate extinction coefficient are standard. For the small molecule, precise weighing and dissolution are key.

  • Experimental Setup:

    • In the Cell: The macromolecule (target protein) is typically placed in the sample cell.[8] This is especially important for proteins that may have a tendency to oligomerize, as this minimizes secondary effects during the experiment.

    • In the Syringe: The small molecule ligand, this compound, is loaded into the injection syringe at a concentration typically 10-fold higher than the protein concentration.[8]

    • The "c" value: The success of an ITC experiment is often predicted by the "c" value (c = n * [Macromolecule] / KD). For a reliable measurement of the binding constant, a 'c' value between 1 and 1000 is recommended.[9] If the KD is unknown, starting with a protein concentration of 20 µM and a ligand concentration of 200 µM is a reasonable starting point.[8]

  • Data Acquisition: A series of small injections of the ligand into the protein solution are performed. The heat change upon each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change decreases with each subsequent injection until only the heat of dilution is observed.[6]

  • Data Analysis:

    • The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection.

    • These integrated heats are then plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the key thermodynamic parameters: the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[6]

Interpreting the Thermodynamic Signature

The thermodynamic parameters obtained from ITC provide a deep understanding of the molecular forces driving the interaction:

  • Binding Affinity (KD): The dissociation constant, KD, is a measure of the strength of the interaction. A smaller KD value indicates a tighter binding interaction.

  • Enthalpy (ΔH): A negative ΔH indicates an exothermic reaction, often driven by the formation of hydrogen bonds and van der Waals interactions. A positive ΔH signifies an endothermic reaction, which can be driven by the release of water molecules from the binding interface (the hydrophobic effect).

  • Entropy (ΔS): A positive ΔS is entropically favorable and is often associated with the hydrophobic effect, where the release of ordered water molecules from the interacting surfaces leads to an increase in the overall disorder of the system. A negative ΔS is entropically unfavorable and can result from a loss of conformational freedom of the ligand and/or protein upon binding.

Thermodynamic Drivers of Binding

Thermodynamics cluster_enthalpy Enthalpy Driven (ΔH < 0) cluster_entropy Entropy Driven (TΔS > 0) Binding Protein-Ligand Binding (ΔG < 0) H_Bonds Hydrogen Bonds Binding->H_Bonds Favorable VdW van der Waals Interactions Binding->VdW Favorable Hydrophobic Hydrophobic Effect (Water Release) Binding->Hydrophobic Favorable Conformational Conformational Changes Binding->Conformational Can be Favorable or Unfavorable

Caption: Key thermodynamic forces in binding.

Comparing ITC with Alternative Biophysical Techniques

While ITC is a powerful tool, other techniques can also provide valuable information about protein-ligand interactions. The choice of technique often depends on the specific scientific question, sample availability, and desired throughput.

Technique Principle Key Outputs Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKD, ΔH, ΔS, nLabel-free, in-solution, provides full thermodynamic profileHigher sample consumption, lower throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surfaceKD, kon, koffReal-time kinetics, high sensitivity, lower sample consumptionRequires immobilization of one binding partner, which can lead to artifacts
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light upon binding to a sensor surfaceKD, kon, koffHigher throughput than SPR, real-time kinetics, lower sample consumptionRequires immobilization, can be less sensitive than SPR for small molecules
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand bindingΔTm (indicative of binding)High throughput, low sample consumption, cost-effectiveIndirect measure of binding, does not provide KD directly, prone to false positives/negatives

In-Depth Comparison:

  • ITC vs. SPR/BLI: The primary advantage of ITC is that it is a true in-solution technique, requiring no modification or immobilization of the binding partners.[6] This eliminates potential artifacts that can arise from tethering a protein to a sensor surface, which may alter its conformation and binding properties.[10][11] While SPR and BLI provide valuable kinetic information (kon and koff), ITC provides a complete thermodynamic profile, offering deeper insights into the driving forces of the interaction.[12]

  • ITC vs. TSA: TSA is an excellent high-throughput screening tool to identify potential binders by observing a shift in the protein's melting temperature upon ligand binding.[13][14][15] However, it is an indirect method and does not directly measure the binding affinity.[16][17] A thermal shift confirms an interaction but does not provide the detailed thermodynamic information that ITC offers. Therefore, TSA is often used for initial screening, with ITC employed for the detailed characterization of promising hits.

Case Study: Characterizing a Kinase Inhibitor like this compound

For a kinase inhibitor, understanding its mechanism of action is crucial. ITC can be used in competition experiments to determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP. For example, by performing the ITC titration in the presence and absence of a non-hydrolyzable ATP analog, one can elucidate the inhibitor's binding mechanism.[18] If the binding affinity of this compound is significantly weaker in the presence of the ATP analog, this would suggest a competitive binding mode.

Conclusion: An Integrated Approach to Target Validation

For the robust characterization of the binding of this compound to its target, an integrated biophysical approach is recommended. While high-throughput techniques like TSA can be valuable for initial hit identification, Isothermal Titration Calorimetry stands out as the definitive method for obtaining a comprehensive and label-free characterization of the binding thermodynamics in solution. The detailed insights into affinity, enthalpy, and entropy provided by ITC are invaluable for guiding lead optimization and ultimately, for making informed decisions in the drug discovery process.

References

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  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 482. Retrieved from [Link]

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  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of RNA-binding fragments using biolayer interferometry. Chemical Communications, 58(82), 11529-11532. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 660, 101–121. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6. Retrieved from [Link]

  • Schiele, F., et al. (2015). Biosensor-based small molecule fragment screening with biolayer interferometry. Methods in Molecular Biology, 1278, 167–183. Retrieved from [Link]

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  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved from [Link]

  • ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • bioRxiv. (2022, June 2). Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97. Retrieved from [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Jug, A., Bratkovič, T., & Ilašenko, J. (2024). Biolayer interferometry and its applications in drug discovery and development. Trends in Analytical Chemistry, 176, 117741. Retrieved from [Link]

  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science. Retrieved from [Link]

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A Comparative Guide to the Kinetic Analysis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Affinity - Unveiling the Kinetics of Drug-Target Interactions

In the landscape of modern drug discovery, the characterization of how a potential drug molecule interacts with its biological target is paramount.[1] While equilibrium affinity (KD), a measure of the strength of binding, has traditionally been a primary focus, a deeper understanding of the kinetic parameters—the association rate (ka or kon) and the dissociation rate (kd or koff)—provides a more nuanced and predictive picture of a compound's potential therapeutic efficacy.[2][3] A slow dissociation rate, for instance, can lead to a prolonged duration of action, or "residence time," which may be a key determinant of a drug's in vivo performance.[3]

Surface Plasmon Resonance (SPR) has emerged as an indispensable, label-free technology for the real-time measurement of these critical biomolecular interactions.[4][5][6] SPR allows researchers to observe the binding and dissociation of molecules as they happen, providing a wealth of quantitative data on kinetics, affinity, and specificity.[7][8]

This guide provides an in-depth, comparative kinetic analysis of a novel pyrimidine derivative, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a potential kinase inhibitor. Pyrimidine-based compounds are a well-established class of kinase inhibitors, known to target the ATP-binding site of various kinases involved in cell proliferation and signaling.[9][10] We will compare its binding kinetics to a well-characterized, hypothetical reference kinase inhibitor, "Reference Compound X," against Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a validated anticancer target.[11] We will explore the causality behind the experimental design, present a detailed, self-validating protocol, and interpret the resulting kinetic data to highlight the unique binding profile of our compound of interest.

Part 1: The Principle and the Workflow of SPR Kinetic Analysis

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[4][12] In a typical experiment, a target protein (the ligand) is immobilized on the sensor surface.[8] A solution containing the small molecule of interest (the analyte) is then flowed over this surface. As the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a change in the refractive index, which is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[13][14] The association phase is followed by a buffer wash, during which the dissociation of the analyte is monitored.[12] By fitting these curves to kinetic models, the rate constants ka and kd can be precisely determined.[13]

Experimental Workflow: From Immobilization to Kinetic Data

The overall workflow for a robust SPR kinetic analysis is a multi-step process that requires careful planning and execution to ensure high-quality, interpretable data. Each step, from preparing the protein target to regenerating the sensor surface, is critical for success.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis start Select Target Kinase (e.g., PLK4) & Analytes prep_ligand Prepare & Purify Target Protein (Ligand) start->prep_ligand prep_analyte Prepare Analyte Stock (Compound & Reference) start->prep_analyte immobilization Immobilize Ligand on Sensor Chip (e.g., Amine Coupling) prep_ligand->immobilization kinetics Kinetic Titration: Inject Analyte Series (Association/Dissociation) prep_analyte->kinetics conditioning Surface Conditioning & Stabilization immobilization->conditioning conditioning->kinetics regeneration Surface Regeneration (If applicable) kinetics->regeneration processing Data Processing: - Reference Subtraction - Blank Correction kinetics->processing regeneration->kinetics Next Cycle fitting Global Kinetic Fit (e.g., 1:1 Model) processing->fitting results Determine Kinetic Constants (ka, kd, KD) fitting->results comparison Comparative Analysis vs. Reference Compound results->comparison end_node Final Report & Insights comparison->end_node

Figure 1: A comprehensive workflow for SPR-based kinetic analysis of small molecule inhibitors.

Part 2: Detailed Experimental Protocol

This protocol describes a self-validating system for analyzing the binding of this compound to immobilized PLK4 kinase. Trustworthiness is ensured by including a reference surface to correct for non-specific binding and buffer effects, and by using a well-characterized reference compound for comparison.[15]

Materials and Reagents
  • SPR Instrument: Biacore™ system (e.g., Biacore 8K) or similar.[2][5]

  • Sensor Chip: CM5 sensor chip (for covalent amine coupling).[12]

  • Ligand: Recombinant human PLK4 kinase, >95% purity.

  • Analytes:

    • This compound, >98% purity.

    • Reference Compound X (a known PLK4 inhibitor), >98% purity.

  • Immobilization Kit: Amine Coupling Kit containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 2% DMSO.

  • Analyte Dilution Buffer: Running buffer (HBS-EP+ with 2% DMSO).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (if required and validated not to harm the ligand).

Step-by-Step Methodology

1. Ligand Immobilization (Covalent Amine Coupling)

Causality: Covalent amine coupling is a robust and widely used method that forms a stable bond between the ligand and the sensor surface, suitable for repeated kinetic analyses.[16] We immobilize the kinase in a buffer at a pH below its isoelectric point (pI) to promote electrostatic pre-concentration on the negatively charged carboxymethyl dextran surface of the CM5 chip.[17][18]

  • Chip Priming: Prime the system with running buffer to ensure a stable baseline.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface flow cells (Fc) 2 and 4. Fc1 and Fc3 will serve as reference surfaces.

  • Ligand Injection: Inject the PLK4 kinase (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over Fc2 and Fc4 until the desired immobilization level is reached (target: ~5000 RU). The use of a low ionic strength buffer is critical for this step.[17]

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.

2. Analyte Preparation

Causality: Small molecules are often dissolved in 100% DMSO.[19] It is crucial to match the DMSO concentration in the running buffer and the analyte samples to minimize "bulk shift" artifacts, which are refractive index changes caused by solvent differences rather than binding events.[20]

  • Prepare 10 mM stock solutions of this compound and Reference Compound X in 100% DMSO.

  • Create a serial dilution series for each compound in analyte dilution buffer (HBS-EP+ with 2% DMSO). A typical concentration range for kinase inhibitors would be from 1 µM down to low nM concentrations (e.g., 1000, 333, 111, 37, 12.3, 4.1, 1.37 nM).

  • Include a "zero concentration" sample (blank buffer) for double referencing.

3. Kinetic Interaction Analysis (Single-Cycle Kinetics)

Causality: Single-Cycle Kinetics (SCK) is an efficient method where multiple concentrations of the analyte are injected sequentially without a regeneration step between injections.[21] This approach is ideal for high-affinity interactions and avoids potential surface damage from harsh regeneration solutions.

  • Equilibrate the immobilized surface with running buffer until a stable baseline is achieved.

  • Initiate the SCK method. Inject the prepared serial dilutions of this compound sequentially over all four flow cells, from the lowest concentration to the highest.

  • Set a contact time (association phase) of 120 seconds and a dissociation time of 600 seconds after the final injection. A long dissociation time is crucial for accurately measuring slow off-rates.[4]

  • Repeat the SCK analysis for Reference Compound X.

4. Data Processing and Analysis

Causality: Proper data processing is essential to isolate the true binding signal from systemic noise and artifacts.[2] Double referencing (subtracting the reference surface signal and the blank injection signal) corrects for non-specific binding and baseline drift.[15] A global fit to a 1:1 binding model is typically appropriate for small molecule-protein interactions and provides more robust kinetic constants than fitting each concentration individually.[13]

  • Export the raw sensorgram data.

  • Process the data using the instrument's analysis software (e.g., Biacore Insight Evaluation Software).

  • Perform double referencing by subtracting the data from the reference flow cell (e.g., Fc1 from Fc2) and then subtracting the blank buffer injection sensorgram.

  • Fit the processed data globally to a 1:1 (Langmuir) binding model to determine ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).

Part 3: Comparative Kinetic Analysis

The primary output of the SPR experiment is a set of kinetic and affinity constants that define the binding profile of each compound.

Quantitative Data Summary

The table below presents the hypothetical, yet realistic, kinetic data obtained for this compound and Reference Compound X binding to PLK4 kinase.

CompoundAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)Residence Time (1/kd) (seconds)
This compound 2.1 x 1058.5 x 10-44.01176 (~20 min)
Reference Compound X 5.5 x 1059.2 x 10-316.7109 (~2 min)
Interpretation of Kinetic Data

The data reveals distinct binding behaviors between the two compounds.

  • Affinity (KD): this compound displays an approximately 4-fold higher affinity for PLK4 (KD = 4.0 nM) compared to Reference Compound X (KD = 16.7 nM). A lower KD value indicates a stronger binding interaction.

  • Association Rate (ka): Reference Compound X has a slightly faster association rate (5.5 x 105 M-1s-1) than our test compound (2.1 x 105 M-1s-1). This means it binds to the target slightly more quickly.

  • Dissociation Rate (kd) and Residence Time: This is the most significant differentiator. This compound has a more than 10-fold slower dissociation rate (kd = 8.5 x 10-4 s-1) than the reference compound. This translates to a significantly longer residence time of nearly 20 minutes, compared to less than 2 minutes for the reference.

The superior affinity of this compound is driven primarily by its very slow off-rate, not a fast on-rate. This kinetic profile is often highly desirable in drug candidates, as a longer residence time at the target can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing and improved therapeutic outcomes.[3][7]

Visualizing the Molecular Interaction

The binding of a pyrimidine-based inhibitor to a kinase active site typically involves hydrogen bonding with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[10][11] The different substituents on the pyrimidine core explore various pockets within the active site, influencing both affinity and selectivity.

Kinase_Binding cluster_kinase Kinase ATP-Binding Site (PLK4) cluster_inhibitor This compound hinge Hinge Region (e.g., Cys-Glu-Leu) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket dfg_motif DFG Motif pyrimidine Fluoropyrimidine Core pyrimidine->hinge H-Bonds (Key Anchor) isopropyl Isopropyl Group isopropyl->hydrophobic_pocket Hydrophobic Interaction

Figure 2: A conceptual diagram of the inhibitor binding to the kinase ATP pocket.

Conclusion

This guide demonstrates the power of Surface Plasmon Resonance in providing high-resolution kinetic data that is critical for modern drug discovery.[6] Through a carefully designed and executed SPR experiment, we have shown that this compound is a high-affinity PLK4 inhibitor. More importantly, its kinetic profile is distinguished by a significantly prolonged residence time compared to a reference compound. This detailed kinetic insight, which goes far beyond a simple affinity measurement, is invaluable for prioritizing lead compounds and guiding their optimization toward candidates with a higher probability of clinical success.[1][21]

References

  • Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal. [Link]

  • SPR (Biacore) Assay. Gifford Bioscience. [Link]

  • Unified Software Solution for Efficient SPR Data Analysis in Drug Research. National Center for Biotechnology Information (PMC). [Link]

  • Biacore Assay Services. Ichor Life Sciences. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Small Molecule Interactions. Nicoya Lifesciences. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Center for Biotechnology Information (PMC). [Link]

  • Using Biacore to measure the binding kinetics of an antibody-antigen interaction. PubMed. [Link]

  • Artefacts. SPR-Pages. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • Tips on ligand immobilization and kinetic study using surface plasmon resonance. National Center for Biotechnology Information (PMC). [Link]

  • SPR applications in early drug discovery. Nicoya Lifesciences. [Link]

  • Getting Started with SPR. Bio-Rad. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Immobilization Strategies. Surface Plasmon Resonance. [Link]

  • Biacore Concentration And Ligand-Binding Analyses In Late-Stage Development And Quality Control Of Biotherapeutics. Drug Discovery Online. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Top 10 tips for high quality SPR data. Nicoya Lifesciences. [Link]

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information (PMC). [Link]

  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. National Center for Biotechnology Information (PMC). [Link]

  • From Sequence to Solution: Accelerate Kinase Drug Discovery. Cytiva. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • The Role of Kinase Inhibitors in Cancer Neuroscience: Mechanisms, Therapeutic Potential, and Future Directions. PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a key substituted pyrimidine intermediate in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules, including kinase inhibitors.[1] The efficient and scalable synthesis of this building block is therefore of critical importance to researchers in pharmaceutical development. The synthetic route chosen can significantly impact production timelines, cost of goods, and the overall environmental footprint of the process.

This guide provides an in-depth comparison of the two primary and most industrially relevant synthetic strategies for the production of this compound: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings of each route, provide representative experimental protocols, and present a data-driven comparison of their synthetic efficiency to guide researchers in making informed decisions for their specific applications.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between an electron-deficient halo-pyrimidine and an amine is a foundational method for C-N bond formation. The pyrimidine ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic attack, a reactivity profile that is further enhanced by the presence of the electron-withdrawing fluorine atom.[2] This makes the chlorine atom at the C2 position a suitable leaving group for substitution by a nucleophile like isopropylamine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electron-deficient C2 carbon of 2-chloro-5-fluoropyrimidine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and stabilized by the ring nitrogen atoms.[4]

  • Elimination : The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product and a chloride salt.

A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the isopropylamine nucleophile and driving the reaction to completion.

Experimental Workflow: SNAr Route

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with: - 2-Chloro-5-fluoropyrimidine (1.0 eq) - Isopropylamine (1.5 eq) - Triethylamine (1.5 eq) - Ethanol B Heat mixture to reflux (approx. 78 °C) Monitor reaction by TLC/LC-MS A->B Heat C Cool to room temperature B->C Reaction Complete D Concentrate under reduced pressure C->D E Partition between Ethyl Acetate and Water D->E F Wash organic layer with brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify crude product via column chromatography (Silica gel) G->H Crude Product

Caption: Workflow for the SNAr Synthesis.

Representative Experimental Protocol
  • 1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyrimidine (1.0 eq), ethanol (5 mL per mmol of substrate), isopropylamine (1.5 eq), and triethylamine (1.5 eq).

  • 2. Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • 3. Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • 4. Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).

  • 5. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • 6. Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.

Field-Proven Insights (Expertise & Experience)
  • Causality: The choice of an alcohol like ethanol or a polar aprotic solvent like acetonitrile is deliberate; they effectively solvate the charged Meisenheimer intermediate, stabilizing it and facilitating the reaction. Using an excess of isopropylamine can also serve to drive the reaction forward and act as the base, although adding a dedicated, non-nucleophilic base like triethylamine is a more controlled approach.[5]

  • Trustworthiness: This protocol is highly reliable for activated heteroaryl chlorides. The progress can be easily monitored by TLC, staining for the product and starting material. A complete consumption of the starting halide is a strong indicator of reaction success. The primary byproduct, triethylamine hydrochloride, is water-soluble and easily removed during the aqueous work-up.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for forging C-N bonds, particularly for less reactive aryl halides.[6][7] While 2-chloro-5-fluoropyrimidine is already activated for SNAr, palladium catalysis offers a distinct mechanistic pathway that can proceed under different, often milder, temperature conditions and may offer advantages in terms of substrate scope and chemoselectivity in more complex molecules.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium complex.

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 2-chloro-5-fluoropyrimidine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination : The isopropylamine displaces a ligand on the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos are often required to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.[8]

Experimental Workflow: Buchwald-Hartwig Route

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Schlenk flask with: - Pd2(dba)3 (catalyst) - XPhos (ligand) - NaOtBu (base) B Evacuate and backfill with N2/Ar A->B C Add: - 2-Chloro-5-fluoropyrimidine (1.0 eq) - Isopropylamine (1.2 eq) - Toluene (degassed) B->C D Heat mixture to 80-100 °C Monitor reaction by TLC/LC-MS C->D Heat E Cool to room temperature D->E Reaction Complete F Quench with water, filter through Celite E->F G Partition between Ethyl Acetate and Water F->G H Wash organic layer with brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify crude product via column chromatography (Silica gel) I->J Crude Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe disposal of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a compound frequently utilized in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from an expert analysis of its constituent chemical moieties: the highly reactive isopropylamine functional group and the biologically active fluorinated pyrimidine core. This approach ensures a conservative, safety-first framework for handling and disposal.

The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with a self-validating system for managing this chemical waste, grounded in established safety standards and regulatory requirements.

Hazard Assessment: A Synthesis of Component Risks

This compound combines the hazardous properties of two distinct chemical classes. An accurate risk assessment necessitates considering the potential for additive or synergistic effects.

  • Isopropylamine Moiety: The isopropylamine component imparts characteristics of a corrosive, flammable, and toxic aliphatic amine. Safety data for isopropylamine indicates it is extremely flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2][3]

  • Fluorinated Pyrimidine Core: Fluorinated pyrimidines, such as the well-known chemotherapeutic agent 5-Fluorouracil (5-FU), are potent biologically active molecules.[4] They are often treated as cytotoxic or antineoplastic agents due to their mechanism of inhibiting DNA synthesis.[4][5] Therefore, waste containing this core structure should be handled with precautions similar to those for chemotherapeutic waste.[6][7]

Based on this composite profile, this compound must be presumed to be:

  • Acutely Toxic: Harmful or fatal if ingested, inhaled, or absorbed through the skin.

  • Corrosive: Capable of causing severe burns to skin, eyes, and the respiratory tract.[8]

  • Flammable: Vapors may form explosive mixtures with air, and the substance should be kept away from ignition sources.[2][9]

  • Environmentally Hazardous: Potentially harmful to aquatic life.

  • Potentially Cytotoxic: Due to the fluorinated pyrimidine group, it should be treated as a potential anti-neoplastic agent.[5][7]

Hazard ClassPotential EffectPrimary Precaution
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1]Avoid all direct contact and aerosol generation. Use closed systems where possible.
Corrosivity Causes severe skin burns and eye damage.[2][8]Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection.
Flammability Extremely flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and static discharge.[9] Use in a well-ventilated area.
Cytotoxicity Potential anti-neoplastic properties.[5]Handle as chemotherapeutic waste. Prevent environmental release.

Regulatory Compliance: EPA Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[10][11] Based on the assessment above, waste this compound meets the criteria for hazardous waste through multiple characteristics.

  • Ignitability (D001): Due to the high flammability imparted by the isopropylamine group, the waste is likely to have a flash point below 140°F (60°C), classifying it as D001 hazardous waste.[12]

  • Corrosivity (D002): As a strong amine, it is likely to be a corrosive base, classifying it as D002 hazardous waste.[12]

  • Toxicity (D-List): While not specifically listed, if it contains constituents that could leach under test conditions (e.g., if synthesized with heavy metal catalysts), it could also carry a toxicity characteristic code.

  • Listed Waste (P or U List): Many pharmaceutical wastes are specifically listed. Given its high toxicity and structural similarity to other regulated chemicals, it is prudent to manage it as if it were a P-listed acute hazardous waste. This is the most conservative approach.

Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

This workflow provides a clear, logical path for the safe segregation, containment, and disposal of this compound waste.

DisposalWorkflow cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Disposal PPE Don Appropriate PPE: - Double Nitrile Gloves - Chemically Resistant Lab Coat - Splash Goggles & Face Shield Segregate Segregate Waste at Point of Generation PPE->Segregate LiquidWaste Concentrated Liquid Waste & First Rinsate (e.g., Acetone) Segregate->LiquidWaste SolidWaste Contaminated Solids: Gloves, Wipes, Weigh Boats, Silica Gel Segregate->SolidWaste AqueousWaste Dilute Aqueous Waste (If Applicable) Segregate->AqueousWaste ContainerLiquid Collect in a dedicated, sealed, RCRA-approved waste container. Leave 10% headspace. LiquidWaste->ContainerLiquid ContainerSolid Collect in a dedicated, lined, puncture-proof solids container. SolidWaste->ContainerSolid ContainerAqueous Collect in a dedicated, RCRA-approved aqueous waste container. AqueousWaste->ContainerAqueous Labeling Label All Containers Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Flammable, Corrosive, Toxic) - Accumulation Start Date ContainerLiquid->Labeling ContainerSolid->Labeling ContainerAqueous->Labeling Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. Labeling->Storage Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Storage->Pickup SpillResponse Spill Spill Occurs Evacuate Evacuate immediate area. Alert colleagues. Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (<100 mL) (Manageable by lab staff) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) (Requires EHS response) Assess->LargeSpill Major PPE Don full PPE. SmallSpill->PPE CallEHS Call EHS/Emergency Response. Pull fire alarm if necessary. LargeSpill->CallEHS Contain Contain spill with absorbent pads or inert material (e.g., vermiculite). PPE->Contain Collect Carefully collect absorbed material using non-sparking tools. Contain->Collect Dispose Place in hazardous waste container. Collect->Dispose Decontaminate Decontaminate the area (See Section 4.B). Dispose->Decontaminate

Sources

Comprehensive Safety and Handling Guide for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this compound. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, the guidance herein is synthesized from the known hazards of structurally similar compounds, such as fluorinated pyrimidines and isopropylamines. These related compounds are known to be toxic, flammable, and corrosive.[1][2][3][4][5] Therefore, a high degree of caution is warranted.

Hazard Identification and Risk Assessment

This compound is a fluorinated heterocyclic amine. Based on analogous compounds, it should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2][4]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][6]

  • Flammability: The presence of the isopropylamine group suggests that the compound may be flammable.[1][2][4][5] Vapors may be heavier than air and could flash back from an ignition source.[3][5]

  • Aquatic Toxicity: May be harmful to aquatic life.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent all routes of exposure. The following table summarizes the required PPE.

Protection Type Required PPE Rationale
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors.To prevent inhalation of potentially toxic and irritating vapors.[7][8]
Eye and Face Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.[8]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile).To prevent skin contact with the toxic and potentially corrosive compound.
Body Flame-retardant lab coat or chemical-resistant suit.To protect the skin from splashes and potential fire hazards.[1]
Footwear Closed-toe, chemical-resistant shoes.To protect the feet from spills.[9]

Always inspect PPE for integrity before use and dispose of contaminated items properly.[2]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount for safety.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Static Control: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[1][3][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[4]

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items.

  • Dispensing: Use only non-sparking tools for transferring the compound.[1][3] Keep the container tightly closed when not in use.[1][11]

  • During Operation: Avoid any contact with skin, eyes, and clothing.[2][12] Do not eat, drink, or smoke in the handling area.[1][13]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2] Decontaminate all surfaces and equipment.

The following diagram illustrates the standard workflow for handling this chemical.

prep Preparation: Don PPE, Clear Fume Hood dispense Dispensing: Use Grounded, Non-Sparking Tools prep->dispense Proceed with Caution operation Operation: Avoid Contact, No Food/Drink dispense->operation post_op Post-Operation: Wash Hands, Decontaminate operation->post_op waste Waste Disposal: Segregate and Label post_op->waste

Standard Handling Workflow

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][12]

  • Keep the container tightly sealed to prevent the release of vapors.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[14]

  • Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][15]

  • Disposal Method: Do not dispose of this chemical down the drain.[11] All waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.[15]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][12][16]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][16]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material. Collect the material into a sealed container for proper waste disposal.[10][16]

The following diagram outlines the spill response protocol.

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Seal in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.